Ethyl 3,5-difluorobenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 3,5-difluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZSTFIKMISHNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374507 | |
| Record name | ethyl 3,5-difluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350-19-6 | |
| Record name | Benzoic acid, 3,5-difluoro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=350-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3,5-difluoro-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000350196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 3,5-difluoro-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | ethyl 3,5-difluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 3,5-difluorobenzoate synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 3,5-difluorobenzoate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS No: 350-19-6) is a pivotal fluorinated intermediate in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] The strategic incorporation of fluorine atoms into organic molecules is a well-established practice to modulate key properties such as metabolic stability, lipophilicity, and binding affinity.[3] This guide provides a comprehensive, field-proven overview of the synthesis, purification, and detailed characterization of this compound, moving beyond simple protocols to explain the causal science behind the experimental choices.
Strategic Importance in Development
The 3,5-difluorophenyl moiety is a critical pharmacophore in modern drug design. Its presence can significantly alter the electronic and conformational properties of a molecule, leading to enhanced biological activity and improved pharmacokinetic profiles.[3] this compound serves as a versatile and readily available starting material for introducing this key structural unit into complex target molecules, making it an indispensable tool for drug discovery programs.[1]
Synthesis Methodologies: A Comparative Analysis
The preparation of this compound can be approached through several synthetic routes. The choice of method often depends on factors such as scale, available starting materials, and desired purity. Here, we detail the two most prevalent and reliable methods.
Primary Method: Fischer-Speier Esterification
The most common and atom-economical approach is the direct acid-catalyzed esterification of 3,5-difluorobenzoic acid with ethanol. This reaction, first described by Emil Fischer and Arthur Speier in 1895, is a classic equilibrium process.[4][5]
Causality Behind the Protocol: The Fischer esterification is governed by Le Châtelier's principle.[6] The reaction is reversible, meaning that the ester product can be hydrolyzed back to the starting materials by the water generated during the reaction.[4][6] To drive the reaction to completion and achieve a high yield, the equilibrium must be shifted toward the products. This is achieved by two primary strategies:
-
Use of Excess Reagent: Employing a large excess of the alcohol (ethanol) increases the concentration of reactants, pushing the equilibrium forward.[5][6] In many protocols, ethanol serves as both the reactant and the solvent.[7]
-
Removal of Water: Actively removing water as it is formed prevents the reverse hydrolysis reaction. This can be accomplished using a Dean-Stark apparatus with an azeotrope-forming solvent like toluene.[4][7]
The acid catalyst (typically concentrated H₂SO₄) plays a crucial role by protonating the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol.[5]
Visualized Reaction Scheme:
Caption: Overall Fischer-Speier esterification reaction.
Detailed Experimental Protocol (Fischer Esterification):
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,5-difluorobenzoic acid (1.0 eq.).
-
Reagent Addition: Add an excess of absolute ethanol (approx. 10-20 eq.), which will also act as the solvent.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (H₂SO₄, approx. 0.1-0.2 eq.) to the stirring mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up & Neutralization: After cooling to room temperature, remove the excess ethanol under reduced pressure using a rotary evaporator.[7] Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash sequentially with:
-
Water (to remove the bulk of the acid and any remaining ethanol).
-
A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove any unreacted 3,5-difluorobenzoic acid.[6][7] (Caution: CO₂ evolution will occur).
-
A saturated aqueous solution of sodium chloride (brine) to remove residual water from the organic layer.[7]
-
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound.[8]
-
Purification (Optional): If necessary, the product can be further purified by vacuum distillation.
Alternative Method: Acylation via 3,5-Difluorobenzoyl Chloride
For sensitive substrates or when equilibrium conditions are undesirable, an alternative route begins with the conversion of the carboxylic acid to its more reactive acyl chloride derivative.
Causality Behind the Protocol: 3,5-Difluorobenzoyl chloride is a highly reactive electrophile.[1] The reaction with ethanol is rapid, exothermic, and essentially irreversible, as the chloride ion is an excellent leaving group and the HCl byproduct is typically removed by a base or is volatile. This method avoids the need to manage a chemical equilibrium but requires an additional synthetic step to prepare the acyl chloride (e.g., using thionyl chloride, SOCl₂).[9]
Visualized Workflow:
Caption: Two-step synthesis via an acyl chloride intermediate.
Detailed Experimental Protocol (Acyl Chloride Method):
-
Acyl Chloride Formation: In a fume hood, reflux a mixture of 3,5-difluorobenzoic acid (1.0 eq.) and thionyl chloride (SOCl₂, approx. 1.5-2.0 eq.) for 1-2 hours. Remove the excess thionyl chloride by distillation or under reduced pressure.
-
Esterification: Cool the resulting crude 3,5-difluorobenzoyl chloride in an ice bath.
-
Alcohol Addition: Slowly add ethanol (1.1 eq.) to the stirred acyl chloride. A mild, non-nucleophilic base such as pyridine can be added to scavenge the HCl formed.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and wash with dilute HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure to yield the product.
Comprehensive Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.
Spectroscopic Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups.[10] The spectrum of this compound is dominated by characteristic absorptions of an aromatic ester.[11][12]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2980-2850 | Medium | Aliphatic (Ethyl) C-H Stretch |
| ~1735-1715 | Strong, Sharp | C=O (Carbonyl) Stretch of α,β-unsaturated ester [11] |
| ~1600, ~1450 | Medium-Strong | Aromatic C=C Ring Stretch |
| ~1300-1250 | Strong | Asymmetric C-O-C Stretch[10] |
| ~1150-1000 | Strong | Symmetric C-O-C Stretch & C-F Stretch[11] |
| Table 1: Key Infrared Absorption Bands for this compound. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides definitive structural elucidation by mapping the chemical environments of the hydrogen, carbon, and fluorine nuclei.[13]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~4.40 | Quartet (q) | ~7.1 | -O-CH₂ -CH₃ |
| ~7.65 | Multiplet (m) | - | H -2, H -6 (ortho to -COOEt) | |
| ~7.20 | Triplet of triplets (tt) | ~8.8, ~2.3 | H -4 (para to -COOEt) | |
| ~1.40 | Triplet (t) | ~7.1 | -O-CH₂-CH₃ | |
| ¹³C | ~164.0 | Triplet (t) | J(C,F) ≈ 3 Hz | C =O |
| ~162.5 | Doublet of doublets (dd) | J(C,F) ≈ 250 Hz, 12 Hz | C -3, C -5 | |
| ~133.0 | Triplet (t) | J(C,F) ≈ 9 Hz | C -1 | |
| ~115.0 | Multiplet (m) | - | C -2, C -6 | |
| ~110.0 | Triplet (t) | J(C,F) ≈ 27 Hz | C -4 | |
| ~62.0 | Singlet (s) | - | -O-CH₂ -CH₃ | |
| ~14.0 | Singlet (s) | - | -O-CH₂-CH₃ | |
| ¹⁹F | ~ -108 to -110 | Singlet (s) or fine multiplet | - | F -3, F -5 |
| Table 2: Predicted ¹H, ¹³C, and ¹⁹F NMR Spectral Data (in CDCl₃). |
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.
-
Molecular Ion (M⁺): m/z = 186.05, corresponding to the molecular formula C₉H₈F₂O₂.
-
Key Fragments:
-
m/z = 141: [M - OCH₂CH₃]⁺, loss of the ethoxy group, resulting in the stable 3,5-difluorobenzoyl cation.
-
m/z = 113: [M - OCH₂CH₃ - CO]⁺, subsequent loss of carbon monoxide from the benzoyl cation.
-
Chromatographic Purity Assessment
-
Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC): These techniques are employed to determine the purity of the final product. A single, sharp peak indicates a high degree of purity.
Safety, Handling, and Storage
As a laboratory chemical, this compound requires careful handling.
-
Hazards: It is classified as an irritant, potentially causing skin, eye, and respiratory irritation.[14]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15][16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[17][18]
Conclusion
This compound is a valuable and versatile building block in modern chemical synthesis. A thorough understanding of its synthesis, particularly the nuances of the Fischer esterification, allows for efficient and high-yield production. The comprehensive characterization techniques outlined in this guide provide a robust framework for validating the structure and purity of the compound, ensuring its suitability for downstream applications in drug discovery and materials science.
References
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Appiah, C., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). IUCrData, 7(10). Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Indispensable Role of Ethyl 3-Fluorobenzoate in Modern Drug Discovery. Pharma Compass. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 1-Ethyl-3,5-difluorobenzene. PubChem Compound Database. Available at: [Link]
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Wikipedia. (n.d.). Fischer–Speier esterification. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Fischer Esterification. Available at: [Link]
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Friesen, J.B. (2011). CHEM254 Experiment 06 Synthesis of Novel Esters. Dominican University. Available at: [Link]
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ResearchGate. (2025). 1H NMR aided elucidation of products derived from photodegradation of ethyl 3-azido-4,6-difluorobenzoate in 2,2,2-trifluoroethanol. Available at: [Link]
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OperaChem. (2024). Fischer Esterification-Typical Procedures. Available at: [Link]
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ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Available at: [Link]
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ResearchGate. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Available at: [Link]
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University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Available at: [Link]
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Human Metabolome Database. (n.d.). Ethyl benzoate 13C NMR Spectrum. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 3,5-Difluorobenzoyl chloride. PubChem Compound Database. Available at: [Link]
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Smith, B.C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available at: [Link]
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National Institute of Standards and Technology. (n.d.). Benzoic acid, ethyl ester. NIST Chemistry WebBook. Available at: [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethyl methanoate. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Tert-butyl 3,5-difluorobenzoate. PubChem Compound Database. Available at: [Link]
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MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]
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ChemSrc. (2025). 1-Ethyl-3,5-difluorobenzene. Available at: [Link]
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An In-depth Technical Guide to Ethyl 3,5-difluorobenzoate: Properties, Synthesis, and Applications in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance the pharmacological profile of therapeutic agents. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Ethyl 3,5-difluorobenzoate (CAS No. 350-19-6), a fluorinated aromatic ester, serves as a key building block in the synthesis of a variety of complex organic molecules, making it a compound of significant interest to medicinal chemists and researchers in drug development.[3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its applications in the pharmaceutical industry.
Physicochemical Properties
This compound is a colorless liquid at room temperature. Its core structure consists of a benzene ring substituted with two fluorine atoms at the meta positions and an ethyl ester group. This unique substitution pattern imparts specific electronic and steric properties that are advantageous in organic synthesis.
| Property | Value | Source |
| CAS Number | 350-19-6 | [1] |
| Molecular Formula | C₉H₈F₂O₂ | [1] |
| Molecular Weight | 186.16 g/mol | [1] |
| Appearance | Colorless liquid | General Knowledge |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Soluble in common organic solvents such as ethanol, diethyl ether, and dichloromethane. | General Chemical Principles |
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the Fischer esterification of 3,5-difluorobenzoic acid with ethanol in the presence of an acid catalyst.
Reaction Scheme
Caption: Fischer esterification of 3,5-difluorobenzoic acid.
Experimental Protocol: Fischer Esterification
Materials:
-
3,5-Difluorobenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-difluorobenzoic acid in an excess of absolute ethanol (typically 5-10 equivalents).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 5% of the moles of the carboxylic acid) to the solution.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Add diethyl ether to dilute the mixture and wash with water to remove the excess ethanol and sulfuric acid.
-
Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious as CO₂ evolution will cause pressure buildup in the separatory funnel.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
Reactivity and Chemical Properties
The reactivity of this compound is largely dictated by the electron-withdrawing nature of the two fluorine atoms and the ester functionality.
-
Electrophilic Aromatic Substitution: The fluorine atoms are deactivating and meta-directing, making electrophilic substitution on the aromatic ring less favorable than on unsubstituted benzene.
-
Nucleophilic Aromatic Substitution: The presence of two electron-withdrawing fluorine atoms makes the aromatic ring susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the fluorine atoms, although this is less common for benzoates compared to nitro-substituted aromatics.
-
Ester Group Reactions: The ester group can undergo typical reactions such as hydrolysis (saponification) to yield 3,5-difluorobenzoic acid, and transesterification with other alcohols. It can also be reduced to the corresponding alcohol, (3,5-difluorophenyl)methanol, using strong reducing agents like lithium aluminum hydride.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the ethyl group protons.
-
Aromatic Protons: The proton at the C2 position (between the fluorine atoms) will likely appear as a triplet of triplets due to coupling with the two meta fluorine atoms and the two ortho protons. The protons at the C4 and C6 positions will appear as a doublet of doublets.
-
Ethyl Group Protons: The methylene protons (-CH₂-) of the ethyl group will appear as a quartet due to coupling with the methyl protons. The methyl protons (-CH₃) will appear as a triplet due to coupling with the methylene protons.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the ethyl group carbons. The carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands typical of an aromatic ester.
-
C=O Stretch: A strong, sharp peak around 1720-1740 cm⁻¹.
-
C-O Stretch: Two distinct peaks in the 1300-1000 cm⁻¹ region.
-
C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region.
-
Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
Mass Spectrometry
The mass spectrum will show a molecular ion peak (M⁺) at m/z = 186.16. Common fragmentation patterns for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃) and the loss of ethylene (-CH₂=CH₂) via a McLafferty rearrangement.
Applications in Drug Development
The 3,5-difluorophenyl moiety is a valuable pharmacophore in medicinal chemistry. The introduction of two fluorine atoms can enhance metabolic stability by blocking sites of oxidation and can also improve binding affinity to target proteins through favorable electrostatic interactions.[7] this compound serves as a readily available starting material for the introduction of this important structural motif into drug candidates.
Role of the 3,5-Difluorophenyl Group in Bioactive Molecules
The symmetrical difluoro substitution pattern can lead to improved potency and selectivity of drug candidates. For instance, the anti-inflammatory drug Diflunisal features a 2,4-difluorophenyl group, highlighting the utility of difluorinated phenyl rings in drug design.[5][8][9] While not a direct derivative of this compound, the success of Diflunisal underscores the potential of incorporating difluorophenyl groups into bioactive molecules.
Synthetic Utility in Medicinal Chemistry
This compound can be utilized in multi-step syntheses to create more complex molecules. For example, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many pharmaceuticals. Alternatively, the ester can be converted to other functional groups, providing a versatile handle for further chemical transformations.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[1] It is important to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS).[1]
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the development of novel pharmaceuticals. Its physicochemical properties, largely influenced by the two fluorine atoms on the benzene ring, make it an attractive starting material for introducing the 3,5-difluorophenyl moiety into drug candidates. The straightforward synthesis via Fischer esterification and the well-understood reactivity of its functional groups further enhance its utility for researchers and scientists in the field of drug development. As the demand for more effective and safer therapeutics continues to grow, the strategic use of fluorinated intermediates like this compound will undoubtedly play an increasingly important role in shaping the future of medicine.
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Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. [Link]
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Taylor & Francis Online. The role of fluorine in medicinal chemistry. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of Ethyl 3-Fluorobenzoate in Modern Drug Discovery. [Link]
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UTMB Research Experts. Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography. [Link]
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PubMed. Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography. [Link]
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PubMed. Chemical and Pharmacological Properties of Diflunisal. [Link]
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PubMed Central. Discovery of diflunisal. [Link]
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PharmaCompass.com. Diflunisal | Drug Information, Uses, Side Effects, Chemistry. [Link]
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Introduction: The Strategic Importance of Fluorinated Building Blocks
An In-Depth Technical Guide to Ethyl 3,5-difluorobenzoate
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, a key fluorinated aromatic ester, serves as a quintessential building block for accessing novel chemical space. This guide provides an in-depth technical overview of its properties, synthesis, applications, and handling, tailored for professionals in research and drug development.
Core Identification and Molecular Structure
This compound is unequivocally identified by its Chemical Abstracts Service (CAS) Registry Number.
The molecule consists of a central benzene ring substituted with two fluorine atoms at the meta positions (3 and 5) and an ethyl ester group at the 1 position. This specific substitution pattern is critical, as the electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the aromatic ring and the ester functionality.
Caption: 2D Molecular Structure of this compound.
Physicochemical and Spectroscopic Profile
A comprehensive understanding of a compound's physical and chemical properties is fundamental for its application in synthesis. The table below summarizes the key data for this compound.
| Property | Value | Source(s) |
| CAS Number | 350-19-6 | [1][2] |
| Molecular Formula | C₉H₈F₂O₂ | [2] |
| Molecular Weight | 186.16 g/mol | [2] |
| Purity | ≥98% | [1] |
| Appearance | Colorless to light yellow liquid | |
| SMILES Code | O=C(OCC)C1=CC(F)=CC(F)=C1 | [2] |
While specific spectroscopic data requires experimental acquisition, the expected signatures for structural confirmation are as follows:
-
¹H NMR: Protons on the ethyl group will appear as a characteristic triplet and quartet. The aromatic protons, being chemically equivalent, will likely present as a multiplet pattern influenced by coupling to the two fluorine atoms.
-
¹³C NMR: Distinct signals for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the ethyl group carbons are expected.
-
¹⁹F NMR: A single resonance is anticipated, as both fluorine atoms are in chemically equivalent environments.
-
IR Spectroscopy: Key stretches would include C=O (ester) around 1720-1740 cm⁻¹, C-O (ester) around 1100-1300 cm⁻¹, and C-F bonds around 1000-1400 cm⁻¹.
Synthesis Protocol: Fischer Esterification
A reliable and scalable synthesis of this compound is achieved through the acid-catalyzed esterification (Fischer esterification) of 3,5-difluorobenzoic acid with ethanol. This method is favored for its straightforward execution and use of common laboratory reagents.
Causality of Experimental Choices:
-
Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄), is essential to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic ethanol.
-
Excess Reagent: Le Châtelier's principle dictates that the equilibrium of this reversible reaction can be shifted toward the product (ester) by using one of the reactants in excess. Ethanol is typically used in excess as it is inexpensive and can also serve as the solvent.
-
Water Removal: The reaction produces water as a byproduct. Removing this water as it forms (e.g., using a Dean-Stark apparatus or molecular sieves) is crucial for driving the reaction to completion and achieving a high yield.
-
Temperature: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a practical rate.
Step-by-Step Experimental Workflow
-
Reactor Setup: A round-bottom flask is charged with 3,5-difluorobenzoic acid (1.0 eq.).
-
Reagent Addition: An excess of absolute ethanol (5-10 eq.) is added as both the reactant and solvent.
-
Catalyst Introduction: A catalytic amount of concentrated sulfuric acid (approx. 2-5 mol%) is carefully added to the mixture.
-
Reflux: The flask is equipped with a reflux condenser and a drying tube (or Dean-Stark trap) and heated to reflux for 4-8 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the mixture is cooled to room temperature. The excess ethanol is removed under reduced pressure.
-
Neutralization: The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by vacuum distillation to yield pure this compound.
Caption: Fischer Esterification workflow for this compound.
Applications in Drug Development and Research
The true value of this compound lies in its utility as a versatile intermediate. The strategic placement of two fluorine atoms provides a powerful tool for medicinal chemists.
-
Metabolic Blocking: The C-F bond is exceptionally strong and resistant to enzymatic cleavage by cytochrome P450 enzymes. Introducing fluorine at the 3 and 5 positions can block potential sites of aromatic hydroxylation, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.
-
Modulating Acidity/Basicity: The strong electron-withdrawing effect of the fluorine atoms can significantly alter the pKa of nearby functional groups, which is critical for optimizing a drug's solubility and membrane permeability.
-
Enhancing Binding Affinity: Fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with amino acid residues in a target protein's binding pocket, leading to enhanced potency.
-
Precursor for Complex Molecules: As a stable ester, it serves as a handle for further chemical transformations. It can be hydrolyzed to the corresponding carboxylic acid for amide coupling reactions or used in the synthesis of more complex heterocyclic systems. Research has shown that related fluorinated azobenzenes, derived from such precursors, can be used in photopharmacological studies.[4]
Safety, Handling, and Storage
As with any chemical reagent, adherence to strict safety protocols is paramount. This compound presents specific hazards that must be managed appropriately.
Hazard Identification:
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a laboratory coat.[5]
-
Ventilation: All handling should be performed in a well-ventilated laboratory, preferably inside a chemical fume hood to avoid inhalation of vapors.[5][6]
-
Avoiding Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[5][7] Use explosion-proof electrical equipment where necessary.[6]
-
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, consult a physician.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[5]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6]
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][8]
-
Keep away from strong oxidizing agents, strong alkalis, and strong acids.[6]
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for innovation. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, the advantageous effects of its difluoro-substitution pattern make it an indispensable intermediate for researchers and scientists. By enabling the creation of molecules with enhanced pharmacokinetic and pharmacodynamic profiles, it plays a vital role in the pipeline of modern drug discovery and the development of advanced materials.
References
-
Hylsky, D. et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). PubMed Central. [Link]
-
Safety Data Sheet. Generic Safety Data Sheet for Solvents. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of Ethyl 3-Fluorobenzoate in Modern Drug Discovery. [Link]
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- 2. 350-19-6|this compound|BLD Pharm [bldpharm.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
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- 8. tcichemicals.com [tcichemicals.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Spectroscopic Guide to Ethyl 3,5-difluorobenzoate
This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, a fluorinated aromatic ester of significant interest in synthetic chemistry and drug discovery. As a Senior Application Scientist, my objective is to move beyond a simple data repository. Instead, this document elucidates the causal relationships between the molecule's structure and its spectral output, offering field-proven insights into data acquisition and interpretation. Every protocol herein is designed as a self-validating system, ensuring scientific integrity and reproducibility.
Molecular Profile and Physicochemical Properties
This compound (C₉H₈F₂O₂) is a key building block whose utility is predicated on the precise placement of its fluorine substituents. These fluorine atoms dramatically influence the electronic environment of the benzene ring, which is directly observable in its spectroscopic signatures. Understanding these properties is the foundational step for any analytical endeavor.
Molecular Structure:
Caption: Molecular structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 350-19-6 | [1] |
| Molecular Formula | C₉H₈F₂O₂ | [1] |
| Molecular Weight | 186.16 g/mol | [1] |
| Storage | Sealed in dry, room temperature | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of the substitution pattern and the integrity of the ethyl ester group. The presence of fluorine introduces informative heteronuclear couplings.
¹H NMR Spectroscopy
The proton NMR spectrum is characterized by distinct signals for the ethyl group and the aromatic protons. The aromatic region is particularly diagnostic due to the fluorine atoms at the 3- and 5-positions, which influence the chemical shifts and create observable coupling patterns.
Table 2: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J, Hz) |
| ~7.60 | m | 2H | H-2, H-6 | - |
| ~7.15 | tt | 1H | H-4 | J(H,F) ≈ 8.8, J(H,H) ≈ 2.3 |
| 4.40 | q | 2H | -OCH₂CH₃ | J(H,H) ≈ 7.1 |
| 1.40 | t | 3H | -OCH₂CH₃ | J(H,H) ≈ 7.1 |
Note: Actual chemical shifts can vary based on solvent and concentration. The aromatic region often presents as complex multiplets due to overlapping signals and H-F couplings.
Expertise & Causality:
-
The two fluorine atoms are meta to each other and deshield the aromatic protons. The protons at positions 2 and 6 are ortho to the electron-withdrawing carbonyl group, shifting them furthest downfield.
-
The proton at position 4 is a triplet of triplets due to coupling with the two equivalent ortho fluorine atoms and the two equivalent meta protons.
-
The ethyl group displays a classic quartet and triplet pattern, indicative of a freely rotating ethyl chain attached to an electronegative oxygen atom.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is profoundly influenced by the C-F couplings, which are invaluable for assigning the aromatic carbons. The carbon atoms directly bonded to fluorine exhibit large one-bond coupling constants (¹JCF), while carbons two or three bonds away show smaller, but still diagnostic, couplings.
Table 3: Predicted ¹³C NMR Data (CDCl₃, 101 MHz)
| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment | Coupling Constants (J, Hz) |
| ~164.0 | t | C=O | ³JCF ≈ 3-4 |
| ~162.5 | dd | C-3, C-5 | ¹JCF ≈ 250 |
| ~134.0 | t | C-1 | ³JCF ≈ 8-10 |
| ~115.0 | m | C-2, C-6 | - |
| ~112.0 | t | C-4 | ²JCF ≈ 25 |
| ~62.0 | s | -OCH₂CH₃ | - |
| ~14.0 | s | -OCH₂CH₃ | - |
Expertise & Causality:
-
The carbon atoms directly bonded to fluorine (C-3, C-5) are significantly downfield and split into a doublet of doublets by the two fluorine atoms. The one-bond C-F coupling is typically very large (~250 Hz).
-
The carbonyl carbon (C=O) and the ipso-carbon (C-1) show smaller triplet splittings due to three-bond coupling to the two fluorine atoms.
-
The C-4 carbon, situated between the two fluorine atoms, displays a characteristic triplet due to two-bond coupling.
Experimental Protocol: NMR Data Acquisition
Caption: Standard workflow for NMR sample preparation and data acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy is an exceptionally rapid and effective method for confirming the presence of key functional groups. For this compound, the spectrum is dominated by strong absorptions from the carbonyl group, the C-O ester linkages, and the C-F bonds.
Table 4: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2985-2850 | Medium | Aliphatic C-H Stretch (-CH₂, -CH₃) |
| 1735-1720 | Strong, Sharp | C=O Ester Carbonyl Stretch |
| 1615-1580 | Medium-Strong | Aromatic C=C Ring Stretch |
| 1300-1250 | Strong | Aryl-O Stretch (C-O) |
| 1150-1100 | Strong | O-Alkyl Stretch (C-O) |
| 1150-1000 | Strong | C-F Stretch |
Note: The C-F stretching region often contains multiple strong bands and can overlap with C-O stretching vibrations, making this region complex but highly characteristic.
Expertise & Causality:
-
The most prominent peak in the spectrum will be the C=O stretch. Its position (~1725 cm⁻¹) is characteristic of an aromatic ester, where conjugation with the benzene ring slightly lowers the frequency compared to a saturated ester.[2][3]
-
The presence of two strong C-O stretching bands is a definitive marker for an ester functional group.[3]
-
The C-F bonds give rise to very strong, intense absorptions in the fingerprint region. The exact position is sensitive to the overall molecular structure, but their high intensity is a reliable indicator of fluorination.
Experimental Protocol: IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a modern, preferred method for liquid samples, requiring minimal preparation.
Caption: Workflow for acquiring an IR spectrum using an ATR accessory.
Mass Spectrometry (MS)
Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a molecule, offering powerful corroboration of its structure. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.
The molecular ion peak (M⁺) for this compound is expected at m/z = 186. The fragmentation is dictated by the ester functionality and the stable aromatic core.
Table 5: Major Expected Fragments in EI-MS
| m/z | Proposed Fragment | Formula | Notes |
| 186 | [M]⁺ | [C₉H₈F₂O₂]⁺ | Molecular Ion |
| 158 | [M - C₂H₄]⁺ | [C₇H₄F₂O₂]⁺ | Loss of ethylene via McLafferty rearrangement |
| 141 | [M - OC₂H₅]⁺ | [C₇H₃F₂O]⁺ | Loss of the ethoxy radical |
| 113 | [F₂C₆H₃]⁺ | [C₆H₃F₂]⁺ | Difluorophenyl cation (from loss of CO from m/z 141) |
Expertise & Causality:
-
The most stable charged fragment is often the benzoyl cation ([F₂C₆H₃CO]⁺) at m/z 141, formed by the loss of the ethoxy radical. This is a classic fragmentation pathway for ethyl esters.
-
A subsequent loss of a neutral carbon monoxide (CO) molecule from the benzoyl cation is common, leading to the difluorophenyl cation at m/z 113.
-
The molecular ion peak at m/z 186 should be clearly visible, confirming the molecular weight of the compound.
Fragmentation Pathway Visualization
Caption: Major EI fragmentation pathways for this compound.
Conclusion
The spectroscopic profile of this compound is distinct and readily interpretable using standard analytical techniques. ¹H and ¹³C NMR confirm the precise substitution pattern through characteristic chemical shifts and C-F/H-F coupling constants. IR spectroscopy provides rapid verification of the essential ester and C-F functional groups, while mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern dominated by the stable aromatic core. This comprehensive dataset serves as an authoritative reference for researchers, ensuring the identity, purity, and structural integrity of this compound in synthetic and developmental applications.
References
-
Doc Brown's Chemistry. Infrared Spectroscopy - Esters. Available at: [Link]
-
NIST. NIST Chemistry WebBook. Available at: [Link]
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- 2. benchchem.com [benchchem.com]
- 3. infrared spectrum of ethyl methanoate C3H6O2 HCOOCH2CH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of ethyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to the Solubility and Stability of Ethyl 3,5-difluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3,5-difluorobenzoate is a fluorinated aromatic ester of significant interest in the synthesis of pharmaceuticals, agrochemicals, and other advanced materials. The presence of two fluorine atoms on the benzene ring imparts unique electronic properties, influencing its reactivity, metabolic stability, and binding interactions with biological targets. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its effective handling, formulation, and application in research and development.
This guide provides a comprehensive overview of the solubility and stability of this compound, grounded in established scientific principles and regulatory guidelines. It is designed to equip researchers and drug development professionals with the necessary knowledge to design robust experimental protocols and make informed decisions throughout the development lifecycle. While specific experimental data for this compound is not extensively available in public literature, this guide outlines the methodologies to determine these critical parameters, drawing on established protocols from the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD).
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various experimental and formulation contexts.
| Property | Value/Information | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 350-19-6 | [1] |
| Molecular Formula | C₉H₈F₂O₂ | [2] |
| Molecular Weight | 186.16 g/mol | [2] |
| Appearance | Assumed to be a liquid or low-melting solid at room temperature | Inferred from related compounds |
| Storage | Sealed in a dry place at room temperature | [2][3] |
Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical determinant of its bioavailability and the feasibility of its formulation. The following section outlines a systematic approach to characterizing the solubility of this compound.
Predicted Solubility Profile
Based on its structure—a moderately polar ester with a nonpolar difluorobenzene ring—this compound is expected to exhibit the following general solubility characteristics:
-
Low solubility in aqueous media.
-
Good solubility in common organic solvents such as ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO).
Experimental Protocol for Solubility Determination
A standardized shake-flask method can be employed to quantitatively determine the solubility in various solvents.[4]
Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., purified water, phosphate buffer pH 7.4, 0.1 N HCl, ethanol, DMSO, acetone)
-
Scintillation vials or screw-capped test tubes
-
Orbital shaker with temperature control
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
Procedure:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of each solvent to the respective vials.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate until equilibrium is reached (typically 24-48 hours).
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw a known volume of the supernatant.
-
Filter the supernatant through a 0.45 µm filter to remove any undissolved particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted samples using a validated HPLC method.
-
Calculate the solubility in each solvent, typically expressed in mg/mL or µg/mL.
Caption: Workflow for Solubility Determination.
Stability Studies
Evaluating the stability of a compound is mandated by regulatory agencies to ensure its quality, safety, and efficacy over its intended shelf life.[5][6] The following sections detail the recommended stability testing for this compound, adhering to ICH guidelines.[7]
Stress Testing (Forced Degradation)
Stress testing is performed to identify potential degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical methods.
1. Hydrolytic Stability:
The ester functional group in this compound is susceptible to hydrolysis, which can be catalyzed by acid or base.
-
Protocol: As per OECD Guideline 111, hydrolysis studies should be conducted at various pH values, typically acidic, neutral, and basic conditions (e.g., pH 3, 7, and 11) at a controlled temperature (e.g., 25 °C).[8][9] The concentration of this compound is monitored over time using a validated HPLC method to determine the rate of degradation.
2. Thermal Stability:
High temperatures can induce thermal decomposition.
-
Protocol: Expose solid samples of this compound to elevated temperatures (e.g., 60°C, 80°C) for a defined period. Monitor for the appearance of degradation products and any change in physical properties. For a more detailed analysis, techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be employed to determine the decomposition temperature. For a structurally related compound, 3,5-difluoro-2,4,6-trinitroanisole, the decomposition temperature was observed to be around 273°C in a closed system.[10]
3. Photostability:
Aromatic compounds can be susceptible to photodegradation upon exposure to light.
-
Protocol: In accordance with ICH Q1B guidelines, expose the drug substance to a light source that produces both UV and visible light.[6] A control sample should be protected from light. Analyze both samples at various time points for degradation. The photodegradation of aromatic esters can proceed through various mechanisms, including cleavage of the ester bond and reactions on the aromatic ring.[2][11]
Caption: Forced Degradation Study Design.
Formal (Long-Term and Accelerated) Stability Studies
Formal stability studies are conducted to propose a retest period for the substance. These studies should be performed on at least three primary batches manufactured by a process that simulates the final production process.[5]
| Study | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[5] |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | A minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months).[7] |
Acceptance Criteria: A significant change is defined as a failure to meet the established specification. If a significant change occurs during the accelerated study, additional testing at an intermediate condition (e.g., 30°C ± 2°C / 65% RH ± 5% RH) should be conducted.[1]
Conclusion
This technical guide provides a framework for the comprehensive evaluation of the solubility and stability of this compound. While specific experimental data for this compound remains to be fully elucidated in the public domain, the protocols and principles outlined herein, based on internationally recognized guidelines, offer a robust pathway for its characterization. A thorough understanding of these properties is a critical prerequisite for the successful development of new chemical entities and products, ensuring their quality, safety, and efficacy.
References
-
ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
-
SNS Courseware. ICH STABILITY TESTING GUIDELINES. [Link]
-
RAPS. ICH releases overhauled stability guideline for consultation. [Link]
-
ACS Publications. Method for determining solubility of slightly soluble organic compounds. [Link]
-
Frontiers. Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. [Link]
-
OECD. OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]
-
Scribd. Procedure For Determining Solubility Of Organic Compounds | PDF. [Link]
-
Scribd. Solubility test for Organic Compounds. [Link]
-
OECD. OECD Guidelines for the Testing of Chemicals. [Link]
-
Wikipedia. OECD Guidelines for the Testing of Chemicals. [Link]
-
PubMed. Photodegradation of phthalic acid esters under simulated sunlight: Mechanism, kinetics, and toxicity change. [Link]
-
Quora. How can you determine the solubility of organic compounds?. [Link]
-
YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]
-
OECD. OECD GUIDELINE FOR THE TESTING OF CHEMICALS. [Link]
-
OECD. OECD Guidelines for the Testing of Chemicals, Section 1 : Physical-Chemical properties. [Link]
-
NIH. Humic Substance Photosensitized Degradation of Phthalate Esters Characterized by 2H and 13C Isotope Fractionation. [Link]
-
eCFR. 40 CFR 796.3500 -- Hydrolysis as a function of pH at 25 °C.. [Link]
-
MDPI. Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN). [Link]
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- 1. pharma.gally.ch [pharma.gally.ch]
- 2. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]
- 3. (PDF) Early-Stage Photodegradation of Aromatic [research.amanote.com]
- 4. youtube.com [youtube.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 8. oecd.org [oecd.org]
- 9. eCFR :: 40 CFR 796.3500 -- Hydrolysis as a function of pH at 25 °C. [ecfr.gov]
- 10. mdpi.com [mdpi.com]
- 11. Photodegradation of phthalic acid esters under simulated sunlight: Mechanism, kinetics, and toxicity change - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Ethyl 3,5-difluorobenzoate for Researchers and Drug Development Professionals
This guide provides an in-depth overview of Ethyl 3,5-difluorobenzoate, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into its commercial availability, key suppliers, synthetic utility, and critical technical data to support its application in the laboratory.
Strategic Importance in Medicinal Chemistry
The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy for enhancing a compound's pharmacological profile. The unique properties of fluorine, such as its high electronegativity and small atomic radius, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound serves as a readily available and versatile precursor for introducing the 3,5-difluorophenyl moiety into novel therapeutic agents, enabling chemists to fine-tune the properties of drug candidates for improved efficacy and safety.
Commercial Availability and Procurement
This compound is readily available from a variety of chemical suppliers, catering to both research and development and bulk manufacturing needs. The following table summarizes the offerings from several key vendors.
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Availability/Lead Time |
| Apollo Scientific | 350-19-6 | C₉H₈F₂O₂ | 186.16 | 98% | Typically 2-3 weeks[1] |
| Oakwood Chemical | 350-19-6 | C₉H₈F₂O₂ | 186.16 | >97% | Inquire for stock status |
| BLD Pharm | 350-19-6 | C₉H₈F₂O₂ | 186.16 | Inquire | Inquire for stock status[2] |
| Sigma-Aldrich | 350-19-6 | C₉H₈F₂O₂ | 186.16 | Inquire | Inquire for stock status |
| ChemicalBook | 350-19-6 | C₉H₈F₂O₂ | 186.16 | For R&D use only | Inquire for stock status[1] |
Pricing is subject to change and is dependent on the quantity ordered. It is recommended to contact the suppliers directly for the most current pricing and availability.
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical properties and spectral characteristics of this compound is essential for its effective use in synthesis.
| Property | Value |
| CAS Number | 350-19-6 |
| Molecular Formula | C₉H₈F₂O₂ |
| Molecular Weight | 186.16 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | Not explicitly available, though related compounds have boiling points around 210-220 °C[3] |
| Density | Not explicitly available, though related compounds have densities around 1.14 g/mL[3] |
Synthetic Applications and Protocols
This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its difluorinated phenyl ring can be further functionalized, and the ethyl ester group offers a handle for various chemical transformations.
Synthesis of Ethyl 4-amino-3,5-difluorobenzoate and a Novel Azobenzene Derivative
A notable application of a derivative of this compound is in the synthesis of photoswitchable molecules for photopharmacology. The following is a detailed protocol for the synthesis of Ethyl 4-amino-3,5-difluorobenzoate, which can then be used to produce a tetrafluorinated azobenzene dicarboxylate.[4]
Experimental Protocol: Synthesis of Ethyl 4-amino-3,5-difluorobenzoate [4]
Materials:
-
4-amino-3,5-difluorobenzoic acid
-
Ethanol (absolute)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Dichloromethane (DCM)
-
Sodium sulfate (anhydrous)
Procedure:
-
Dissolve 4-amino-3,5-difluorobenzoic acid (14.9 g, 96.7 mmol) in ethanol (300 mL) in a round-bottom flask equipped with a reflux condenser.
-
Carefully add concentrated sulfuric acid (6 mL) to the solution.
-
Heat the reaction mixture to reflux and maintain for 10 hours.
-
After cooling to room temperature, neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (4 x 300 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
The resulting intermediate product, Ethyl 4-amino-3,5-difluorobenzoate, can be used in subsequent steps without further purification. A reported yield for this step is 77%.[4]
Causality of Experimental Choices:
-
Ethanol as Solvent and Reagent: Ethanol serves as both the solvent for the reaction and the source of the ethyl group for the esterification.
-
Sulfuric Acid as Catalyst: Concentrated sulfuric acid acts as a catalyst for the Fischer esterification reaction, protonating the carboxylic acid to make it more susceptible to nucleophilic attack by ethanol.
-
Reflux Conditions: Heating the reaction to reflux increases the reaction rate, allowing the equilibrium of the esterification to be reached more quickly.
-
Neutralization and Extraction: The neutralization step with sodium bicarbonate is crucial to quench the acidic catalyst and remove any unreacted carboxylic acid. Dichloromethane is an effective solvent for extracting the ester product from the aqueous solution.
-
Drying: The use of anhydrous sodium sulfate removes any residual water from the organic phase, which is important for obtaining a pure product.
Diagram of the Synthetic Workflow:
Caption: Workflow for the synthesis of Ethyl 4-amino-3,5-difluorobenzoate.
Safety, Handling, and Storage
Proper handling and storage of this compound are crucial for laboratory safety. The following information is a summary of the available safety data.
GHS Hazard Classification:
-
Hazard Statements: Based on data for related compounds, this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[1] Some sources for similar compounds also indicate that it may be harmful if swallowed.
-
Precautionary Statements:
-
Use only outdoors or in a well-ventilated area.
-
Avoid breathing mist/vapors/spray.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Wash skin thoroughly after handling.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Handling and Storage:
-
Handling: Handle in a well-ventilated place. Wear suitable protective clothing. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.
First Aid Measures:
-
If Inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.
-
Following Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.
-
Following Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor.
-
Following Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.
For complete and detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[1]
Conclusion
This compound is a commercially available and synthetically versatile building block that holds significant potential for the development of novel pharmaceuticals and other advanced materials. Its strategic use allows for the introduction of the 3,5-difluorophenyl moiety, which can impart desirable properties to target molecules. This guide provides a comprehensive overview of its procurement, properties, synthetic applications, and safety considerations to aid researchers and drug development professionals in its effective utilization.
References
-
Fonari, M. S., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 756–764. [Link]
-
NIST. (n.d.). Ethyl 3,5-dinitrobenzoate. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 1-Ethyl-3,5-difluorobenzene. Retrieved from [Link]
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- 1. chemicalbook.com [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. Ethyl 3,5-dinitrobenzoate [webbook.nist.gov]
- 4. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Key Fluorinated Building Block: A Literature Review on the Discovery of Ethyl 3,5-difluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorine in Modern Chemistry
The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Ethyl 3,5-difluorobenzoate stands as a pivotal fluorinated building block, providing a versatile scaffold for the synthesis of a wide array of complex molecules, including pharmaceuticals and agrochemicals. This technical guide delves into the historical context and the fundamental synthetic strategies that led to the availability of this important compound, offering a literature-based perspective on its "discovery."
While a singular, seminal publication heralding the "discovery" of this compound is not readily apparent in the historical literature, its existence is the culmination of key advancements in organofluorine chemistry. The narrative of its discovery is, therefore, intrinsically linked to the development of methods for the synthesis of its precursors, most notably 3,5-difluoroaniline and the subsequent 3,5-difluorobenzoic acid.
The Foundational Precursor: Synthesis of 3,5-Difluoroaniline via the Balz-Schiemann Reaction
The journey to this compound begins with the synthesis of 3,5-difluoroaniline. The introduction of fluorine atoms onto an aromatic ring was historically a significant challenge. The Balz-Schiemann reaction , first reported by Günther Balz and Günther Schiemann, provided a reliable method for this transformation and remains a cornerstone of aromatic fluorine chemistry.[1][2] This reaction involves the diazotization of a primary aromatic amine, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate salt to yield the corresponding aryl fluoride.[1]
The logical synthetic pathway to 3,5-difluoroaniline, therefore, starts from 1,3,5-trinitrobenzene or a related precursor, which can be selectively reduced and subsequently subjected to the Balz-Schiemann reaction. Modern industrial syntheses often employ multi-step routes starting from readily available materials like 2,4,5-trichloronitrobenzene.[3][4]
Logical Synthesis Pathway for 3,5-Difluoroaniline
Caption: Conceptual pathway for the synthesis of 3,5-difluoroaniline.
From Aniline to Acid: The Synthesis of 3,5-Difluorobenzoic Acid
With 3,5-difluoroaniline in hand, the next critical step is its conversion to 3,5-difluorobenzoic acid. This transformation is typically achieved through a Sandmeyer-type reaction, where the amino group is first converted to a diazonium salt, which is then displaced by a cyano group. Subsequent hydrolysis of the nitrile yields the desired carboxylic acid.
Experimental Protocol: Synthesis of 3,5-Difluorobenzoic Acid from 3,5-Difluoroaniline
This protocol is a representative synthesis based on established chemical transformations.
Step 1: Diazotization of 3,5-Difluoroaniline
-
In a flask equipped with a stirrer and cooled in an ice-salt bath, dissolve 3,5-difluoroaniline in a mixture of concentrated hydrochloric acid and water.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
Step 2: Cyanation (Sandmeyer Reaction)
-
In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently to complete the reaction, as evidenced by the cessation of nitrogen evolution.
Step 3: Hydrolysis of 3,5-Difluorobenzonitrile
-
Extract the resulting 3,5-difluorobenzonitrile with a suitable organic solvent (e.g., toluene).
-
Wash the organic extract and then subject it to acidic or basic hydrolysis. For example, reflux with a concentrated solution of sodium hydroxide.
-
After hydrolysis is complete, cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to precipitate the 3,5-difluorobenzoic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
The Final Step: Fischer Esterification to this compound
The conversion of a carboxylic acid to its corresponding ethyl ester is a classic and widely used transformation known as the Fischer esterification . This acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process. To drive the reaction to completion, an excess of the alcohol (in this case, ethanol) is typically used, and the water formed as a byproduct is often removed.
Causality in Experimental Choices
The choice of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is crucial. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. Using the alcohol as the solvent also serves to shift the equilibrium towards the product side, in accordance with Le Châtelier's principle.
Experimental Protocol: Fischer Esterification of 3,5-Difluorobenzoic Acid
-
To a round-bottom flask containing 3,5-difluorobenzoic acid, add a large excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid with cooling.
-
Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted carboxylic acid.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent by rotary evaporation to yield crude this compound.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
Caption: Generalized workflow for the Fischer esterification.
Quantitative Data Summary
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 3,5-Difluoroaniline | 372-19-0 | C₆H₅F₂N | 129.11 |
| 3,5-Difluorobenzoic acid | 455-40-3 | C₇H₄F₂O₂ | 158.10 |
| This compound | 350-19-6 | C₉H₈F₂O₂ | 186.16 |
Conclusion: An Indispensable Tool Forged by Chemical Innovation
The "discovery" of this compound is not a singular event but rather the logical outcome of the development of robust methods for aromatic fluorination and fundamental organic transformations. The pioneering work on reactions like the Balz-Schiemann and the foundational understanding of esterification chemistry collectively paved the way for the synthesis and availability of this valuable building block. For researchers in drug discovery and materials science, an appreciation of this synthetic lineage provides not only a historical perspective but also a practical understanding of the chemical principles that underpin the creation of complex, fluorinated molecules that drive innovation.
References
-
Patel, P. et al. (2021). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 5), 535–541. Available at: [Link]
- US Patent US5965775A, Process for the preparation of 3,5-difluoroaniline.
-
PrepChem (2023). Synthesis of 3,5-difluoroaniline. Available at: [Link]
-
Wikipedia. Balz–Schiemann reaction. Available at: [Link]
- US Patent US5294742A, Process for preparing 3,5-difluoroaniline.
-
Allen Institute for AI. Balz-Schiemann Reaction: Mechanism, Formula & Uses. Available at: [Link]
-
European Patent Office. Process for producing 3,5-difluoroaniline - EP 0497213 A2. Available at: [Link]
- Google Patents. JPH06239810A - Method for producing 3,5-difluoroaniline.
-
Scientific Update. The Balz-Schiemann Reaction. Available at: [Link]
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- 4. US5294742A - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]
Safety data sheet and handling precautions for Ethyl 3,5-difluorobenzoate
An In-Depth Technical Guide to the Safe Handling of Ethyl 3,5-difluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding this compound
This compound (CAS No. 350-19-6) is a fluorinated organic compound increasingly utilized as a building block in pharmaceutical and agrochemical synthesis.[1][2][3] Its unique electronic properties, imparted by the two fluorine atoms on the benzene ring, make it a valuable intermediate in the development of novel bioactive molecules. However, as with any specialized chemical reagent, a thorough understanding of its properties and potential hazards is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes.
This guide serves as a comprehensive technical resource, moving beyond a standard safety data sheet (SDS) to provide in-depth, field-proven insights into the safe handling, storage, and emergency management of this compound. The protocols and recommendations herein are designed to be self-validating systems, grounded in authoritative data to foster a culture of safety and scientific excellence.
Section 1: Physicochemical and Hazard Profile
A foundational aspect of safe chemical handling is a complete understanding of the substance's intrinsic properties and associated hazards. This data informs every subsequent decision, from storage conditions to the selection of personal protective equipment.
Chemical and Physical Properties
The physical characteristics of this compound dictate its behavior under various laboratory conditions. This information is critical for designing experiments, anticipating potential exposures (e.g., vaporization), and planning emergency responses.
| Property | Value | Source |
| CAS Number | 350-19-6 | [1][2][3] |
| Molecular Formula | C9H8F2O2 | [1][3] |
| Molecular Weight | 186.16 g/mol | [1][3] |
| Physical State | Liquid | [4] |
| Storage Temperature | Room Temperature (Sealed in dry conditions) | [2] |
| Purity | Typically ≥98% | [3][5] |
Note: Specific data on boiling point, density, and flash point for this compound is not consistently available in the provided results. Data from isomeric or related compounds, such as Ethyl 2,4-difluorobenzoate or Ethyl 3-fluorobenzoate, should be used with caution as a preliminary guide.[4][6]
GHS Hazard Identification and Classification
While a complete, officially harmonized GHS classification for this compound is not detailed across all sources, data from suppliers and related compounds suggest the following potential hazards.[5] Researchers must always consult the most current Safety Data Sheet provided by their specific supplier.
| Hazard Class | Classification | Rationale and Implication |
| Skin Irritation | Potential Irritant | Aromatic esters, particularly halogenated ones, can cause skin irritation upon contact.[4][5] This necessitates the use of appropriate chemical-resistant gloves. |
| Eye Irritation | Causes Serious Eye Irritation | Direct contact with the liquid or its vapors can cause significant irritation, requiring the mandatory use of safety goggles or a face shield.[4][5] |
| Respiratory Irritation | May Cause Respiratory Irritation | Inhalation of vapors or aerosols may irritate the respiratory tract.[4][5] All handling should be performed in a well-ventilated area, preferably a chemical fume hood. |
Disclaimer: The hazard profile is based on information for this compound and closely related analogs.[4][5] A comprehensive risk assessment should be performed before use.
Section 2: Core Protocols for Safe Handling and Storage
The following protocols are designed to minimize exposure and mitigate risks during routine laboratory operations.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure to any hazardous chemical is through robust engineering controls.
-
Fume Hood: All weighing, transferring, and experimental use of this compound must be conducted inside a certified chemical fume hood to control vapor inhalation.[7]
-
Ventilation: Ensure the laboratory has adequate general ventilation to keep airborne concentrations low.[4]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[4][7]
Personal Protective Equipment (PPE) Selection Workflow
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and associated risks. The following workflow provides a logical framework for making these critical decisions.
Caption: PPE selection based on task-specific risk assessment.
Storage and Incompatibility
Proper storage is crucial for maintaining the chemical's stability and preventing hazardous reactions.
-
Container: Keep the container tightly closed and store in a cool, dry place.[2][4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, bases, and reducing agents.[4] These substances can initiate exothermic or otherwise hazardous reactions.
Section 3: Emergency Procedures
Preparedness is key to managing unexpected events. All personnel must be familiar with these procedures before beginning work.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury from chemical exposure.
Caption: Immediate first aid actions based on exposure route.
Step-by-Step First Aid Protocol:
-
If Inhaled: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][4]
-
Following Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[1][4] Consult a doctor.[1]
-
Following Eye Contact: Rinse the eyes with pure water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Seek immediate medical attention.[4]
-
Following Ingestion: Do not induce vomiting.[1] Rinse the mouth with water and never give anything by mouth to an unconscious person.[1] Call a doctor or Poison Control Center immediately.[1]
Accidental Release Measures
A prompt and well-executed spill response can prevent a minor incident from escalating.
-
Evacuate & Alert: Immediately evacuate non-essential personnel from the spill area. Alert colleagues and the laboratory supervisor.
-
Ventilate: Ensure the area is well-ventilated, using the fume hood to help contain vapors if the spill is inside it.
-
Don PPE: Wear appropriate PPE, including respiratory protection if necessary, chemical-resistant gloves, and eye protection.[4]
-
Contain & Absorb: For small spills, absorb the material with an inert absorbent like vermiculite, sand, or earth.[4]
-
Collect & Dispose: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[4][8]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Report: Document the incident according to institutional protocols.
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[4][9]
-
Specific Hazards: In a fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, and hydrogen fluoride gas may be generated.[4]
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and decomposition products.[4]
Section 4: Disposal Considerations
Chemical waste must be managed responsibly to protect personnel and the environment.
-
Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to local, state, and federal regulations.[4]
-
Disposal Method: Dispose of the material at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[9] Do not dispose of it down the drain or in the general trash.[8]
-
Contaminated Packaging: Handle uncleaned containers as you would the product itself. Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning where regulations permit.[9]
Conclusion
This compound is a valuable tool in modern chemical research. By integrating the principles of hazard assessment, engineering controls, proper PPE usage, and emergency preparedness into all workflows, researchers can handle this compound with a high degree of safety and confidence. This guide provides the technical foundation for that safe practice, but it must be supplemented by a continuous commitment to a strong safety culture within the laboratory. Always consult the most up-to-date SDS from your supplier before use.
References
-
BuyersGuideChem. Ethyl 3,5-difluorobenzoylformate | C10H8 F2 O3.[Link]
-
PubChem. 1-Ethyl-3,5-difluorobenzene | C8H8F2 | CID 20352892.[Link]
-
PubChem. Ethyl 4-amino-3,5-difluorobenzoate | C9H9F2NO2 | CID 90041574.[Link]
-
Cole-Parmer. Material Safety Data Sheet - Ethyl 2,4-difluorobenzoate, 97%.[Link]
-
Capot Chemical. Specifications of this compound.[Link]
-
Cole-Parmer. Material Safety Data Sheet - Ethyl 3,4-diaminobenzoate.[Link]
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- 5. 350-19-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. Ethyl 3-fluorobenzoate 98 451-02-5 [sigmaaldrich.com]
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- 9. chemicalbook.com [chemicalbook.com]
Methodological & Application
Ethyl 3,5-Difluorobenzoate: A Key Precursor for Advanced Pharmaceutical Synthesis
Introduction: The Strategic Advantage of Fluorine in Medicinal Chemistry
The incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) is a well-established strategy in modern drug discovery to enhance pharmacological profiles. The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability.[1][2] The 3,5-difluorophenyl motif, in particular, is a valuable structural component found in a range of therapeutic agents, including kinase inhibitors and other targeted therapies. Ethyl 3,5-difluorobenzoate serves as a versatile and readily available starting material for the introduction of this key structural moiety. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of this compound as a precursor in pharmaceutical synthesis, complete with detailed protocols and mechanistic insights.
Core Synthetic Transformations and Intermediates
This compound is a versatile building block that can be readily transformed into several key intermediates for pharmaceutical synthesis. The primary transformations involve modifications of the ester group and reactions on the aromatic ring.
Hydrolysis to 3,5-Difluorobenzoic Acid: The Gateway Intermediate
The most fundamental transformation of this compound is its hydrolysis to 3,5-difluorobenzoic acid. This carboxylic acid is a pivotal intermediate for the synthesis of a wide array of more complex molecules, including amides, which are prevalent in many drug candidates.
Experimental Workflow: Hydrolysis of this compound
Caption: Workflow for the hydrolysis of this compound.
Detailed Protocol: Synthesis of 3,5-Difluorobenzoic Acid
This protocol is adapted from the well-established procedure for the hydrolysis of benzoate esters.[3]
-
Materials:
-
This compound
-
2 M Sodium hydroxide (NaOH) solution
-
5 M Hydrochloric acid (HCl) solution
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and 2 M NaOH solution (2.5 eq).
-
Heat the mixture to reflux with stirring until the oily ester layer disappears, indicating the completion of saponification (typically 1-2 hours).
-
Cool the reaction mixture to room temperature.
-
Slowly add 5 M HCl with stirring until the solution is acidic (pH ~1-2), which will cause the precipitation of 3,5-difluorobenzoic acid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
For purification, the crude product can be recrystallized from a suitable solvent system such as ethanol/water.
-
Dry the purified 3,5-difluorobenzoic acid under vacuum to a constant weight.
-
| Parameter | Expected Value |
| Yield | >90% |
| Purity (by HPLC) | >98% |
| Melting Point | 121-123 °C |
Amidation: Formation of Bioactive Scaffolds
The 3,5-difluorobenzoyl moiety is a common feature in a variety of kinase inhibitors. The synthesis of these molecules often involves the amidation of 3,5-difluorobenzoic acid with complex amines, including amino acid derivatives.
Experimental Workflow: Amide Synthesis from 3,5-Difluorobenzoic Acid
Caption: General workflow for the synthesis of 3,5-difluorobenzamides.
Detailed Protocol: Synthesis of N-((S)-1-phenylethyl)-3,5-difluorobenzamide (A Model Reaction)
This protocol illustrates a standard amidation procedure.
-
Materials:
-
3,5-Difluorobenzoic acid
-
(S)-(-)-1-Phenylethylamine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve 3,5-difluorobenzoic acid (1.0 eq) in anhydrous DCM.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add (S)-(-)-1-phenylethylamine (1.05 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
| Parameter | Expected Value |
| Yield | 80-95% |
| Purity (by HPLC) | >98% |
Reduction to (3,5-Difluorophenyl)methanol
The ester functionality of this compound can be reduced to the corresponding alcohol, (3,5-difluorophenyl)methanol. This alcohol is another versatile intermediate, which can be further functionalized, for example, through conversion to the corresponding benzyl bromide for use in ether synthesis or Grignard reactions.
Detailed Protocol: Reduction of this compound
-
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) in the presence of a Lewis acid.
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by slowly adding water, followed by 15% NaOH solution, and then more water.
-
Filter the resulting suspension through a pad of celite and wash the filter cake with THF or ethyl acetate.
-
Combine the filtrates and dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude (3,5-difluorophenyl)methanol by distillation or flash column chromatography.
-
| Parameter | Expected Value |
| Yield | >85% |
| Purity (by GC-MS) | >97% |
| Boiling Point | 97-99 °C at 9 mmHg[4] |
Application in the Synthesis of a Kinase Inhibitor Precursor
The 3,5-difluorophenyl moiety is a key component of numerous kinase inhibitors due to its ability to form favorable interactions within the kinase active site. A common synthetic strategy involves the coupling of a 3,5-difluorobenzoyl group with a heterocyclic amine.
Synthetic Pathway to a Kinase Inhibitor Core Structure
Caption: Synthetic route from this compound to a kinase inhibitor precursor.
This generalized pathway highlights the importance of this compound as a starting material for the synthesis of complex pharmaceutical targets. The initial hydrolysis provides the crucial carboxylic acid intermediate, which is then coupled with a suitable heterocyclic amine to form the core structure of the kinase inhibitor.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a wide range of pharmaceutical intermediates and active ingredients. Its utility stems from the strategic placement of the two fluorine atoms on the benzene ring, which imparts desirable properties to the final drug molecules. The straightforward conversion of this compound to key intermediates such as 3,5-difluorobenzoic acid and (3,5-difluorophenyl)methanol, coupled with its application in the synthesis of complex targets like kinase inhibitors, underscores its importance in modern medicinal chemistry. The protocols and workflows presented in this application note provide a solid foundation for researchers and scientists to effectively utilize this important building block in their drug discovery and development endeavors.
References
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Available at: [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Available at: [Link]
-
SSERC. (n.d.). Hydrolysis of ethyl benzoate – Teacher's guide. SSERC. Available at: [Link]
-
LookChem. (n.d.). 3,5-Difluorobenzyl alcohol. Available at: [Link]
Sources
Application Notes & Protocols: The Synthetic Versatility of Ethyl 3,5-difluorobenzoate in Modern Chemistry
Introduction: The Strategic Importance of Fluorinated Aromatics
In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic scaffolds is a cornerstone strategy for modulating molecular properties.[1][2] The unique electronegativity, small size, and metabolic stability of fluorine can profoundly influence a compound's lipophilicity, binding affinity, and pharmacokinetic profile. Ethyl 3,5-difluorobenzoate stands out as a particularly valuable and versatile building block. Its symmetrically substituted difluoro pattern offers a unique electronic environment, activating the aromatic ring for specific transformations while the ethyl ester provides a reliable handle for further synthetic manipulation. This guide provides an in-depth exploration of the key synthetic protocols utilizing this compound, offering both practical, step-by-step instructions and the underlying scientific rationale for procedural choices.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 350-19-6[3][4][5] |
| Molecular Formula | C₉H₈F₂O₂[3][5] |
| Molecular Weight | 186.16 g/mol [3][5] |
| Appearance | Liquid |
| Boiling Point | 94-95 °C / 16 mmHg[6] |
| Density | ~1.14 g/mL |
Core Synthetic Pathways
This compound is a versatile precursor for a range of valuable chemical intermediates. The primary transformations involve either reaction at the activated aromatic ring or modification of the ester group itself.
Caption: Key synthetic transformations of this compound.
Protocol 1: Nucleophilic Aromatic Substitution (SₙAr)
The presence of two strongly electron-withdrawing fluorine atoms, meta to the ester group, significantly lowers the electron density of the aromatic ring. This electronic deficit makes the ring susceptible to attack by strong nucleophiles, a process known as Nucleophilic Aromatic Substitution (SₙAr).[7][8] The reaction typically proceeds via a two-step addition-elimination sequence involving a stabilized carbanionic intermediate known as a Meisenheimer complex.[9] The C4 position (para to the ester) is the most activated site for nucleophilic attack due to resonance stabilization of the negative charge by the carbonyl group.
Caption: The SₙAr mechanism via a Meisenheimer intermediate.
Detailed Experimental Protocol: Synthesis of Ethyl 4-amino-3,5-difluorobenzoate
While direct amination at the C4 position of this compound can be challenging, a common and effective strategy in medicinal chemistry is to perform an esterification on an already functionalized ring. The following protocol details the synthesis of Ethyl 4-amino-3,5-difluorobenzoate from its corresponding carboxylic acid, a transformation frequently employed in multi-step syntheses.[10]
Objective: To prepare Ethyl 4-amino-3,5-difluorobenzoate via acid-catalyzed esterification (Fischer esterification).
Materials:
-
4-amino-3,5-difluorobenzoic acid
-
Ethanol (absolute, 200 proof)
-
Sulfuric acid (concentrated, 98%)
-
Sodium bicarbonate (saturated aqueous solution)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
-
Separatory funnel
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve 4-amino-3,5-difluorobenzoic acid (e.g., 14.9 g, 86 mmol) in absolute ethanol (300 mL).[10]
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (6 mL) dropwise to the solution. The addition is exothermic and should be done with caution.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85 °C). Maintain reflux for 10-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up - Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases and the pH is neutral to slightly basic (pH ~7-8).[10]
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the product into an organic solvent like dichloromethane (DCM) or ethyl acetate (e.g., 4 x 150 mL).[10]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is often of high purity. If necessary, it can be further purified by recrystallization or column chromatography to yield the final product, Ethyl 4-amino-3,5-difluorobenzoate.[10]
Causality and Insights:
-
Choice of Catalyst: Concentrated sulfuric acid acts as a classic catalyst for Fischer esterification. It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic ethanol.
-
Use of Excess Ethanol: The reaction is an equilibrium process. Using ethanol as the solvent drives the equilibrium towards the product side, maximizing the yield, in accordance with Le Châtelier's principle.
-
Neutralization Step: The acidic catalyst must be neutralized before extraction to prevent the amino group from being protonated, which would make the product water-soluble and difficult to extract into the organic phase.
Protocol 2: Transformations of the Ester Moiety
The ethyl ester group serves as a versatile synthetic handle that can be readily converted into other critical functional groups, namely the carboxylic acid and the primary alcohol.
Saponification to 3,5-Difluorobenzoic Acid
Hydrolysis of the ester to its corresponding carboxylic acid is a fundamental transformation, enabling subsequent reactions such as amide bond formation.
Objective: To prepare 3,5-Difluorobenzoic acid via base-mediated hydrolysis.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Solvent system: Tetrahydrofuran (THF)/Water or Ethanol/Water (1:1)
-
Hydrochloric acid (HCl, e.g., 2 M aqueous solution)
-
Magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve this compound (1 equivalent) in a 1:1 mixture of THF and water.
-
Base Addition: Add NaOH or LiOH (1.5-2.0 equivalents) to the solution and stir vigorously at room temperature or with gentle heating (40-50 °C) for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Acidification: Once hydrolysis is complete, cool the reaction to 0 °C in an ice bath. Slowly add 2 M HCl while stirring until the pH of the solution is acidic (pH ~1-2). A white precipitate of 3,5-Difluorobenzoic acid should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove any inorganic salts.
-
Drying: Dry the product under vacuum to obtain pure 3,5-Difluorobenzoic acid.
Causality and Insights:
-
Choice of Base: LiOH is often preferred over NaOH for ester saponification as it can lead to cleaner reactions with fewer side products and is effective at room temperature.
-
Acidification: The initial product of saponification is the water-soluble sodium or lithium carboxylate salt. Acidification is essential to protonate the salt, causing the neutral, water-insoluble carboxylic acid to precipitate out of the aqueous solution.
Reduction to (3,5-Difluorophenyl)methanol
Reduction of the ester provides direct access to the corresponding benzyl alcohol, a key intermediate for introducing the 3,5-difluorobenzyl moiety.
Objective: To synthesize (3,5-Difluorophenyl)methanol via ester reduction.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄) or Diisobutylaluminium hydride (DIBAL-H)
-
Anhydrous solvent: Tetrahydrofuran (THF) or Diethyl ether
-
Glauber's salt (Na₂SO₄·10H₂O) or Rochelle's salt (sodium potassium tartrate) for work-up
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), prepare a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF in a flask cooled to 0 °C.
-
Substrate Addition: Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates full consumption of the starting material.
-
Quenching (Fieser work-up): Cool the reaction back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.
-
Filtration and Concentration: Stir the resulting mixture for 30 minutes, then filter it through a pad of Celite®, washing the filter cake with additional THF or ethyl acetate. Combine the filtrates and concentrate under reduced pressure.
-
Purification: The crude alcohol can be purified by silica gel chromatography if necessary.
Causality and Insights:
-
Reagent Choice: LiAlH₄ is a powerful, non-selective reducing agent capable of reducing esters to primary alcohols. It must be used in an anhydrous, inert environment due to its high reactivity with water and protic solvents.
-
Work-up Protocol: The Fieser or similar quenching procedures are critical for safely handling the reactive aluminum species and converting them into an easily filterable inorganic solid, simplifying the purification process significantly compared to an acidic work-up.
Advanced Applications: Palladium-Catalyzed Cross-Coupling
While the direct cross-coupling of aryl fluorides is challenging due to the strength of the C-F bond, specialized palladium catalysts with bulky, electron-rich phosphine ligands have enabled such transformations.[11][12][13] Reactions like the Suzuki-Miyaura coupling can be performed on substrates like this compound under specific conditions, although they often require higher temperatures and more sophisticated catalyst systems compared to their bromo or iodo-aryl counterparts.[12] This remains an active area of research, and for many synthetic campaigns, it is more practical to convert the fluoroarene into a more reactive triflate or to use an alternative starting material.
Conclusion
This compound is a high-value, versatile reagent for introducing the difluorophenyl motif into complex molecules. Its utility stems from the dual reactivity of the activated aromatic ring and the modifiable ester group. The protocols detailed herein for nucleophilic substitution, hydrolysis, and reduction represent the core transformations that enable its widespread use in pharmaceutical, agrochemical, and materials science research. Understanding the principles behind these reactions allows the modern chemist to strategically and effectively leverage this powerful synthetic building block.
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. nbinno.com [nbinno.com]
- 3. This compound [oakwoodchemical.com]
- 4. 350-19-6|this compound|BLD Pharm [bldpharm.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 3-氟苯甲酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. vapourtec.com [vapourtec.com]
- 9. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Palladium catalyzed cross-coupling reactions for phosphorus–carbon bond formation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: The Strategic Role of Ethyl 3,5-Difluorobenzoate in the Development of Advanced Agrochemicals
These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals engaged in agrochemical development. This document details the strategic application of Ethyl 3,5-difluorobenzoate as a pivotal starting material in the synthesis of potent benzoylurea insecticides, a critical class of insect growth regulators. The protocols provided herein are designed to be self-validating, with a focus on the causal relationships behind experimental choices, ensuring both scientific integrity and practical applicability.
Introduction: The Significance of the 3,5-Difluorobenzoyl Moiety
This compound is a key fluorinated building block in organic synthesis, particularly valued in the agrochemical industry.[1] The presence of two fluorine atoms on the phenyl ring significantly alters the electronic properties of the molecule, enhancing its reactivity and the biological efficacy of its derivatives.[1] This difluoro-substitution pattern is a hallmark of numerous advanced pesticides, most notably the benzoylurea class of insecticides.
Benzoylurea insecticides are highly effective as insect growth regulators (IGRs).[2][3] Unlike traditional neurotoxic insecticides, they do not directly kill the insect but disrupt the molting process by inhibiting chitin synthesis.[2][4][5] Chitin is a crucial component of an insect's exoskeleton, and its inhibition leads to a malformed cuticle, inability to molt, and eventual death, primarily during the larval stages.[4][5] This unique mode of action provides high selectivity and makes them a valuable component in Integrated Pest Management (IPM) programs.[3] this compound serves as a readily available and versatile precursor for introducing the essential difluorobenzoyl pharmacophore into these complex agrochemical structures.
Synthetic Pathway from this compound to Benzoylurea Insecticides
The following sections outline a detailed, multi-step synthetic protocol to convert this compound into a representative benzoylurea insecticide. The chosen synthetic route proceeds through key intermediates: 3,5-Difluorobenzoic Acid and 3,5-Difluorobenzoyl Chloride, culminating in the formation of the final active ingredient.
Diagram of the Overall Synthetic Workflow
Caption: Synthetic pathway from this compound to a Benzoylurea Insecticide.
Protocol 1: Hydrolysis of this compound to 3,5-Difluorobenzoic Acid
Rationale: The initial step involves the saponification of the ethyl ester to the corresponding carboxylic acid. This is a fundamental transformation that activates the molecule for subsequent conversion to a more reactive species, such as an acyl chloride. A basic hydrolysis using sodium hydroxide is a robust and high-yielding method for this purpose.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of ethanol and water.
-
Add sodium hydroxide (1.5 equivalents) to the solution.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with a small amount of ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of ~1 by the dropwise addition of concentrated HCl. A white precipitate of 3,5-difluorobenzoic acid will form.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
For higher purity, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water).
-
Dry the purified 3,5-difluorobenzoic acid under vacuum to a constant weight. The expected yield is typically high, in the range of 80-90%.[6]
Protocol 2: Conversion of 3,5-Difluorobenzoic Acid to 3,5-Difluorobenzoyl Chloride
Rationale: To facilitate the subsequent amidation reaction, the carboxylic acid is converted to the more reactive acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, as the byproducts (SO₂ and HCl) are gaseous and easily removed from the reaction mixture, simplifying purification.
Materials:
-
3,5-Difluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
A few drops of N,N-Dimethylformamide (DMF) (catalyst)
-
Round-bottom flask with reflux condenser and gas trap
-
Magnetic stirrer with heating plate
-
Distillation apparatus
Procedure:
-
Place 3,5-Difluorobenzoic acid (1 equivalent) in a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ fumes).
-
Add an excess of thionyl chloride (2-3 equivalents) to the flask, followed by a catalytic amount of DMF (1-2 drops).
-
Heat the reaction mixture to reflux and stir for 2-4 hours. The reaction is complete when the evolution of gas ceases.
-
Allow the mixture to cool to room temperature and remove the excess thionyl chloride by distillation under atmospheric pressure.
-
The crude 3,5-difluorobenzoyl chloride can be purified by vacuum distillation to yield a colorless to pale yellow liquid. The yield is typically quantitative.[7]
Protocol 3: Synthesis of a Benzoylurea Insecticide (e.g., a Lufenuron analogue)
Rationale: The final step involves the coupling of the 3,5-difluorobenzoyl moiety with a suitable substituted aniline to form the characteristic urea bridge of benzoylurea insecticides. While the synthesis of lufenuron itself involves 2,6-difluorobenzoyl isocyanate and a specific complex aniline, this protocol illustrates the general principle using the prepared 3,5-difluorobenzoyl chloride and a representative aniline. The reaction proceeds via an initial amidation to form a benzamide, which can then be converted to the final benzoylurea.
Part A: Synthesis of 3,5-Difluorobenzamide
Materials:
-
3,5-Difluorobenzoyl chloride
-
Aqueous ammonia (NH₄OH)
-
Dichloromethane (DCM)
-
Ice bath
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Dissolve 3,5-Difluorobenzoyl chloride (1 equivalent) in DCM in a flask.
-
Cool the solution in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia with vigorous stirring.
-
Continue stirring for 1-2 hours at room temperature.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude 3,5-difluorobenzamide.
-
The product can be purified by recrystallization.
Part B: Coupling with a Substituted Aniline to form the Benzoylurea
Rationale: This step typically involves the reaction of a benzamide with an isocyanate derivative of the desired aniline. The isocyanate can be generated in situ or prepared separately. For illustrative purposes, we will describe a general coupling reaction. The synthesis of the specific substituted aniline is often a multi-step process and is beyond the scope of this protocol.[2][4]
Materials:
-
3,5-Difluorobenzamide
-
A suitable substituted phenyl isocyanate (e.g., 2,5-dichloro-4-methoxyphenyl isocyanate as an analogue)
-
Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the substituted phenyl isocyanate (1 equivalent) in the anhydrous solvent.
-
Add 3,5-Difluorobenzamide (1 equivalent) to the solution.
-
The reaction may require heating and/or a catalyst depending on the specific reactants. Monitor the reaction by TLC.
-
Upon completion, the reaction mixture is worked up by concentrating the solvent and purifying the crude product by recrystallization or column chromatography to yield the final benzoylurea insecticide.[2]
Biological Evaluation of Synthesized Benzoylurea Compounds
Mechanism of Action: Chitin Synthesis Inhibition
The primary mode of action of benzoylurea insecticides is the inhibition of chitin biosynthesis.[2][4] This disruption of the insect's ability to form a new cuticle is particularly effective against larval stages of insects, such as those of the orders Lepidoptera and Coleoptera.[3] Recent studies have provided compelling evidence that benzoylureas directly interact with the enzyme chitin synthase (CHS).
Diagram of the Mechanism of Action
References
- 1. chemimpex.com [chemimpex.com]
- 2. CN114163356A - Preparation method of carbamide pesticide lufenuron - Google Patents [patents.google.com]
- 3. CN108191613A - A kind of method using continuous reaction synthesis lufenuron intermediate - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. CN103360284A - Preparation method of lufenuron compound - Google Patents [patents.google.com]
- 6. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3,5-Difluorobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
The Strategic Incorporation of Ethyl 3,5-Difluorobenzoate in the Genesis of Advanced Fluorinated Polymers: A Guide for Researchers
Introduction: The Untapped Potential of Fluorinated Benzoyl Scaffolds in Polymer Science
In the relentless pursuit of novel materials with superior performance characteristics, the strategic incorporation of fluorine atoms into polymer backbones has emerged as a paramount approach. The unique physicochemical properties of fluorine, such as its high electronegativity, low polarizability, and the exceptional strength of the carbon-fluorine bond, bestow remarkable attributes upon the resulting polymers.[1][2] These often include enhanced thermal stability, superior chemical resistance, low surface energy, and desirable dielectric properties. Ethyl 3,5-difluorobenzoate, while not a conventional monomer in its own right, represents a versatile and cost-effective precursor to highly reactive monomers poised to engender a new generation of high-performance fluorinated polymers, including polyamides and polyesters.
This technical guide eschews a conventional, templated format in favor of a logically structured narrative that mirrors the research and development workflow. We will first explore the rationale behind utilizing this compound, delve into its conversion into polymerizable monomers, provide detailed protocols for the synthesis of novel polymers, and conclude with an analysis of the anticipated properties of these advanced materials. Our focus is to provide not just a set of instructions, but a comprehensive understanding of the underlying chemical principles that govern these transformations, empowering researchers to innovate within this exciting field.
Core Principle: Activating the Aromatic Ring for Polycondensation
The key to unlocking the potential of this compound lies in its transformation into a monomer suitable for step-growth polymerization. The ester group in the parent molecule is not sufficiently reactive for direct polycondensation. Therefore, a two-step conversion to a highly reactive acid chloride is the preferred and most efficient pathway.
Monomer Synthesis Workflow
The conversion of this compound into 3,5-difluorobenzoyl chloride is a critical prerequisite for its use in the synthesis of high-performance polyamides and polyesters. This process involves two key stages: hydrolysis of the ester to the corresponding carboxylic acid, followed by conversion to the acid chloride.
Caption: Workflow for the conversion of this compound to 3,5-Difluorobenzoyl Chloride.
Application Notes: Crafting Novel Polyamides and Polyesters
The strategic placement of two fluorine atoms on the benzoyl moiety imparts significant and desirable characteristics to the resulting polymers. These include:
-
Enhanced Thermal Stability: The high bond energy of the C-F bond contributes to the overall thermal robustness of the polymer backbone.
-
Improved Solubility: The presence of fluorine can disrupt polymer chain packing, often leading to enhanced solubility in common organic solvents, which is a significant advantage for processing.[1]
-
Low Dielectric Constant: Fluorinated polymers are known for their low dielectric constants, making them attractive for applications in microelectronics and high-frequency communication systems.[2]
-
Chemical Inertness: The electron-withdrawing nature of fluorine atoms renders the aromatic ring less susceptible to electrophilic attack, enhancing the chemical resistance of the polymer.
Synthesis of Fluorinated Aromatic Polyamides
Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional strength and thermal stability. The incorporation of 3,5-difluorobenzoyl units can further enhance these properties while improving processability. The synthesis is typically achieved through the low-temperature solution polycondensation of a difluorobenzoyl chloride with an aromatic diamine.
Caption: General scheme for the synthesis of fluorinated polyamides.
Synthesis of Fluorinated Aromatic Polyesters
Similarly, fluorinated aromatic polyesters can be synthesized by the reaction of 3,5-difluorobenzoyl chloride with aromatic diols. These materials are expected to exhibit excellent thermal stability and chemical resistance, coupled with good mechanical properties.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of a novel fluorinated polyamide from this compound.
Protocol 1: Synthesis of 3,5-Difluorobenzoic Acid from this compound
Objective: To hydrolyze the ethyl ester to the corresponding carboxylic acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the solution by the slow addition of concentrated hydrochloric acid until a pH of approximately 2 is reached, leading to the precipitation of the carboxylic acid.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 3,5-difluorobenzoic acid.
-
Dry the product in a vacuum oven at 60-70 °C overnight.
Protocol 2: Synthesis of 3,5-Difluorobenzoyl Chloride
Objective: To convert the carboxylic acid to the more reactive acid chloride.
Materials:
-
3,5-Difluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5-difluorobenzoic acid.
-
Slowly add an excess of thionyl chloride (typically 2-3 equivalents).
-
Add a catalytic amount of DMF (1-2 drops).
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours.[3] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 3,5-difluorobenzoyl chloride can be purified by vacuum distillation.
Protocol 3: Synthesis of a Novel Fluorinated Polyamide
Objective: To synthesize a high-performance aromatic polyamide via low-temperature solution polycondensation.
Materials:
-
3,5-Difluorobenzoyl chloride
-
An aromatic diamine (e.g., 4,4'-oxydianiline)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Methanol
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine in anhydrous NMP.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve an equimolar amount of 3,5-difluorobenzoyl chloride in a small amount of anhydrous NMP.
-
Slowly add the 3,5-difluorobenzoyl chloride solution to the cooled diamine solution dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.
-
Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol with constant stirring.
-
Collect the fibrous polymer by filtration, wash thoroughly with methanol and then with hot water to remove any residual solvent and salts.
-
Dry the polymer in a vacuum oven at 100-120 °C until a constant weight is achieved.
Anticipated Polymer Properties: A Quantitative Overview
The incorporation of the 3,5-difluorobenzoyl moiety is expected to yield polymers with a unique combination of properties. The table below summarizes the anticipated characteristics based on data from structurally related fluorinated polymers.[1][2]
| Property | Anticipated Value Range | Rationale for Enhancement |
| Glass Transition Temperature (Tg) | 200 - 300 °C | The rigidity of the aromatic backbone and strong intermolecular forces. |
| 5% Weight Loss Temperature (Td5%) | > 450 °C | High C-F bond energy and stable aromatic structure. |
| Tensile Strength | 80 - 150 MPa | Aromatic backbone and potential for hydrogen bonding in polyamides. |
| Dielectric Constant (at 1 MHz) | 2.5 - 3.0 | Introduction of low-polarizability fluorine atoms.[2] |
| Water Absorption | < 0.5% | Hydrophobic nature imparted by the fluorine atoms. |
Conclusion and Future Outlook
This compound serves as a readily accessible and economically viable gateway to a fascinating class of high-performance fluorinated polymers. The conversion to its acid chloride derivative opens up a rich field of polycondensation chemistry, enabling the synthesis of novel polyamides and polyesters with tailored properties. The protocols and data presented herein provide a solid foundation for researchers to explore this promising area. Future investigations could focus on the synthesis of a wider range of copolymers to fine-tune specific properties, the exploration of alternative polymerization techniques, and the evaluation of these novel materials in demanding applications within the aerospace, electronics, and pharmaceutical industries. The strategic use of fluorinated building blocks, such as those derived from this compound, will undoubtedly continue to drive innovation in materials science.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 145600, 3,5-Difluorobenzoyl chloride. Retrieved from [Link]
-
ResearchGate. (2006). Synthesis and properties of fluorinated polyimides. 3. Derived from novel 1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene and 4,4-bis[3. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties. Retrieved from [Link]1/py/d1py00689h)
Sources
The Synthetic Chemist's Guide to Ethyl 3,5-difluorobenzoate: Reaction Mechanisms, Protocols, and Applications
Introduction: Ethyl 3,5-difluorobenzoate is a versatile fluorinated building block of significant interest to researchers in medicinal chemistry and materials science.[1][2] The strategic placement of two fluorine atoms on the aromatic ring profoundly influences the molecule's reactivity, rendering it a valuable synthon for the introduction of the 3,5-difluorophenyl moiety into complex target molecules. The electron-withdrawing nature of the fluorine atoms and the ethyl ester group activates the aromatic ring for a range of chemical transformations, most notably nucleophilic aromatic substitution (SNAr). This guide provides a comprehensive overview of the key reaction mechanisms involving this compound, complete with detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the starting material is paramount for any synthetic campaign. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 350-19-6 | [3][4][5] |
| Molecular Formula | C₉H₈F₂O₂ | [3][5] |
| Molecular Weight | 186.16 g/mol | [3][5] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 94-95 °C / 16 mmHg | |
| Density | 1.272 g/mL at 25 °C | [6] |
Spectroscopic Characterization (¹H and ¹³C NMR):
-
¹H NMR (CDCl₃, 400 MHz): The expected spectrum would show a triplet for the methyl protons of the ethyl group (ca. 1.4 ppm), a quartet for the methylene protons of the ethyl group (ca. 4.4 ppm), and a complex multiplet pattern for the aromatic protons due to coupling with the two fluorine atoms.
-
¹³C NMR (CDCl₃, 101 MHz): The carbon spectrum would display signals for the methyl and methylene carbons of the ethyl group, the carbonyl carbon of the ester, and distinct signals for the aromatic carbons, with their chemical shifts and splitting patterns influenced by the attached fluorine atoms.
Core Reaction Mechanisms and Protocols
The reactivity of this compound is dominated by the electrophilic nature of its aromatic ring and the chemistry of its ester functional group. The following sections detail the primary reaction mechanisms and provide actionable protocols for their execution.
Nucleophilic Aromatic Substitution (SNAr)
The presence of two strongly electron-withdrawing fluorine atoms, coupled with the meta-directing ester group, renders the aromatic ring of this compound highly susceptible to nucleophilic attack. The SNAr reaction is a cornerstone of its synthetic utility, allowing for the displacement of one of the fluorine atoms by a variety of nucleophiles.[9][10][11][12]
Mechanism: The SNAr reaction typically proceeds through a two-step addition-elimination mechanism.[12]
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).
Protocol 1: SNAr with an Amine Nucleophile (e.g., Piperidine)
This protocol describes a typical procedure for the substitution of a fluorine atom with an amine.
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in DMF (5 mL) in a round-bottom flask, add piperidine (1.2 mmol) and potassium carbonate (2.0 mmol).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired ethyl 3-amino-5-fluorobenzoate derivative.
Reduction of the Ester Group
The ethyl ester functionality can be readily reduced to a primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[13] This transformation provides access to 3,5-difluorobenzyl alcohol, a valuable intermediate in its own right.[6][14][15][16]
Mechanism: The reduction involves the nucleophilic attack of a hydride ion from LiAlH₄ on the electrophilic carbonyl carbon of the ester. This is followed by the elimination of ethoxide and a second hydride attack on the resulting aldehyde intermediate.
Caption: Mechanism for the reduction of an ester with LiAlH₄.
Protocol 2: Reduction to 3,5-Difluorobenzyl Alcohol
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of LiAlH₄ (1.5 mmol) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting suspension vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Wash the combined filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3,5-difluorobenzyl alcohol.
Hydrolysis of the Ester (Saponification)
The ethyl ester can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid, 3,5-difluorobenzoic acid.[17][18][19][20][21] This reaction, known as saponification, is a fundamental transformation in organic synthesis.[17][18][19][20][21]
Mechanism: The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon of the ester.
Protocol 3: Synthesis of 3,5-Difluorobenzoic Acid
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in a mixture of ethanol (5 mL) and water (5 mL).
-
Add sodium hydroxide (2.0 mmol) to the solution and heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (10 mL) and wash with diethyl ether (2 x 10 mL) to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the dropwise addition of concentrated HCl.
-
Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 3,5-difluorobenzoic acid.
Cross-Coupling Reactions
While the C-F bond is generally strong, under appropriate catalytic conditions, the fluorine atoms on the difluorobenzoate ring can participate in cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions.[13][22][23][24][25][26][27][28][29][30] These reactions are powerful tools for the formation of C-C bonds.
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide (or in this case, fluoride) in the presence of a palladium catalyst and a base.[26][27][28][29][30]
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes.[13][22][23][24][25]
Note on Reactivity: The direct cross-coupling of aryl fluorides is challenging due to the high strength of the C-F bond. Often, specialized catalyst systems with bulky, electron-rich phosphine ligands are required. In many synthetic strategies, one of the fluorine atoms is first replaced via SNAr with a more reactive halide (e.g., Br or I) to facilitate subsequent cross-coupling reactions.
Applications in Drug Discovery and Medicinal Chemistry
Fluorinated organic molecules are of immense importance in the pharmaceutical industry due to the unique properties that the fluorine atom imparts, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity.[31] this compound serves as a key building block for the synthesis of a wide range of biologically active compounds. The 3,5-difluorophenyl motif is present in numerous drug candidates and approved medicines, where it often plays a crucial role in modulating the pharmacological profile of the molecule.
References
Sources
- 1. Ethyl difluoroacetate(454-31-9) 1H NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 350-19-6|this compound|BLD Pharm [bldpharm.com]
- 4. 350-19-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. This compound [oakwoodchemical.com]
- 6. 3,5-Difluorobenzyl alcohol | 79538-20-8 [chemicalbook.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. rsc.org [rsc.org]
- 9. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]
- 15. 3,5-Difluorobenzyl alcohol [xieshichem.com]
- 16. 3,5-Difluorobenzyl alcohol | C7H6F2O | CID 522721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. scribd.com [scribd.com]
- 18. Experimental Studies of Ethyl Acetate Saponification Using Different Reactor Systems: The Effect of Volume Flow Rate on Reactor Performance and Pressure Drop | MDPI [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Experimental Studies of Ethyl Acetate Saponification Using Different Reactor Systems: The Effect of Volume Flow Rate on… [ouci.dntb.gov.ua]
- 21. longdom.org [longdom.org]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. tandfonline.com [tandfonline.com]
- 26. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. nbinno.com [nbinno.com]
Analytical techniques for monitoring Ethyl 3,5-difluorobenzoate reactions
Application Note & Protocol
Introduction: The Critical Role of Process Monitoring
Ethyl 3,5-difluorobenzoate is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its fluorinated benzene ring structure is integral to the efficacy of many modern therapeutic agents. The efficient synthesis of this intermediate is paramount, demanding precise control over reaction conditions to maximize yield, minimize impurities, and ensure process safety and scalability.
This application note provides a comprehensive guide for researchers, process chemists, and quality control analysts on the state-of-the-art analytical techniques for monitoring the synthesis of this compound. We move beyond mere procedural lists to explain the causality behind methodological choices, empowering scientists to select and implement the most appropriate analytical strategy for their specific needs, from laboratory-scale kinetics studies to pilot-plant process control.
The primary focus is on the common and industrially relevant Fischer-Speier esterification of 3,5-difluorobenzoic acid with ethanol, catalyzed by a strong acid.[1][2] Effective monitoring of this equilibrium-driven reaction is essential for determining reaction completion, understanding kinetic profiles, and identifying potential side reactions.
Reaction Overview: Fischer Esterification Pathway
The synthesis involves the reaction of 3,5-difluorobenzoic acid with ethanol in the presence of an acid catalyst, typically sulfuric acid, to produce this compound and water. Being a reversible reaction, its progress is governed by Le Châtelier's principle.
Key Chemical Species for Monitoring:
-
Reactant A: 3,5-Difluorobenzoic Acid
-
Reactant B: Ethanol
-
Product: this compound
-
By-product: Water
-
Potential Impurities: Unreacted starting materials, oligomeric species, or products from side-reactions.
Caption: Fischer esterification pathway for this compound synthesis.
Offline Chromatographic Techniques: The Gold Standard for Quantification
Offline techniques involve withdrawing a sample from the reactor, quenching the reaction, and analyzing it externally. These methods are the bedrock of quality control and are essential for method validation.
High-Performance Liquid Chromatography (HPLC)
Principle & Applicability: HPLC is the premier technique for baseline separation and quantification of the non-volatile reactant (3,5-difluorobenzoic acid) and the product (this compound). Its high precision and robustness make it ideal for final product assay, impurity profiling, and generating kinetic data points. The distinct UV chromophores of the aromatic rings allow for sensitive detection.
Expert Insight: While standard C18 columns are effective, fluorinated stationary phases (e.g., pentafluorophenyl or PFP) can offer enhanced selectivity for halogenated aromatic compounds through dipole-dipole and π-π interactions, potentially resolving closely eluting impurities.[3]
Protocol 3.1.1: HPLC Monitoring of Reaction Conversion
-
Sample Preparation:
-
Withdraw 100 µL of the reaction mixture at specified time points.
-
Immediately quench the reaction by diluting into 900 µL of a 50:50 acetonitrile:water mixture in an HPLC vial. This prevents further reaction and precipitates the catalyst.
-
Vortex the vial for 10 seconds. If necessary, centrifuge to pellet any solids.
-
-
Instrumentation & Conditions:
-
System: Standard HPLC or UHPLC system with UV-Vis Detector.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-10 min: 30% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 30% B
-
12.1-15 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 254 nm.
-
-
Data Analysis:
-
Identify peaks based on the retention times of pure standards.
-
Calculate the percent conversion by monitoring the decrease in the peak area of 3,5-difluorobenzoic acid and the corresponding increase in the peak area of this compound.
-
Quantify against a standard calibration curve for accurate concentration determination.
-
| Compound | Expected Retention Time (min) | Key Characteristics |
| 3,5-Difluorobenzoic Acid | ~3.5 | More polar, elutes earlier |
| This compound | ~8.2 | Less polar, elutes later |
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Applicability: GC-MS is highly effective for analyzing volatile and thermally stable compounds. It excels at identifying and quantifying the product ester and can detect volatile impurities that might be missed by HPLC. The mass spectrometer provides definitive identification based on mass fragmentation patterns.
Expert Insight: The starting material, 3,5-difluorobenzoic acid, has low volatility and may exhibit poor peak shape. While it can be analyzed directly on some polar columns, derivatization (e.g., silylation) is often recommended for robust quantification. However, for simple reaction monitoring, tracking the product peak is usually sufficient. Derivatization with agents like ethylchloroformate can be performed directly in an aqueous phase, simplifying sample prep.[4][5]
Protocol 3.2.1: GC-MS Product and Impurity Analysis
-
Sample Preparation:
-
Withdraw 100 µL of the reaction mixture.
-
Quench in 1 mL of ice-cold saturated sodium bicarbonate solution.
-
Perform a liquid-liquid extraction with 1 mL of ethyl acetate.
-
Vortex vigorously for 30 seconds and allow layers to separate.
-
Transfer the top organic layer (ethyl acetate) to a GC vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
-
Instrumentation & Conditions:
-
System: Gas Chromatograph with a Mass Selective Detector.
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) column (30 m x 0.25 mm, 0.25 µm film).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Oven Program:
-
Initial: 60 °C, hold for 2 min.
-
Ramp: 15 °C/min to 240 °C.
-
Hold: 5 min at 240 °C.
-
-
MS Transfer Line: 280 °C.
-
MS Ion Source: 230 °C.
-
MS Mode: Scan from m/z 40 to 400 for identification. Use Selected Ion Monitoring (SIM) for quantification for higher sensitivity.
-
-
Data Analysis:
-
Identify the product by its retention time and mass spectrum (comparison to a standard or library).
-
Quantify using the peak area of a characteristic ion.
-
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | ~7.8 | 186 (M+), 158, 141, 113 |
In-Situ, Real-Time Monitoring Techniques
In-situ (or online) monitoring provides a continuous stream of data directly from the reaction vessel, offering deep process understanding without the delay or potential for error associated with manual sampling.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Applicability: NMR spectroscopy is a powerful primary quantitative method that allows for the simultaneous, real-time monitoring of all soluble reactants, intermediates, and products in the reaction mixture.[7][8] By observing changes in the integrals of specific, non-overlapping peaks, one can obtain direct molar concentrations and kinetic data without the need for calibration curves. Both ¹H and ¹⁹F NMR are highly applicable here.
Protocol 4.1.1: In-Situ ¹H NMR Kinetic Analysis
-
Sample Preparation:
-
The reaction is performed directly inside a 5 mm NMR tube.
-
Prepare a stock solution of 3,5-difluorobenzoic acid and a small amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent compatible with the reaction (e.g., DMSO-d6 if solubility is an issue, though this alters the reaction medium).
-
Add the catalyst, then initiate the reaction by adding the final reactant (ethanol).
-
-
Instrumentation & Data Acquisition:
-
System: NMR Spectrometer (400 MHz or higher recommended).
-
Setup: Lock and shim on the deuterated solvent. Acquire an initial spectrum (t=0) before the reaction starts.
-
Experiment: Use an automated kinetics setup to acquire a series of ¹H spectra at regular time intervals (e.g., every 5 minutes). The number of scans per time point should be minimized to ensure a quick "snapshot" of the reaction while maintaining adequate signal-to-noise.[7]
-
-
Data Analysis:
-
Identify characteristic peaks for each species. The quartet signal of the ethyl group's CH₂ is an excellent probe for product formation.
-
Integrate the area of the product peak and the starting material aromatic peaks relative to the constant integral of the internal standard.
-
Plot the concentration or relative integral of each species versus time to generate a kinetic profile.
-
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity |
| Ethanol (CH₂) | ¹H | ~3.6 | Quartet |
| This compound (CH₂) | ¹H | ~4.4 | Quartet |
| 3,5-Difluorobenzoic Acid | ¹⁹F | ~ -108 | Triplet |
| This compound | ¹⁹F | ~ -109 | Triplet |
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle & Applicability: In-situ FTIR, typically using an Attenuated Total Reflectance (ATR) probe, is ideal for tracking changes in functional groups in real-time.[9] For this esterification, it is particularly effective at monitoring the disappearance of the broad O-H stretch of the carboxylic acid and the shift in the carbonyl (C=O) stretching frequency as the acid is converted to the ester.
Protocol 4.2.1: In-Situ FTIR Reaction Profiling
-
Setup:
-
Insert a clean, dry ATR-FTIR probe directly into the reaction vessel.
-
Ensure the probe tip is fully submerged in the reaction mixture and that there is adequate agitation to ensure the sample at the probe surface is representative of the bulk.
-
-
Data Acquisition:
-
Collect a background spectrum of the initial reaction mixture (reactants and solvent) before adding the catalyst or initiating the reaction (e.g., by heating).
-
Once the reaction starts, collect spectra at regular intervals (e.g., every 1-2 minutes).
-
-
Data Analysis:
-
Monitor the key regions of the infrared spectrum.
-
The decrease in the absorbance of the acid's C=O band and the increase in the ester's C=O band can be trended over time to create a reaction profile. This profile is typically qualitative or semi-quantitative unless a calibration model is built.[10]
-
| Functional Group | Compound Type | Wavenumber (cm⁻¹) | Observation During Reaction |
| C=O Stretch | Carboxylic Acid | ~1700-1725 | Decreases |
| C=O Stretch | Ester | ~1720-1740 | Increases |
| O-H Stretch | Carboxylic Acid | ~2500-3300 (broad) | Decreases |
| C-O Stretch | Ester | ~1150-1250 | Increases |
Method Selection & Validation
Choosing the right analytical technique depends on the goal of the analysis.
Caption: Decision workflow for selecting an analytical technique.
Trustworthiness Through Validation
For any quantitative method used in a regulated environment, validation is mandatory to ensure the data is reliable, accurate, and fit for purpose.[11][12] An analytical method validation is a documented process that proves the method is suitable for its intended use.[13][14]
Protocol 5.1.1: Validation of the HPLC Assay Method
This protocol outlines the key parameters for validating the HPLC method described in section 3.1.
-
Specificity/Selectivity:
-
Objective: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, starting materials, etc.).
-
Procedure: Inject individual solutions of starting materials, product, and known impurities to confirm distinct retention times. Analyze a placebo (reaction mixture without analyte) to show no interfering peaks. Perform forced degradation studies (e.g., acid, base, peroxide, heat, light) on the product to show that degradation products are resolved from the main peak.
-
-
Linearity & Range:
-
Objective: Verify that the method's response is directly proportional to the analyte concentration over a specified range.
-
Procedure: Prepare at least five standard solutions of this compound covering 80% to 120% of the expected sample concentration. Plot the peak area against concentration and perform a linear regression.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.998.
-
-
Accuracy (as Recovery):
-
Objective: Determine the closeness of the test results to the true value.
-
Procedure: Spike a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%), each in triplicate. Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: Recovery should be within 98.0% - 102.0%.
-
-
Precision:
-
Objective: Measure the degree of scatter between a series of measurements.
-
Repeatability (Intra-assay): Analyze six replicate samples of the same homogenous batch at 100% concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.
-
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD):
-
Objective: Determine the lowest concentration of analyte that can be reliably quantified and detected, respectively. Crucial for impurity analysis.
-
Procedure: Typically determined based on the signal-to-noise ratio (S/N). LOQ is often established at S/N ≈ 10, and LOD at S/N ≈ 3.
-
Conclusion
The successful synthesis of this compound relies on a robust analytical control strategy. For detailed kinetic and mechanistic studies, in-situ techniques like NMR and FTIR provide unparalleled insight. For routine process monitoring, quality control, and regulatory submission, a fully validated offline HPLC method is the industry standard. By understanding the principles, strengths, and practical implementation of each technique, scientists can effectively optimize their chemical processes, leading to higher quality products and more efficient development cycles.
References
-
Arriaga, D. K., et al. (n.d.). NMR techniques for in situ reaction monitoring A Differentiation... ResearchGate. Retrieved from [Link]
-
Chemical Instrumentation Facility, Iowa State University. (n.d.). Reaction Monitoring & Kinetics. Retrieved from [Link]
-
Pharma Beginners. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]
-
Mantle, M. D., et al. (2018). In situ Reaction Monitoring in Heterogeneous Catalysts by a Benchtop NMR Spectrometer. Magnetic Resonance Imaging. Retrieved from [Link]
-
LCGC International. (2004). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]
-
von Harbou, E. (2017). Quantitative NMR methods for reaction and process monitoring. RPTU. Retrieved from [Link]
-
Chen, L., et al. (1998). Kinetic Characterization of the Esterification of Sulfuric Acid by Ethanol Using Capillary Electrophoretic Ion Analysis. Journal of Liquid Chromatography & Related Technologies, 21(9), 1327-1339. Retrieved from [Link]
-
Spectroscopy Online. (2020). Seven Essential Steps for In Situ Reaction Monitoring. Retrieved from [Link]
-
Appiah, C., et al. (2019). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 1), 53–59. Retrieved from [Link]
-
MDPI. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]
-
PubMed. (2014). Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. Analytica Chimica Acta, 849, 12-8. Retrieved from [Link]
-
NHS. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from [Link]
-
NIH. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. International Journal of Analytical Chemistry, 2014, 895601. Retrieved from [Link]
-
Spectroscopy Europe/World. (2021). Esterification monitoring using X-Pulse: calculation of activation parameters. Retrieved from [Link]
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Proclinical. (2024). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]
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PharmaTutor. (n.d.). Analytical method validation: A brief review. Retrieved from [Link]
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Gavin Publishers. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques. Retrieved from [Link]
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Application Notes & Protocols: Ethyl 3,5-Difluorobenzoate as a Versatile Building Block for Advanced Materials
Introduction: The Strategic Importance of Fluorinated Synthons
In the pursuit of advanced materials with tailored functionalities, the strategic incorporation of fluorine atoms into organic scaffolds represents a cornerstone of modern chemical design. The unique properties of fluorine—high electronegativity, small van der Waals radius, and the strength of the C-F bond—impart significant enhancements to molecular stability, lipophilicity, and electronic characteristics. Ethyl 3,5-difluorobenzoate (CAS No. 350-19-6) has emerged as a critical fluorinated building block, or synthon, for chemists and materials scientists.[1][2] Its symmetrically substituted difluorophenyl core provides a robust platform for constructing complex molecules with predictable and desirable properties.
The presence of two fluorine atoms meta to the ethyl ester group creates a unique electronic environment. These electron-withdrawing groups enhance the thermal and oxidative stability of the benzene ring and influence the reactivity of the entire molecule. This guide provides an in-depth exploration of this compound's role in developing next-generation materials, offering detailed protocols and the scientific rationale behind its application in photosensitive materials and high-performance polymers.
Physicochemical Profile and Reactivity
Understanding the fundamental properties of this compound is essential for its effective use in synthesis. The molecule's characteristics are summarized below.
| Property | Value | Source |
| CAS Number | 350-19-6 | [3] |
| Molecular Formula | C₉H₈F₂O₂ | [4] |
| Molecular Weight | 186.16 g/mol | [4] |
| Appearance | Liquid | |
| Boiling Point | 247.4 °C (lit.) | |
| Density | 1.27 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.482 (lit.) | |
| Purity | Typically ≥98% | [3] |
The reactivity of this compound is primarily centered on two sites: the ethyl ester and the aromatic ring. The ester can be readily hydrolyzed to the corresponding carboxylic acid or transesterified, providing a handle for incorporation into polymer backbones like polyesters. The aromatic ring, while deactivated by the fluorine atoms, can still undergo further functionalization, though this is less common than its use as a stable core component. Its primary value lies in serving as a foundational piece in multi-step syntheses where the difluorinated phenyl unit is a critical component of the final material's architecture.
Application in Photosensitive Materials: Synthesis of Fluorinated Azobenzenes
Azobenzenes are a class of photochromic molecules that undergo reversible isomerization between their trans and cis states upon irradiation with light of specific wavelengths. This property makes them ideal for applications in molecular switches, optical data storage, and photopharmacology. Fluorination of the azobenzene core, particularly in the ortho positions relative to the azo bridge, has been shown to dramatically increase the thermal stability of the cis isomer, a crucial feature for practical applications.[5]
Ethyl 4-amino-3,5-difluorobenzoate, a direct derivative, serves as an excellent precursor for creating stable, visible-light-responsive azobenzene materials.[6] The following protocols detail a validated four-step synthesis to produce a highly fluorinated azobenzene dicarboxylate.
Workflow for Azobenzene Synthesis
Caption: Multi-step synthesis of a fluorinated azobenzene derivative.
Protocol 2.1: Synthesis of Ethyl 4-amino-3,5-difluorobenzoate (Precursor)
This protocol outlines the conversion of commercially available starting materials into the key amine intermediate.[5]
Rationale: This multi-step process begins with a nucleophilic aromatic substitution (cyanation) to introduce a group that can be hydrolyzed to a carboxylic acid. The subsequent esterification creates the target precursor. Each step is a standard, high-yielding organic transformation.
Materials:
-
4-Bromo-2,6-difluoroaniline
-
Copper(I) cyanide (CuCN)
-
Dimethylformamide (DMF)
-
Ammonium hydroxide (NH₄OH, 18%)
-
Sodium hydroxide (NaOH, 1 M)
-
Hydrochloric acid (HCl, concentrated)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Ethanol
-
Sulfuric acid (H₂SO₄, concentrated)
Procedure:
-
Step 1: Synthesis of 4-Amino-3,5-difluorobenzonitrile.
-
Suspend 4-bromo-2,6-difluoroaniline (1 eq.) and CuCN (3 eq.) in DMF.
-
Heat the mixture to reflux for 24 hours.
-
Cool the mixture to room temperature and add 18% NH₄OH.
-
Filter the resulting solution to isolate the crude product. Recrystallize to purify.
-
-
Step 2: Synthesis of 4-Amino-3,5-difluorobenzoic Acid.
-
Treat the nitrile from Step 1 (1 eq.) with 1 M NaOH solution.
-
Heat the solution to reflux for 24 hours.
-
Cool the reaction to room temperature and acidify dropwise with concentrated HCl to pH ~1, precipitating the product as a hydrochloride salt.
-
Dissolve the salt in ethyl acetate, dry over MgSO₄, filter, and concentrate under vacuum.
-
-
Step 3: Synthesis of Ethyl 4-amino-3,5-difluorobenzoate.
-
Dissolve the acid from Step 2 (1 eq.) in ethanol.
-
Carefully add concentrated H₂SO₄ (catalytic amount).
-
Heat the solution to reflux for 10 hours.
-
After cooling, neutralize the solution and extract the product with ethyl acetate. Purify via column chromatography.
-
Validation: The structure and purity of the final product, Ethyl 4-amino-3,5-difluorobenzoate, should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry. The crystal structure of this intermediate has been previously reported, providing a reference for characterization.[5][6]
Protocol 2.2: Synthesis of Diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate)
Rationale: This step utilizes an oxidative coupling reaction to form the N=N double bond. tert-Butyl hypochlorite acts as the oxidant, and sodium iodide is a co-reagent in this transformation. This method is effective for the synthesis of symmetrical azobenzenes from anilines.[5]
Materials:
-
Ethyl 4-amino-3,5-difluorobenzoate (from Protocol 2.1)
-
Sodium iodide (NaI)
-
Diethyl ether (Et₂O)
-
tert-Butyl hypochlorite (t-BuOCl)
-
Sodium sulfite (Na₂SO₃, 1 M solution)
Procedure:
-
Add Ethyl 4-amino-3,5-difluorobenzoate (1 eq.) and NaI (2 eq.) to a flask with Et₂O.
-
Add t-BuOCl (4 eq.) to the mixture and stir for 12 hours at room temperature.
-
Quench the reaction by adding a freshly prepared 1 M Na₂SO₃ solution and mix thoroughly.
-
Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate under vacuum.
-
Purify the resulting solid by recrystallization to obtain the final azobenzene product.
Validation: The final product should be characterized by X-ray diffraction to confirm its molecular structure and by UV-Vis spectroscopy to analyze its photo-switching properties.
Role as a Monomer Precursor for High-Performance Polymers
The difluorinated aromatic core of this compound is an attractive component for high-performance polymers, such as poly(arylene ether)s and polyesters.[7] These materials are sought after for applications requiring high thermal stability and chemical resistance. While not a monomer itself, it can be readily converted into a difunctional monomer suitable for step-growth polymerization.
Workflow for Monomer Synthesis and Polymerization
Caption: Conversion of this compound to a reactive diacid chloride monomer for polycondensation.
Protocol 3.1: General Protocol for Polyester Synthesis
Rationale: This protocol describes a generalized pathway for leveraging this compound in polymer synthesis. The first step, hydrolysis, converts the stable ester into a reactive carboxylic acid. The second step converts the acid into a highly reactive acid chloride, which is a standard monomer for polycondensation with diols to form polyesters. The inclusion of the 3,5-difluorophenyl unit in the polymer backbone is expected to enhance thermal stability (due to the strong C-F bonds) and modify the polymer's solubility and inter-chain interactions.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
An aromatic diol (e.g., Bisphenol A)
-
A high-boiling point solvent (e.g., N-Methyl-2-pyrrolidone, NMP)
-
An acid scavenger (e.g., Pyridine)
Procedure:
-
Monomer Synthesis: 3,5-Difluorobenzoyl Chloride.
-
Hydrolysis: Reflux this compound with an aqueous solution of NaOH until the reaction is complete (monitored by TLC). Cool the solution and acidify with HCl to precipitate 3,5-difluorobenzoic acid. Filter, wash with water, and dry.
-
Chlorination: Gently reflux the dried 3,5-difluorobenzoic acid in an excess of thionyl chloride (SOCl₂) with a catalytic amount of DMF until gas evolution ceases. Remove the excess SOCl₂ by distillation under reduced pressure to obtain the crude 3,5-difluorobenzoyl chloride.
-
-
Polymerization: Polycondensation Reaction.
-
Dissolve an aromatic diol (e.g., Bisphenol A, 1 eq.) and an acid scavenger (e.g., pyridine, ~2.2 eq.) in a dry, high-boiling solvent like NMP under an inert atmosphere (N₂ or Ar).
-
Cool the solution in an ice bath.
-
Slowly add the 3,5-difluorobenzoyl chloride (1 eq.), also dissolved in a small amount of dry NMP, to the stirred solution.
-
After addition, allow the reaction to warm to room temperature and then heat (e.g., to 80-100 °C) for several hours to increase the molecular weight.[8]
-
Precipitate the polymer by pouring the viscous solution into a non-solvent like methanol.
-
Collect the polymer by filtration, wash thoroughly with methanol and water, and dry under vacuum.
-
Validation: The resulting polymer should be characterized for its molecular weight (Gel Permeation Chromatography), thermal properties (Thermogravimetric Analysis and Differential Scanning Calorimetry), and structure (FTIR and NMR spectroscopy).
Future Outlook: Applications in Liquid Crystals and Organic Electronics
The rigid structure and strong dipole moment imparted by the C-F bonds make fluorinated benzoates like this compound highly promising precursors for materials in liquid crystal displays and organic electronics.[9][10]
-
Liquid Crystals: The incorporation of the 3,5-difluorophenyl moiety into larger, calamitic (rod-shaped) molecules can enhance the necessary dielectric anisotropy that allows liquid crystal phases to align with an applied electric field.
-
Organic Electronics: In organic semiconductors, the introduction of fluorine atoms can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of a material, which can facilitate electron injection and transport in n-type organic field-effect transistors (OFETs) or improve the efficiency and stability of organic light-emitting diodes (OLEDs).[9]
Logical Framework: From Structure to Function
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- 3. 350-19-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. Ethyl 3,5-dinitrobenzoate [webbook.nist.gov]
- 5. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Study on Impact of Monomers Towards High Molecular Weight Bio-Based Poly(ethylene Furanoate) via Solid State Polymerization Technique | MDPI [mdpi.com]
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- 10. tcichemicals.com [tcichemicals.com]
Application Note: Versatile Synthesis of Fluorinated Heterocycles from Ethyl 3,5-difluorobenzoate
Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of medicinally relevant heterocyclic compounds using Ethyl 3,5-difluorobenzoate as a key starting material. The inherent electronic properties of this substrate, specifically the electron-deficient aromatic ring activated by two fluorine atoms and an ester group, make it an ideal precursor for various transformations, primarily through Nucleophilic Aromatic Substitution (SNAr) pathways. We present detailed, field-proven protocols for the synthesis of pyridazinone and quinolone scaffolds, explaining the causality behind experimental choices and providing a foundation for further derivatization.
Introduction: The Strategic Value of this compound
Fluorine-containing heterocyclic compounds are cornerstones of modern medicine, agrochemicals, and materials science. The introduction of fluorine can profoundly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, often leading to enhanced biological activity.[1]
This compound has emerged as a powerful and versatile building block for accessing these valuable scaffolds. Its structure offers two primary points for chemical modification:
-
The Ester Group: Can be hydrolyzed, amidated, or reduced to introduce diverse functionalities.
-
The Aromatic Ring: The carbon atoms bearing fluorine are highly activated towards nucleophilic attack due to the strong electron-withdrawing nature of the fluorine atoms and the ester group at the meta position. This makes Nucleophilic Aromatic Substitution (SNAr) a highly favorable and predictable reaction pathway.[2][3]
This guide focuses on leveraging the SNAr reactivity of this compound to construct complex heterocyclic systems.
Core Principle: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The primary mode of reactivity for this compound in the syntheses described herein is the Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike electrophilic substitutions common to electron-rich benzene rings, SNAr occurs on electron-poor aromatic systems featuring a good leaving group (in this case, fluoride).[2][4]
The reaction proceeds via a two-step addition-elimination sequence:
-
Addition of the Nucleophile: The nucleophile attacks one of the electron-deficient carbons bearing a fluorine atom. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5] The negative charge is delocalized across the aromatic ring and is stabilized by the electron-withdrawing groups.[3][5]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride leaving group. This step is typically fast as it leads to a more stable, aromatic product.[5]
Caption: General workflow of the SNAr mechanism.
Protocol 1: Synthesis of 6-(3-Fluoro-5-formylphenyl)pyridazin-3(2H)-one via Condensation with Hydrazine
3.1 Rationale and Application Pyridazinone derivatives are a significant class of heterocycles known for a wide range of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties. This protocol describes a straightforward synthesis involving the reaction of a bifunctional nucleophile, hydrazine, with this compound. The reaction proceeds via an initial SNAr reaction followed by an intramolecular cyclization to form the stable pyridazinone ring. Pyridazines are six-membered heterocyclic rings containing two adjacent nitrogen atoms.[6]
3.2 Reaction Scheme & Mechanism The reaction is initiated by the nucleophilic attack of hydrazine at one of the C-F positions of the benzoate ring. The resulting intermediate then undergoes an intramolecular condensation between the remaining hydrazine nitrogen and the ester carbonyl, leading to the formation of the heterocyclic ring upon elimination of ethanol.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for Ethyl 3,5-difluorobenzoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Ethyl 3,5-difluorobenzoate. This guide is designed for researchers, chemists, and drug development professionals who are working with or looking to optimize the synthesis of this key fluorinated intermediate. 3,5-Difluorobenzoic acid and its derivatives are valuable building blocks in the development of pharmaceuticals and advanced materials.[1] This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to address common challenges encountered during its esterification.
Section 1: Foundational Protocol - Fischer-Speier Esterification
The most common and cost-effective method for preparing this compound is the Fischer-Speier esterification. This is a reversible, acid-catalyzed reaction between 3,5-difluorobenzoic acid and ethanol.[2][3] The primary challenge lies in shifting the chemical equilibrium to favor the product.[4][5][6]
Baseline Experimental Protocol
This protocol provides a standard starting point for the synthesis. Subsequent sections will address optimizing these parameters.
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-difluorobenzoic acid (10.0 g, 63.3 mmol, 1.0 equiv.).
-
Reagent Addition: Add absolute ethanol (100 mL, ~1.7 mol, ~27 equiv.). The ethanol acts as both the reactant and the solvent, and using it in large excess helps drive the equilibrium towards the ester.[6][7][8]
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (H₂SO₄, 1.0 mL, ~1.8 mmol, ~0.03 equiv.) to the stirring mixture.
-
Heating: Heat the reaction mixture to a gentle reflux (approximately 78-80°C) using an oil bath.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-10 hours).
-
Work-up - Cooling & Neutralization: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Slowly pour the reaction mixture into 150 mL of ice-cold water. Neutralize the excess acid by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases (pH ~7-8).[7][9]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL) to remove residual salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[9]
-
Purification: Purify the crude oil by vacuum distillation or flash column chromatography on silica gel to obtain pure this compound.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<70%). What are the primary factors to investigate?
A1: Low yield is the most frequent challenge and is almost always tied to the reversible nature of the Fischer esterification. The primary cause is the presence of water, which promotes the reverse reaction (hydrolysis).
In-Depth Analysis: The reaction Carboxylic Acid + Alcohol ⇌ Ester + Water is in a constant state of equilibrium.[6] To maximize your yield, you must actively shift this equilibrium to the right. While using excess ethanol helps, the most effective strategy is the concurrent removal of the water byproduct.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low reaction yields.
Recommended Action: The Dean-Stark Apparatus For robust and high-yield synthesis, employing a Dean-Stark apparatus is the most effective solution.[10][11] This piece of glassware, used in conjunction with a reflux condenser, physically separates water from the reaction mixture.
-
Principle: You will need to add a co-solvent that forms a low-boiling azeotrope with water, such as toluene or hexane.[11][12] This azeotrope boils out of the reaction flask, condenses, and collects in the Dean-Stark trap. Since water is denser than toluene, it sinks to the bottom of the trap for removal, while the toluene overflows and returns to the reaction flask, completely dry.[12]
Protocol Modification with Dean-Stark:
-
In the setup described in Section 1, insert a Dean-Stark trap between the reaction flask and the reflux condenser.
-
In addition to ethanol, add toluene to the reaction flask (e.g., a 1:1 ratio with ethanol).
-
Fill the Dean-Stark trap with toluene before heating.
-
Heat the mixture to reflux. The temperature will now be that of the toluene/ethanol/water azeotrope.
-
Continue the reaction until no more water collects in the trap. This is a definitive indicator that the reaction is complete.[13]
Q2: The reaction stalls, with significant starting material remaining after 10+ hours. How can I increase the reaction rate?
A2: A stalled reaction points to either insufficient catalytic activity or a reaction temperature that is too low.
In-Depth Analysis: The reaction proceeds via protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst.[2][5][8] This makes the carbonyl carbon more electrophilic and susceptible to attack by the alcohol. If the catalyst concentration is too low or the temperature is not high enough to overcome the activation energy, the reaction will be slow or stall.
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Catalyst | H₂SO₄ (~3 mol%) | Increase H₂SO₄ to 5-10 mol% OR switch to p-Toluenesulfonic acid (p-TsOH) (5-10 mol%). | Increases the concentration of the protonated, activated carboxylic acid intermediate. p-TsOH is a solid, making it easier to handle, and is sometimes less prone to causing charring.[2][5] |
| Temperature | Reflux (~78°C in pure EtOH) | If using a Dean-Stark, the toluene co-solvent will increase the reflux temperature to >100°C. | Higher temperatures increase the reaction rate. A 10°C increase can roughly double the rate. |
| Microwave | Conventional Heating | Use a sealed-vessel microwave reactor. | Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently heating the polar reagents.[4][14] Optimized conditions are often around 130-150°C for 15 minutes.[4] |
Q3: I'm observing an unexpected byproduct in my TLC/GC-MS analysis. What could it be?
A3: The most likely byproduct under standard Fischer conditions is diethyl ether. If your starting material is impure, other side products are possible.
In-Depth Analysis:
-
Diethyl Ether Formation: Concentrated sulfuric acid is a strong dehydrating agent. At temperatures above ~140°C, it can catalyze the dehydration of two ethanol molecules to form diethyl ether. While standard reflux is below this, localized overheating can cause this side reaction. The use of p-TsOH generally mitigates this.
-
Impure Reactants: Ensure your ethanol is absolute and anhydrous. The presence of other alcohols (e.g., methanol, propanol) as impurities will lead to the formation of the corresponding methyl or propyl esters.[15]
-
Self-Condensation: The formation of an anhydride from two molecules of the carboxylic acid is highly unlikely under these conditions, as the large excess of alcohol nucleophile makes esterification the overwhelmingly favored pathway.
Mitigation Strategy:
-
Confirm Reagent Purity: Use freshly opened, anhydrous-grade ethanol.
-
Control Temperature: Use a temperature-controlled oil bath and ensure smooth stirring to avoid localized overheating.
-
Choose Catalyst Wisely: Consider using p-TsOH instead of H₂SO₄, especially if you suspect ether formation.
Q4: The work-up is difficult, with persistent emulsions forming during the NaHCO₃ wash and extraction. How can I resolve this?
A4: Emulsion formation is common when neutralizing acidic reaction mixtures and is caused by fine particulates or surfactants at the aqueous-organic interface.
In-Depth Analysis: The neutralization of a strong acid with bicarbonate can be vigorous. If done too quickly, the rapid formation of CO₂ gas can create a very fine dispersion of the two liquid phases, which is slow to separate.
Best Practices for Work-up:
-
Dilute First: Before neutralizing, pour the cooled reaction mixture into a larger volume of ice water. This dilutes all components and helps dissipate heat during neutralization.
-
Slow, Cautious Neutralization: Add the saturated NaHCO₃ solution slowly, with gentle swirling, until gas evolution stops. Avoid vigorous shaking at this stage.
-
Add Brine: If an emulsion forms in the separatory funnel, add a significant amount of brine (saturated aqueous NaCl solution).[16] This increases the ionic strength of the aqueous layer, making it more polar and forcing a separation from the organic layer.
-
Gentle Inversions: Instead of vigorous shaking, gently invert the separatory funnel 5-10 times, venting frequently. This is often sufficient for extraction without creating a tight emulsion.
-
Filtration (If Necessary): If a solid precipitate is causing the emulsion, you can sometimes break it by filtering the entire emulsified mixture through a pad of Celite®.
Section 3: Frequently Asked Questions (FAQs)
Q1: Can you illustrate the mechanism of the Fischer Esterification?
A1: Certainly. It is a multi-step process involving activation of the carboxylic acid, nucleophilic attack by the alcohol, and elimination of water.
Caption: The catalytic mechanism of Fischer-Speier Esterification.
Q2: Can I use a different alcohol, for example, methanol or butanol?
A2: Yes, the Fischer esterification is highly versatile. Primary alcohols like methanol and butanol work very well, often with even higher yields than ethanol.[4][17] Secondary alcohols will also react, but typically slower. Tertiary alcohols are generally unsuitable as they are prone to elimination under strong acid conditions to form alkenes.[2]
Q3: Are there alternative methods to Fischer Esterification for this synthesis?
A3: Yes, though they are often more expensive or require harsher reagents.
-
Acyl Chloride Formation: You can convert the 3,5-difluorobenzoic acid to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, and then react the highly reactive acyl chloride with ethanol. This reaction is irreversible and very fast but involves corrosive and hazardous reagents.
-
Coupling Reagents: Reagents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used to form the ester under milder, neutral conditions.[16] These are common in peptide synthesis but are significantly more expensive for bulk preparations.
Q4: How critical is the purity of my 3,5-difluorobenzoic acid starting material?
A4: Very critical. Any non-volatile, acid-stable impurities in the starting material will likely be carried through the reaction and complicate the final purification of your ester product. It is always best practice to start with the highest purity reagents available. The melting point of pure 3,5-difluorobenzoic acid is 121-123 °C; a broad or depressed melting point indicates the presence of impurities.
References
-
Hamzah, N., et al. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science, 29(1), 53–63.
-
International Journal of Physical Sciences. (2023). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. American Academic Publisher.
-
Hamzah, N., et al. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Semantic Scholar.
-
Journal of Physical Science. (2018). Improved Fischer Esterification of Substituted Benzoic Acid. Penerbit Universiti Sains Malaysia.
-
Appiah, C., et al. (2018). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E, 74(Pt 12), 1831–1838.
-
ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
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Organic Syntheses. (n.d.). Organic Syntheses Procedure.
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Wikipedia. (n.d.). Dean–Stark apparatus.
-
Organic Syntheses. (n.d.). A 300-mL, three-necked, flame-dried, round-bottomed flask...
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BenchChem. (2025). Troubleshooting common problems in 3-fluorobenzoic acid, morpholide synthesis.
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Chem-Impex. (n.d.). 3,5-Difluorobenzoic acid.
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Wikipedia. (n.d.). Fischer–Speier esterification.
-
ChemicalBook. (n.d.). 3,5-Difluorobenzoic acid synthesis.
-
Taylor & Francis. (n.d.). Dean-Stark apparatus – Knowledge and References.
-
Organic Chemistry Portal. (n.d.). Fischer Esterification.
-
PubChem. (n.d.). 3,5-Difluorobenzoic acid.
-
Master Organic Chemistry. (2022). Fischer Esterification.
-
Sigma-Aldrich. (n.d.). 3,5-Difluorobenzoic acid 97.
-
OperaChem. (2024). Fischer Esterification-Typical Procedures.
-
Apollo Scientific. (n.d.). This compound.
-
YouTube. (2013). A Simple Dean-Stark Apparatus Explained.
-
ResearchGate. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid.
-
BLD Pharm. (n.d.). This compound.
-
BLD Pharm. (n.d.). 3,5-Difluorobenzoic acid.
-
Google Patents. (n.d.). CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester.
-
Indo American Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid...
-
ResearchGate. (2018). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile...
-
ResearchGate. (2015). I would like to ask what would be the most probable side products when performing Esterification...
-
Chemguide. (n.d.). Esterification - alcohols and carboxylic acids.
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
Sources
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- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
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- 4. researchgate.net [researchgate.net]
- 5. Fischer Esterification [organic-chemistry.org]
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- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Improved Fischer Esterification of Substituted Benzoic Acid [jps.usm.my]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. [PDF] Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition | Semantic Scholar [semanticscholar.org]
Technical Support Center: Navigating Reactions with Ethyl 3,5-Difluorobenzoate
Welcome to the technical support center for Ethyl 3,5-difluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis and subsequent reactions of this versatile reagent. Our focus is on understanding the root causes of side product formation and providing actionable, field-proven protocols to optimize your experimental outcomes.
Section 1: Troubleshooting Guide for the Synthesis of this compound
The two most common methods for synthesizing this compound are the Fischer esterification of 3,5-difluorobenzoic acid and the reaction of 3,5-difluorobenzoyl chloride with ethanol. Each method has its own set of potential pitfalls that can lead to impurities and reduced yields.
FAQ 1: My Fischer esterification of 3,5-difluorobenzoic acid is incomplete, and I have a significant amount of starting material in my final product. How can I improve the conversion?
Root Cause Analysis: The Fischer esterification is a reversible acid-catalyzed equilibrium between a carboxylic acid and an alcohol to form an ester and water.[1][2][3] The presence of water, a product of the reaction, can drive the equilibrium back towards the starting materials, thus limiting the yield of the desired ester.
Troubleshooting Protocol:
-
Water Removal: The most effective way to drive the equilibrium towards the product is to remove water as it is formed.
-
Azeotropic Distillation: If using a suitable solvent like toluene, a Dean-Stark apparatus can be employed to physically remove water from the reaction mixture.
-
Drying Agents: The inclusion of a dehydrating agent, such as molecular sieves, can sequester the water produced.[1]
-
-
Excess Reagent: Utilizing a large excess of the alcohol (ethanol in this case) can shift the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[1][4] Running the reaction with ethanol as the solvent is a common and effective strategy.
-
Catalyst Choice: Ensure an adequate amount of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used to facilitate the reaction.[5]
Experimental Protocol: Optimized Fischer Esterification
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-difluorobenzoic acid.
-
Add a 10-fold molar excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the moles of the carboxylic acid).
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Logical Workflow for Fischer Esterification Troubleshooting
Caption: Troubleshooting workflow for incomplete Fischer esterification.
FAQ 2: I'm synthesizing this compound from 3,5-difluorobenzoyl chloride and my product is contaminated with 3,5-difluorobenzoic acid. What is the cause and how can I prevent this?
Root Cause Analysis: 3,5-Difluorobenzoyl chloride is a highly reactive acylating agent. It will readily react with any nucleophile present in the reaction mixture. The most common contaminating nucleophile is water, which leads to the hydrolysis of the acid chloride to form the corresponding carboxylic acid, 3,5-difluorobenzoic acid.[6]
Troubleshooting Protocol:
-
Anhydrous Conditions: It is critical to perform the reaction under strictly anhydrous conditions.
-
Glassware: All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents and Reagents: Use anhydrous solvents and ensure the ethanol is free of water.
-
-
Base Scavenger: The reaction of the acid chloride with ethanol produces hydrochloric acid (HCl). It is beneficial to use a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl produced. This prevents the acid from catalyzing potential side reactions and drives the reaction to completion.
-
Purification: If the side product has already formed, it can be removed by washing the organic extract with a mild aqueous base, such as sodium bicarbonate solution. The acidic 3,5-difluorobenzoic acid will be deprotonated to its water-soluble carboxylate salt and will partition into the aqueous layer, while the neutral ester remains in the organic phase.
Reaction Scheme: Formation of 3,5-Difluorobenzoic Acid Side Product
Caption: Competing reactions of 3,5-difluorobenzoyl chloride.
Section 2: Troubleshooting Guide for Reactions of this compound
Once synthesized, this compound is a valuable intermediate. However, its subsequent reactions can also present challenges.
FAQ 3: I am performing a Grignard reaction with this compound and obtaining a mixture of products, including a ketone and a tertiary alcohol. How can I control the reaction to get my desired product?
Root Cause Analysis: Grignard reagents are potent nucleophiles that react with esters in a two-step addition process. The first addition leads to the formation of a ketone intermediate. This ketone is generally more reactive than the starting ester towards the Grignard reagent.[7] Consequently, a second equivalent of the Grignard reagent rapidly adds to the ketone, yielding a tertiary alcohol after acidic workup.[4][7][8]
Troubleshooting Protocol:
-
To Isolate the Ketone (Challenging):
-
Inverse Addition: Slowly add the Grignard reagent to a solution of the ester at a low temperature (e.g., -78 °C) to minimize the immediate reaction of the ketone as it forms.
-
Stoichiometry: Use only one equivalent of the Grignard reagent. Be aware that this will likely result in a mixture of starting material, ketone, and tertiary alcohol.
-
-
To Synthesize the Tertiary Alcohol (More Common):
-
Excess Grignard Reagent: Use at least two equivalents of the Grignard reagent to ensure the complete conversion of the ester to the tertiary alcohol.[7]
-
Reaction Temperature: The reaction is typically performed at 0 °C to room temperature to ensure it goes to completion.
-
Data Summary: Grignard Reaction Products
| Equivalents of Grignard Reagent | Expected Major Product(s) |
| 1 equivalent | Mixture of starting ester, ketone intermediate, and tertiary alcohol |
| >2 equivalents | Tertiary alcohol |
FAQ 4: My attempt to reduce this compound to 3,5-difluorobenzyl alcohol is giving me low yields and multiple spots on my TLC.
Root Cause Analysis: The choice of reducing agent is critical for the successful reduction of an ester to an alcohol.
-
Sodium Borohydride (NaBH₄): This is a mild reducing agent and is generally not effective for the reduction of esters under standard conditions (e.g., in methanol at room temperature).[9][10] Incomplete reaction is the most common issue. While heating or the addition of Lewis acids can enhance its reactivity, this can sometimes lead to other side reactions.
-
Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that readily reduces esters to primary alcohols. However, it is also highly reactive and non-selective. The workup procedure for LiAlH₄ reductions can be challenging and may lead to the formation of aluminum salt emulsions, which can trap the product and reduce the isolated yield.
Troubleshooting Protocol:
-
Choice of Reducing Agent: For a clean and efficient reduction of this compound to 3,5-difluorobenzyl alcohol, LiAlH₄ is the preferred reagent.
-
Reaction Conditions:
-
Perform the reaction in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere.
-
Add the ester solution slowly to a suspension of LiAlH₄ at 0 °C to control the initial exotherm.
-
-
Optimized Workup (Fieser Method): A careful workup is essential to break down the aluminum complexes and facilitate product isolation.
-
After the reaction is complete, cool the mixture to 0 °C.
-
Sequentially and slowly add:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water (where 'x' is the mass in grams of LiAlH₄ used).
-
-
This procedure is designed to produce a granular precipitate of aluminum salts that can be easily filtered off.
-
FAQ 5: During my workup, I am losing a significant portion of my this compound product. What could be the cause?
Root Cause Analysis: Accidental hydrolysis of the ester back to the carboxylic acid (or its carboxylate salt) is a common issue during workup, especially if the aqueous phase is strongly acidic or basic and prolonged contact times are involved.
-
Acidic Hydrolysis: This is the reverse of Fischer esterification and is favored by the presence of excess water and a strong acid catalyst.[1][2][3]
-
Basic Hydrolysis (Saponification): This reaction is irreversible and is typically faster than acidic hydrolysis.[2] The ester reacts with a base (like NaOH) to form the carboxylate salt and ethanol.
Troubleshooting Protocol:
-
Neutral or Mildly Basic/Acidic Washes: When performing aqueous washes, use mild solutions like saturated sodium bicarbonate (to neutralize acid) or dilute HCl (to neutralize base) and work quickly.
-
Avoid Strong Bases/Acids and Heat: Do not expose the ester to concentrated acids or bases, especially at elevated temperatures, during the workup or purification steps.
-
Efficient Extraction: Perform extractions promptly after quenching the reaction to minimize the contact time between the ester and the aqueous phase.
References
-
Chemguide. (n.d.). Hydrolysis of esters. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Fischer–Speier esterification. Retrieved from [Link]
-
Wikipedia. (2023, October 28). Ester hydrolysis. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). All About The Reactions of Grignard Reagents. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Esters with Grignard Reagent. Retrieved from [Link]
-
IChemE. (n.d.). Chemical reaction hazards associated with the use of sodium borohydride. Retrieved from [Link]
-
Pearson+. (n.d.). Grignard reagents add to carbonate esters as they add to other esters. Retrieved from [Link]
-
Appiah, K. S., et al. (2020). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). PubMed Central. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 7). 13.9: Hydrolysis of Esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
ResearchGate. (2017, January 17). Why some esters can be reduced by sodium borohydride? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]
-
Reddit. (2022, February 8). NaBH4 reduction of ester. Retrieved from [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 7. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 8. Grignard reagents add to carbonate esters as they add to other es... | Study Prep in Pearson+ [pearson.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Ethyl 3,5-Difluorobenzoate
Welcome to the technical support center for the purification of Ethyl 3,5-difluorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and require a high degree of purity for their applications. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Introduction: The Critical Role of Purity
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The presence of impurities, even in trace amounts, can significantly impact the yield, selectivity, and safety profile of subsequent reactions and final products. Therefore, achieving high purity of this ester is paramount. This guide provides practical, field-proven insights into the purification of this compound, focusing on the underlying scientific principles to empower you to tackle purification challenges effectively.
Identifying Common Impurities
Effective purification begins with understanding the potential impurities in your crude product. The most common synthetic route to this compound is the Fischer esterification of 3,5-difluorobenzoic acid with ethanol, using an acid catalyst such as sulfuric acid.[1]
Common Impurities and Their Sources:
| Impurity | Source |
| 3,5-Difluorobenzoic Acid | Unreacted starting material. |
| Ethanol | Excess reagent used to drive the esterification equilibrium. |
| Acid Catalyst (e.g., H₂SO₄) | Catalyst used in the Fischer esterification. |
| Water | Byproduct of the esterification reaction. |
| Side-Reaction Products | Potential for minor side reactions, though typically low in this synthesis. |
| Hydrolysis Product | Hydrolysis of the ester back to 3,5-difluorobenzoic acid can occur in the presence of water, especially under acidic or basic conditions.[1] |
Troubleshooting Purification Challenges
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the purification of this compound.
Q1: My crude product is an oily residue with a strong acidic smell. How do I remove the unreacted 3,5-difluorobenzoic acid and the acid catalyst?
A1: Liquid-Liquid Extraction with a Basic Wash
An acidic smell is a clear indicator of the presence of 3,5-difluorobenzoic acid and the acid catalyst. A standard work-up procedure involving liquid-liquid extraction with a mild base is highly effective for their removal.
Underlying Principle: The acidic protons of the carboxylic acid and the mineral acid catalyst will react with a base (like sodium bicarbonate) to form their corresponding salts. These salts are ionic and therefore highly soluble in the aqueous phase, allowing for their separation from the less polar organic ester which remains in the organic phase.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Initial Water Wash: Transfer the organic solution to a separatory funnel and wash with deionized water to remove the bulk of the ethanol and some of the acid.
-
Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You will likely observe gas evolution (CO₂), so be sure to vent the separatory funnel frequently. Continue washing until the gas evolution ceases, which indicates that all the acid has been neutralized.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to break any emulsions and removes residual water from the organic layer.
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude, neutralized this compound.
Q2: After the basic wash, my product still shows the presence of a polar impurity by TLC. What is it and how can I remove it?
A2: Column Chromatography
If a polar impurity persists after the aqueous work-up, it is likely residual 3,5-difluorobenzoic acid that was not completely removed, or potentially a polar side-product. Column chromatography is the most effective method for separating compounds with different polarities.
Underlying Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent). Less polar compounds, like the desired ester, will travel down the column faster, while more polar compounds, like the carboxylic acid, will be retained more strongly by the polar silica gel.
Step-by-Step Protocol:
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a chromatography column with silica gel in a non-polar solvent like hexane.
-
Loading: Carefully load the silica-adsorbed product onto the top of the column.
-
Elution: Begin eluting with a non-polar mobile phase, such as a mixture of hexane and ethyl acetate (e.g., 95:5 or 90:10 v/v). The optimal solvent system should be determined beforehand by thin-layer chromatography (TLC).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure this compound.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Workflow for Column Chromatography:
Caption: Workflow for the purification of this compound by column chromatography.
Q3: My product is a solid at room temperature. Can I purify it by recrystallization? What solvent should I use?
A3: Recrystallization from a Suitable Solvent System
If your this compound is a solid, recrystallization is an excellent and often preferred method for achieving high purity. The key is to find a solvent or solvent system in which the compound is soluble at high temperatures but insoluble at low temperatures.
Underlying Principle: Recrystallization works by dissolving the impure solid in a hot solvent to create a saturated solution. As the solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving the impurities behind in the solution.
How to Find a Suitable Recrystallization Solvent:
-
Small-Scale Testing: Place a small amount of your crude product (a few milligrams) in several test tubes.
-
Solvent Addition: To each test tube, add a few drops of a different solvent from the list below.
-
Solubility at Room Temperature: Observe the solubility at room temperature. A good solvent will not dissolve the compound at this stage.
-
Solubility at Elevated Temperature: Gently heat the test tubes. A good solvent will dissolve the compound completely upon heating.
-
Crystallization upon Cooling: Allow the solutions to cool to room temperature and then in an ice bath. The formation of crystals indicates a potentially suitable solvent.
Recommended Solvents to Screen for Aromatic Esters:
-
Single Solvents: Ethanol, Methanol, Isopropanol, Hexane, Heptane, Toluene, Ethyl Acetate.
-
Solvent Pairs (for fine-tuning solubility): Ethanol/Water, Methanol/Water, Hexane/Ethyl Acetate, Toluene/Hexane.
General Recrystallization Protocol:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.
-
Cooling: Allow the solution to cool slowly to room temperature to allow for the formation of large, pure crystals. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals in a vacuum oven.
Q4: I need to purify my product by distillation. What are the recommended conditions?
A4: Vacuum Distillation
Distillation is a suitable method for purifying liquid esters. Due to the relatively high boiling point of this compound, vacuum distillation is recommended to prevent thermal decomposition. While the exact boiling point at various pressures is not widely reported, for a similar compound, Ethyl 3-fluorobenzoate, the boiling point is 94-95 °C at 16 mmHg.[2] It is reasonable to expect a similar boiling point for this compound.
Underlying Principle: Distillation separates liquids based on differences in their boiling points. By reducing the pressure, the boiling point of the compound is lowered, allowing it to be distilled at a lower temperature, thus avoiding degradation.
General Protocol for Vacuum Distillation:
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and the joints are properly sealed.
-
Heating: Heat the distillation flask gently using a heating mantle.
-
Pressure: Gradually reduce the pressure to the desired level.
-
Collection: Collect the fraction that distills at a constant temperature. This is your purified product.
Troubleshooting Decision Tree for Purification:
Caption: Decision tree for selecting the appropriate purification method for this compound.
Frequently Asked Questions (FAQs)
Q: How can I confirm the purity of my final product?
A: Several analytical techniques can be used to assess the purity of this compound:
-
Gas Chromatography (GC): GC is an excellent method for determining the purity of volatile compounds. A pure sample will show a single major peak. The presence of other peaks indicates impurities. A common column for this type of analysis is a non-polar column like a DB-5 or HP-5.
-
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment. A reversed-phase C18 column with a mobile phase such as acetonitrile/water or methanol/water is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect the presence of impurities. ¹⁹F NMR is particularly useful for fluorinated compounds.
-
Melting Point: For solid samples, a sharp melting point close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point range.
Q: I see an oily layer in my reaction mixture after reflux. What is it?
A: The oily layer is most likely your product, this compound, which is not soluble in the aqueous reaction mixture. This is a good indication that the esterification has occurred.
Q: During the basic wash with sodium bicarbonate, the separation is slow and an emulsion has formed. What should I do?
A: Emulsions can be broken by adding a small amount of brine (saturated NaCl solution) and gently swirling the separatory funnel. In stubborn cases, filtering the emulsion through a pad of Celite can be effective.
Q: Can I use a stronger base like sodium hydroxide (NaOH) for the wash instead of sodium bicarbonate?
A: It is generally not recommended to use a strong base like NaOH for washing esters. Strong bases can promote the hydrolysis of the ester back to the carboxylic acid, thus reducing your product yield.[1] Sodium bicarbonate is a weaker base and is sufficient to neutralize the acidic impurities without significantly hydrolyzing the ester.
Q: How should I store my purified this compound?
A: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of moisture to prevent hydrolysis.
References
Technical Support Center: Optimizing Reactions with Ethyl 3,5-difluorobenzoate
Welcome to the technical support center for Ethyl 3,5-difluorobenzoate. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and troubleshoot common issues encountered when using this versatile fluorinated intermediate. Our focus is on explaining the chemical principles behind reaction outcomes and providing actionable protocols to enhance yield and purity.
Understanding the Reactivity of this compound
This compound is a valuable building block in organic synthesis, primarily due to the electronic properties conferred by the two fluorine atoms. These strongly electronegative atoms exert a powerful electron-withdrawing inductive effect on the aromatic ring. This has several important consequences for its reactivity:
-
Activated Ester Carbonyl: The electron-withdrawing nature of the difluorophenyl group increases the electrophilicity of the ester's carbonyl carbon. This makes the ester more susceptible to nucleophilic acyl substitution compared to its non-fluorinated analogs.[1][2]
-
Accelerated Hydrolysis: The enhanced electrophilicity facilitates faster rates of hydrolysis (saponification) under basic conditions.[3][4]
-
Activated Aromatic Ring: The ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr) if a suitable leaving group were present or under forcing conditions, though the fluorine atoms themselves are poor leaving groups in the absence of further activation.[5][6]
This guide addresses the most common transformations performed with this reagent and provides solutions to frequently encountered challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Saponification (Ester Hydrolysis)
The conversion of this compound to 3,5-difluorobenzoic acid is a fundamental and common first step in many synthetic routes.
Q1: My saponification reaction is not going to completion, resulting in low yields of 3,5-difluorobenzoic acid. What are the likely causes and solutions?
A1: Incomplete saponification is a common issue that can almost always be traced back to reaction conditions or stoichiometry.
-
Causality: Saponification is the base-mediated hydrolysis of an ester. The reaction proceeds via nucleophilic attack of a hydroxide ion on the ester carbonyl.[7] While the fluorine atoms accelerate this process, the reaction is still governed by equilibrium and kinetics.[3][4] The final step, an acid-base reaction between the resulting carboxylic acid and alkoxide, is essentially irreversible under basic conditions and drives the reaction to completion.[7] If starting material remains, it indicates that the forward reaction was either too slow or insufficient base was present.
-
Troubleshooting Steps:
-
Base Stoichiometry: Ensure at least one, and preferably an excess (1.5–3.0 equivalents), of a strong base like NaOH or KOH is used. This ensures that all the ester can react and that the pH remains high enough to drive the reaction forward.
-
Solvent and Solubility: this compound has limited solubility in purely aqueous solutions. Using a co-solvent system like THF/water or Ethanol/water is crucial to ensure the ester and the hydroxide base are in the same phase.[8]
-
Reaction Temperature and Time: While the reaction is faster than with non-fluorinated esters, it may still require heating (reflux) to proceed at a practical rate. Monitor the reaction by TLC or LC-MS until the starting material is no longer visible.
-
Choice of Base: Lithium hydroxide (LiOH) in a THF/water system can be particularly effective and is often used for clean saponifications.[8]
-
Q2: After acidification during workup, my product is an oil or is difficult to purify. What's happening?
A2: This issue typically points to incomplete reaction or improper workup technique.
-
Causality: If the saponification was incomplete, you will have a mixture of the desired 3,5-difluorobenzoic acid and unreacted this compound. This mixture can have a lower melting point or exist as a eutectic oil, making crystallization difficult. Furthermore, insufficient acidification will leave some of the product as the highly water-soluble carboxylate salt, reducing your isolated yield.
-
Troubleshooting and Optimization:
-
Confirm Full Conversion: Before beginning the workup, ensure the reaction is complete via TLC or LC-MS.
-
Proper Acidification: After the reaction, cool the mixture in an ice bath and acidify slowly with a strong acid (e.g., 1M or 2M HCl) while stirring. Check the pH with litmus paper or a pH meter to ensure it is strongly acidic (pH 1-2). This guarantees that all the carboxylate salt is protonated to the less water-soluble carboxylic acid.[8]
-
Efficient Extraction: Extract the acidified aqueous layer multiple times with a suitable organic solvent like ethyl acetate or dichloromethane. The product has some water solubility, so multiple extractions are key to a high recovery.
-
Purification: If unreacted starting material is still present, purification can be achieved by flash column chromatography or by recrystallization from a suitable solvent system like hexane/ethyl acetate.[9]
-
Section 2: Amide Bond Formation
Q3: I am trying to form an amide by directly reacting this compound with an amine, but the reaction is very slow and the yield is poor. How can I improve this?
A3: Direct aminolysis of esters is often slow, even with the activation provided by the fluorine atoms. The success of this reaction is highly dependent on the nucleophilicity of the amine.
-
Causality: The reaction between an ester and an amine to form an amide is a nucleophilic acyl substitution. While the ester is activated, amines are generally less nucleophilic than hydroxide ions.[10] Sterically hindered or electron-deficient amines will react particularly slowly. Elevated temperatures are often required to drive the reaction, which can lead to side products.[11]
-
Strategies for Improvement:
-
Increase Temperature: Heating the reaction, either conventionally or using microwave irradiation, can significantly increase the reaction rate.[11]
-
Use a Large Excess of Amine: If the amine is inexpensive and volatile, using it as the solvent or in large excess can drive the equilibrium toward the product.
-
Catalysis: While less common for simple aminolysis, certain Lewis acids or reagents can activate the ester further. However, a more reliable strategy is the two-step approach.
-
-
The Two-Step "Activate and Couple" Protocol (Recommended): This is the most robust and widely applicable method for amide formation from an ester starting material.
-
Saponification: First, hydrolyze the ester to 3,5-difluorobenzoic acid as described in Section 1.
-
Activation: Convert the carboxylic acid into a more reactive intermediate. Common methods include formation of an acyl chloride (using SOCl₂ or (COCl)₂) or using standard peptide coupling reagents (e.g., HATU, HOBt/EDC).
-
Coupling: React this activated intermediate with your amine, usually in the presence of a non-nucleophilic base (like triethylamine or DIPEA) to neutralize the acid byproduct.[10] This method is highly efficient for a wide range of amines.
-
Section 3: Nucleophilic Aromatic Substitution (SNAr)
Q4: Can I perform a nucleophilic aromatic substitution (SNAr) on the C-F bonds of this compound?
A4: While the fluorine atoms activate the ring towards nucleophilic attack, they are not ideal leaving groups themselves. Performing an SNAr reaction to displace a fluoride ion is challenging and typically requires specific conditions.
-
Causality: For an SNAr reaction to occur, three conditions are generally required: 1) the aromatic ring must be electron-deficient, 2) there must be a good leaving group, and 3) a strong nucleophile is needed.[6] this compound meets the first condition. However, fluoride is a poor leaving group compared to chloride, bromide, or a nitro group. The reaction mechanism involves the formation of a negatively charged "Meisenheimer" intermediate, and the subsequent expulsion of the leaving group is the rate-determining step.[12]
-
Feasibility and Recommendations:
-
Strong Nucleophiles & Forcing Conditions: Displacement of fluoride is possible but usually requires very strong nucleophiles (e.g., alkoxides, thiolates) and high temperatures in polar aprotic solvents like DMF or DMSO.[5][13]
-
Symmetry: Note that the 3- and 5-positions are equivalent, so regioselectivity is not an issue for the first substitution.
-
Alternative Substrates: For C-C or C-N bond formation on the ring, it is almost always more efficient to start with a different substrate, such as 3,5-difluorobromobenzene or 3,5-difluoroiodobenzene, and use transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
-
Section 4: Other Key Transformations
Q5: What are the common pitfalls when using Grignard reagents with this compound?
A5: The primary issue is over-addition and reaction with the ester functional group.
-
Causality: Grignard reagents are powerful nucleophiles and strong bases. They will readily attack the electrophilic carbonyl carbon of the ester.[14] The initial addition forms a tetrahedral intermediate which collapses to form a ketone. This resulting ketone is more reactive than the starting ester towards the Grignard reagent. Therefore, a second equivalent of the Grignard reagent will immediately add to the ketone, leading to a tertiary alcohol after acidic workup. It is extremely difficult to stop the reaction at the ketone stage.
-
Expected Outcome & Precautions:
-
Product: Expect to form a symmetrical tertiary alcohol, R₂C(OH)-Ar, where R is the alkyl/aryl group from the Grignard reagent and Ar is the 3,5-difluorophenyl group.
-
Stoichiometry: A minimum of two equivalents of the Grignard reagent is required for full conversion.
-
Anhydrous Conditions: Grignard reagents are destroyed by protic sources, including water. All glassware must be oven-dried, and anhydrous solvents (typically diethyl ether or THF) must be used.[14]
-
Q6: I want to perform a Suzuki coupling. Can I use this compound directly?
A6: Using this compound directly as an electrophile in a Suzuki coupling is not a standard or recommended approach.
-
Causality: The standard Suzuki-Miyaura coupling involves the reaction of an organoboron species with an aryl halide (Br, I, Cl) or triflate, not an ester.[15] The C-O bond of the ester is not readily cleaved by the palladium catalyst in the oxidative addition step of the catalytic cycle.[16] Furthermore, the basic conditions often used in Suzuki couplings (e.g., K₂CO₃, K₃PO₄) could potentially cause saponification of the ester, complicating the reaction.[17]
-
Recommended Strategy:
-
Choose the Right Substrate: The most reliable approach is to use the corresponding aryl halide, 3,5-difluorobromobenzene , as the coupling partner for your boronic acid or boronate ester.
-
Troubleshooting Suzuki Reactions: If you are performing a Suzuki coupling with a suitable 3,5-difluorophenyl halide and experiencing low yields, consider these factors:
-
Catalyst/Ligand Choice: Ensure an active Pd(0) source is used or generated in situ. Modern catalysts like XPhos Pd G3/G4 or SPhos-based systems are often more effective than older catalysts like Pd(PPh₃)₄, especially for less reactive aryl chlorides.[17][18]
-
Inert Atmosphere: Oxygen can deactivate the catalyst and lead to homocoupling of the boronic acid. Ensure the reaction is thoroughly degassed and run under an inert atmosphere (Nitrogen or Argon).[16][17]
-
Base and Solvent: The choice of base is critical. K₃PO₄ is a common and effective base. The solvent system (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O) must be optimized for your specific substrates.[17]
-
-
Optimized Experimental Protocols
Protocol 1: High-Yield Saponification of this compound
This protocol is designed for robust and complete hydrolysis to 3,5-difluorobenzoic acid.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv).
-
Reagents: Add ethanol and water in a 4:1 ratio (e.g., 8 mL ethanol and 2 mL water per gram of ester). Add sodium hydroxide (NaOH, 2.0 equiv) to the mixture.
-
Reaction: Heat the mixture to reflux (approx. 80-85 °C) and stir vigorously. Monitor the reaction progress by TLC (e.g., using 4:1 Hexane:Ethyl Acetate as eluent; the product acid will remain at the baseline while the starting ester will have a higher Rf). The reaction is typically complete in 1-3 hours.
-
Workup (Cooling): Once the starting material is consumed, remove the heat source and allow the mixture to cool to room temperature, then place it in an ice-water bath.
-
Workup (Acidification): Slowly add 2M hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~1, check with pH paper). A white precipitate of 3,5-difluorobenzoic acid should form.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product as a white solid.
| Parameter | Recommended Condition | Rationale |
| Base | NaOH or KOH (LiOH also effective) | Strong base ensures complete hydrolysis.[8] |
| Equivalents of Base | 1.5 - 3.0 | Excess drives the reaction to completion. |
| Solvent | EtOH/H₂O or THF/H₂O | Ensures miscibility of organic ester and aqueous base.[8] |
| Temperature | Reflux (80-100 °C) | Increases reaction rate for timely completion. |
| Workup Acid | 1M - 2M HCl | Protonates the carboxylate salt to the less soluble acid.[8] |
Visual Diagrams & Workflows
Troubleshooting Incomplete Saponification
Caption: Troubleshooting workflow for incomplete saponification reactions.
Decision Tree for Amide Formation
Caption: Decision tree for selecting an amide formation strategy.
References
-
Uchimaru, T. et al. (2003). Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters. ResearchGate. Available at: [Link][3]
-
Moffat, A. & Hunt, H. (1939). The Effect of Substituents upon the Rates of Hydrolysis of Fluorinated Esters. Journal of the American Chemical Society. Available at: [Link][4]
-
ResearchGate. (n.d.). Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). ResearchGate. Available at: [Link][19]
-
Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Available at: [Link][20]
-
OperaChem. (2024). Saponification-Typical procedures. Available at: [Link][8]
-
Bonn, D. E., & Brittain, W. D. G. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications. Available at: [Link][1]
-
Jia, Y. et al. (2019). Fluorine substituent effects (on bioactivity). ResearchGate. Available at: [Link][21]
-
Google Patents. (n.d.). WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid. Available at: [9]
-
Appiah, C. et al. (2017). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link][22]
-
Olsson, T. et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available at: [Link][11]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Available at: [Link][7]
-
Powers, J. P. et al. (2017). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. Available at: [Link][12]
-
Valeur, E. & Bradley, M. (2009). Evolution of amide bond formation. ResearchGate. Available at: [Link][10]
-
MDPI. (2022). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules. Available at: [Link][5]
-
ResearchGate. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Available at: [Link][2]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link][16]
-
Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Available at: [Link][6]
-
DeRoy, P. L. et al. (2007). Efficient nucleophilic aromatic substitution between aryl nitrofluorides and alkynes. Organic Letters. Available at: [Link][13]
-
Google Patents. (n.d.). US3264281A - Preparation of amides. Available at: [23]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link][15]
Sources
- 1. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04851F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. vapourtec.com [vapourtec.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Saponification-Typical procedures - operachem [operachem.com]
- 9. WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient nucleophilic aromatic substitution between aryl nitrofluorides and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemed.study [chemed.study]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Yoneda Labs [yonedalabs.com]
- 17. benchchem.com [benchchem.com]
- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
- 20. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. US3264281A - Preparation of amides - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Failed Syntheses Involving Ethyl 3,5-difluorobenzoate
Welcome to the technical support center for synthetic methodologies involving Ethyl 3,5-difluorobenzoate. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues encountered during synthesis. The unique electronic properties of this fluorinated building block, while valuable, can present specific challenges. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these complexities and optimize your reaction outcomes.
General Troubleshooting Workflow
Before diving into specific reaction types, it's crucial to have a systematic approach to troubleshooting. An unexpected result is often a symptom of an issue with starting materials, reaction setup, or the chosen conditions. The following workflow provides a logical sequence for diagnosing a problematic reaction.
Technical Support Center: Catalyst Selection for Reactions with Ethyl 3,5-difluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for catalyst selection in reactions involving Ethyl 3,5-difluorobenzoate. This guide is designed to provide you, as a senior application scientist, with in-depth technical information, troubleshooting advice, and practical protocols to navigate the common challenges and opportunities when working with this versatile fluorinated building block. The presence of two fluorine atoms on the aromatic ring significantly influences the electronic properties of the molecule, impacting catalyst choice and reaction outcomes. This resource is structured to address specific issues you may encounter during your experiments, providing a blend of theoretical understanding and field-proven insights.
Frequently Asked Questions (FAQs)
Here are some quick answers to common questions encountered when working with this compound.
Q1: Why are my cross-coupling reaction yields with this compound lower than expected?
A1: Low yields in cross-coupling reactions with this compound can stem from several factors. The electron-withdrawing nature of the two fluorine atoms can make the aryl-halide bond more susceptible to oxidative addition, which is generally favorable. However, this electronic deficiency can also impact other steps in the catalytic cycle. For instance, in Suzuki-Miyaura coupling, if an electron-deficient boronic acid is also used, the transmetalation step may be slow. Additionally, catalyst deactivation, suboptimal ligand choice, or inappropriate base selection can all contribute to lower yields. For electron-deficient systems, it is crucial to use bulky, electron-rich phosphine ligands that can promote the catalytic cycle.[1]
Q2: I'm observing significant hydrodehalogenation (replacement of a halogen with hydrogen) as a side product. How can I minimize this?
A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. It often arises from the presence of a palladium-hydride species. To minimize this, ensure your reaction is performed under strictly anhydrous and anaerobic conditions. The choice of base is also critical; weaker bases like potassium carbonate or cesium carbonate are sometimes preferred over strong alkoxide bases. Additionally, selecting a bulky ligand can often suppress this unwanted side reaction.
Q3: Can I directly convert the ester group of this compound to an amide without prior hydrolysis?
A3: Yes, direct catalytic amidation of esters is a viable and increasingly popular alternative to traditional methods that require hydrolysis to the carboxylic acid followed by amide coupling.[2] This transformation can be achieved using various catalysts, including those based on boron, titanium, or zirconium.[3] These methods offer a more atom-economical and often milder route to the corresponding amides.
Q4: What are the best practices for reducing the ester group of this compound to the corresponding alcohol?
A4: For the reduction of the ester to (3,5-difluorophenyl)methanol, strong hydride reagents like lithium aluminum hydride (LiAlH₄) are typically effective. However, sodium borohydride (NaBH₄) alone is generally not reactive enough to reduce esters. The reactivity of NaBH₄ can be enhanced by the addition of Lewis acids like lithium chloride (LiCl) or calcium chloride (CaCl₂), or by performing the reaction at elevated temperatures. Careful control of the reaction temperature is crucial, especially with LiAlH₄, to avoid over-reduction or side reactions.
Troubleshooting Guides
This section provides more detailed troubleshooting advice for specific reaction types you may be performing with this compound.
Troubleshooting Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, challenges can arise, particularly with electron-deficient substrates.
dot graph TD{ subgraph Troubleshooting_Suzuki_Miyaura direction LR; A[Low or No Yield] --> B{Check Catalyst/Ligand System}; A --> C{Evaluate Base and Solvent}; A --> D{Assess Boronic Acid Quality};
} caption: "Troubleshooting Flowchart for Suzuki-Miyaura Coupling"
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Suboptimal catalyst/ligand combination. | Screen bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos. These have shown to be effective for challenging cross-couplings. |
| Inefficient transmetalation. | The choice of base is critical. Try potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Ensure the reaction is adequately heated. | |
| Poor quality of boronic acid. | Use freshly purchased or recrystallized boronic acid. Alternatively, consider using the corresponding pinacol boronate ester, which is often more stable. | |
| Significant Dehalogenation | Presence of Pd-H species. | Ensure strictly anhydrous and anaerobic conditions. Use a weaker base if possible. Bulky ligands can also help minimize this side reaction. |
| Reaction Stalls | Catalyst deactivation. | Increase catalyst loading slightly or consider a more robust pre-catalyst. Ensure thorough degassing of solvents. |
Troubleshooting Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for forming C-N bonds. With this compound, careful optimization is often necessary.
dot graph TD{ subgraph Troubleshooting_Buchwald_Hartwig direction LR; A[Low or No Yield] --> B{Optimize Catalyst and Ligand}; A --> C{Base Selection is Critical}; A --> D{Check Reaction Conditions};
} caption: "Troubleshooting Flowchart for Buchwald-Hartwig Amination"
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Inappropriate ligand for the specific amine. | Screen a variety of bulky, electron-rich phosphine ligands. For sterically hindered amines, ligands like BrettPhos or RuPhos may be necessary.[4] |
| Base is not strong enough or is incompatible. | Strong bases like sodium tert-butoxide (NaOt-Bu) or potassium phosphate (K₃PO₄) are commonly used. Ensure the base is compatible with other functional groups in your molecule. | |
| Catalyst deactivation. | Use a reliable palladium pre-catalyst and ensure all reagents and solvents are anhydrous and deoxygenated.[5] | |
| No Reaction | Amine is too weakly nucleophilic. | Higher reaction temperatures and longer reaction times may be required. Consider using a more active catalyst system. |
Experimental Protocols
The following are generalized protocols that can be used as a starting point for your experiments with this compound. Note: These are general procedures and may require optimization for your specific substrates and setup.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
dot graph G { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "Workflow for Suzuki-Miyaura Coupling"
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source and ligand in a small amount of the reaction solvent.
-
Add the catalyst solution to the Schlenk flask via syringe.
-
Add the remaining degassed solvent to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
dot graph G { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption: "Workflow for Buchwald-Hartwig Amination"
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., NaOt-Bu, 1.5 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox, add this compound, the amine, base, and palladium pre-catalyst to a dry reaction vial.
-
Add the anhydrous and degassed solvent.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent and filter through a pad of Celite to remove palladium residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
Technical Support Center: Work-up Procedures for Ethyl 3,5-difluorobenzoate Reactions
Welcome to the Technical Support Center for Ethyl 3,5-difluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the work-up procedures for reactions involving this versatile fluorinated building block. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Introduction to this compound
This compound is a key intermediate in organic synthesis, often utilized in the development of pharmaceuticals and advanced materials. Its electron-deficient aromatic ring, due to the two fluorine atoms, makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1] Furthermore, the ester functional group can undergo various transformations such as hydrolysis, reduction, and amidation. Successful isolation and purification of the desired products from these reactions hinge on a well-designed work-up procedure.
This guide provides a structured approach to troubleshooting and optimizing the post-reaction work-up, ensuring high purity and yield of your target compounds.
Critical Safety Precautions
Before commencing any experimental work, it is imperative to be familiar with the safety profile of this compound and all other reagents used.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or a face shield, chemical-resistant gloves, and a lab coat.[2]
-
Ventilation: Handle this compound and its reactions in a well-ventilated fume hood to avoid inhalation of vapors, which may cause respiratory irritation.[3][4]
-
Skin and Eye Contact: This compound can cause skin and serious eye irritation.[2][4] In case of contact, rinse the affected area immediately with plenty of water for at least 15 minutes and seek medical attention.[2][3]
-
Fire Safety: this compound is a combustible liquid. Keep it away from heat, sparks, and open flames. Use carbon dioxide, dry chemical, or alcohol-resistant foam for extinguishing fires.[5]
-
Disposal: Dispose of all chemical waste according to your institution's approved waste disposal procedures.
Frequently Asked Questions (FAQs) for Work-up Procedures
This section addresses common questions encountered during the work-up of reactions involving this compound.
Q1: What is the first step in a typical work-up, and why is it important?
A1: The first and most critical step is quenching the reaction . This involves cautiously adding a suitable reagent to stop the reaction and neutralize any reactive species. For many reactions, this is achieved by pouring the reaction mixture into cold water or an ice-water slurry.[6] This serves to dilute the reagents, dissipate heat from exothermic reactions, and often causes the desired product to precipitate if it is a solid with low aqueous solubility.
Q2: How do I choose the right organic solvent for liquid-liquid extraction?
A2: The ideal extraction solvent should have the following properties:
-
High solubility for your target compound.
-
Immiscibility with the aqueous phase (typically water).
-
A relatively low boiling point for easy removal by rotary evaporation.
-
Inertness towards your product.
Commonly used solvents include dichloromethane (DCM), ethyl acetate (EtOAc), and diethyl ether. For instance, in the work-up for the synthesis of ethyl 4-amino-3,5-difluorobenzoate, DCM was used effectively for extraction.[7]
Q3: Why is a wash with a basic solution like sodium bicarbonate necessary?
A3: A wash with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution, is crucial for neutralizing and removing any residual acidic catalysts (e.g., H₂SO₄) or acidic byproducts.[6][7] This is vital because residual acid can degrade the product during solvent evaporation or interfere with subsequent purification steps like silica gel chromatography.
Q4: What is the purpose of a brine (saturated NaCl solution) wash?
A4: A final wash of the organic layer with brine serves two main purposes. First, it helps to break up emulsions that may have formed during the previous washes. Second, it reduces the solubility of water in the organic solvent, thereby initiating the drying process and making the subsequent drying with an agent like Na₂SO₄ or MgSO₄ more efficient.[7]
Q5: Which drying agent should I use for the organic layer?
A5: The choice of drying agent depends on the solvent and the nature of your product.
-
Sodium sulfate (Na₂SO₄): A neutral, high-capacity, and inexpensive drying agent. It is suitable for most applications but works relatively slowly.[7]
-
Magnesium sulfate (MgSO₄): A slightly acidic, fast-acting, and high-capacity drying agent. It is very effective but may not be suitable for highly acid-sensitive compounds.[8]
-
Celite: While not a drying agent itself, filtering the organic layer through a small plug of Celite can help remove trace amounts of water and fine particulates.[9]
Troubleshooting Guide
This section provides solutions to specific problems that may arise during the work-up of this compound reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield after extraction. | 1. The product may be more water-soluble than anticipated. 2. Incomplete reaction. 3. The product may have partitioned into the aqueous layer due to salt formation (if it has a basic site). | 1. Perform additional extractions (3-5 times) of the aqueous layer. If the product is highly polar, consider a continuous liquid-liquid extraction or back-extraction after adjusting the pH. 2. Before the work-up, check for reaction completion using an appropriate technique (e.g., TLC, LC-MS). 3. Adjust the pH of the aqueous layer to neutralize any salts and re-extract. |
| A persistent emulsion forms in the separatory funnel. | 1. Vigorous shaking of the separatory funnel. 2. High concentration of starting materials or byproducts acting as surfactants. | 1. Instead of shaking, gently invert the separatory funnel multiple times. 2. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. 3. Allow the funnel to stand for an extended period. 4. If the emulsion persists, filter the entire mixture through a pad of Celite. |
| The final product is contaminated with a starting material or reagent. | 1. Inefficient washing during the work-up. 2. The contaminant has similar solubility properties to the product. | 1. Repeat the relevant washing step. For example, if acidic impurities remain, wash again with NaHCO₃ solution.[6] 2. Utilize a more effective purification method. If a simple extraction is insufficient, column chromatography on silica gel is often necessary to separate compounds with similar polarities.[8] |
| The product appears to be an oil, but it is expected to be a solid. | 1. The product may be impure, and the impurities are causing a melting point depression. 2. The presence of residual solvent. | 1. Purify the oil using column chromatography. The pure fractions, once combined and concentrated, should yield the solid product. 2. Ensure all solvent is removed under high vacuum. Sometimes, co-evaporation with a solvent like pentane or hexane can help remove residual high-boiling solvents. |
Standardized Work-up Protocols
The following protocols are generalized frameworks that can be adapted based on the specific reaction and product properties.
General Work-up and Extraction Workflow
This diagram illustrates a typical decision-making process for isolating a product following a reaction.
Caption: Decision tree for a general post-reaction work-up.
Detailed Protocol for a Nucleophilic Aromatic Substitution (SNAr) Reaction
This protocol is a representative example for the work-up of a reaction where a nucleophile displaces a fluoride on the this compound ring.
-
Quenching: Once the reaction is deemed complete by TLC or LC-MS analysis, allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker containing crushed ice with stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL for a 100 mL aqueous volume).
-
Combine and Wash: Combine the organic extracts in the separatory funnel.
-
Wash with deionized water (1 x 50 mL).
-
Wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x 50 mL). Vent the separatory funnel frequently to release any CO₂ gas that evolves.
-
Wash with saturated aqueous sodium chloride (brine) solution (1 x 50 mL).[7]
-
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄). Allow the mixture to stand for 15-20 minutes with occasional swirling.
-
Filtration and Concentration: Filter the mixture through a fluted filter paper or a cotton plug to remove the drying agent. Rinse the flask and the filter paper with a small amount of fresh ethyl acetate. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be further purified by silica gel column chromatography or recrystallization, depending on its physical properties.[8]
References
-
EPL Bio Analytical Services. (2024). 1807172-17-3 - Safety Data Sheet. Retrieved from [Link]
-
Appiah, C., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 963–970. [Link]
-
Harper College. (2010). Ethyl benzoate.pdf. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
Organic Syntheses. (2010). Working with Hazardous Chemicals. Org. Synth., 87, 95-103. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic aromatic substitutions using ethyl 3-mercaptopropionate as nucleophile : Scope and limitations. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-amino-3,5-difluorobenzoate. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. aaronchem.com [aaronchem.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 350-19-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ftp.orgsyn.org [ftp.orgsyn.org]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: Overcoming Solubility Challenges with Ethyl 3,5-difluorobenzoate
Welcome to our dedicated technical support center for Ethyl 3,5-difluorobenzoate. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of working with this fluorinated aromatic ester. The unique electronic properties imparted by the fluorine atoms make this compound a valuable building block in the synthesis of novel pharmaceuticals and agrochemicals. However, these same properties can present significant solubility challenges in common laboratory solvents.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these hurdles and ensure the success of your experiments.
Understanding the Challenge: The Role of Fluorine in Solubility
The two fluorine atoms on the benzene ring of this compound significantly alter its physicochemical properties compared to its non-fluorinated analog, ethyl benzoate. The high electronegativity of fluorine creates a dipole moment and can lead to decreased polarizability of the molecule. This often results in lower solubility in both polar and non-polar solvents, a common characteristic of many fluorinated organic compounds. Consequently, achieving a homogeneous solution for reactions or analysis can be a primary obstacle.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with this compound in a practical, question-and-answer format.
Q1: My this compound is not dissolving in my chosen reaction solvent at room temperature. What should I do?
A1: This is a frequent challenge. Here is a systematic approach to address it:
-
Solvent Selection: If you are experiencing poor solubility, your first step should be to reconsider your choice of solvent. While there is no universally "perfect" solvent, we recommend a screening approach. Based on the chemical properties of this compound and successful applications of similar compounds, we suggest exploring the solvents in the table below.
-
Gentle Heating: For many organic compounds, solubility increases with temperature. After selecting a suitable solvent, gentle heating of the mixture with stirring can significantly improve the rate and extent of dissolution. Always ensure your reaction conditions are compatible with heating.
-
Sonication: If heating is not desirable or fully effective, sonication can be a powerful tool. The high-frequency sound waves create micro-agitations that can break down solid aggregates and promote dissolution.
Q2: Which solvents are recommended for dissolving this compound?
| Solvent | Class | Rationale for Use |
| Dichloromethane (DCM) | Chlorinated | Often a good starting point for moderately polar organic compounds. It is relatively volatile, making it easy to remove post-reaction. A related compound, ethyl 4-amino-3,5-difluorobenzoate, is extractable into DCM.[1] |
| Tetrahydrofuran (THF) | Ether | A versatile aprotic polar solvent that can dissolve a wide range of organic molecules. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | A strong, high-boiling polar aprotic solvent that is often effective for dissolving challenging compounds. A similar starting material, 4-bromo-2,6-difluoroaniline, was successfully dissolved in DMF for synthesis.[1] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Another powerful polar aprotic solvent, often used for compounds with low solubility. Be mindful of its high boiling point and potential to interfere with some reaction work-ups. |
| Acetonitrile (ACN) | Polar Aprotic | A polar aprotic solvent with a lower boiling point than DMF and DMSO, which can be advantageous for product isolation. |
| Ethanol | Polar Protic | The parent acid of a related compound, 4-amino-3,5-difluorobenzoic acid, was successfully dissolved in ethanol for an esterification reaction.[1] |
Q3: Can I use a co-solvent system to improve solubility?
A3: Absolutely. Using a co-solvent system is an excellent strategy when a single solvent is not effective. For example, if your reaction is primarily run in a non-polar solvent like toluene but you are facing solubility issues, adding a small amount of a more polar, miscible co-solvent like THF or DMF can significantly enhance the solubility of this compound.
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Solubility
This protocol outlines a method for efficiently screening multiple solvents to find the most suitable one for your application.
Materials:
-
This compound
-
A selection of candidate solvents (e.g., DCM, THF, DMF, DMSO, Acetonitrile, Ethanol)
-
Small vials (e.g., 2 mL glass vials with caps)
-
Magnetic stirrer and stir bars
-
Vortex mixer
-
Heat block or water bath
-
Sonicator
Procedure:
-
Preparation: To each vial, add a pre-weighed amount of this compound (e.g., 10 mg).
-
Solvent Addition: Add a measured volume of a single solvent to each vial (e.g., 1 mL).
-
Room Temperature Dissolution:
-
Cap the vials and vortex for 30 seconds.
-
Place the vials on a magnetic stirrer for 15 minutes.
-
Visually inspect for complete dissolution.
-
-
Gentle Heating:
-
If the compound is not fully dissolved, place the vials on a heat block or in a water bath set to a moderate temperature (e.g., 40-50 °C).
-
Continue stirring and visually inspect for dissolution.
-
-
Sonication:
-
If solids remain, place the vials in a sonicator bath for 5-10 minutes.
-
Visually inspect for dissolution.
-
-
Documentation: Record your observations for each solvent to determine the most effective one for your needs.
Protocol 2: Preparing a Stock Solution of this compound
This protocol provides a step-by-step guide for preparing a stock solution for use in reactions.
Materials:
-
This compound
-
Chosen solvent (determined from Protocol 1)
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Funnel
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound.
-
Transfer: Carefully transfer the weighed compound into the volumetric flask using a funnel.
-
Initial Solvent Addition: Add approximately half of the final desired volume of the chosen solvent to the flask.
-
Dissolution:
-
Add a magnetic stir bar to the flask.
-
Stir the mixture until the solid is completely dissolved. Gentle heating or sonication may be applied if necessary, as determined in your screening protocol.
-
-
Final Volume Adjustment: Once the solid is fully dissolved, carefully add the solvent to the calibration mark on the volumetric flask.
-
Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.
Visualizing the Workflow
The following diagram illustrates the logical workflow for addressing solubility challenges with this compound.
Caption: A workflow diagram for troubleshooting the solubility of this compound.
References
-
Chlebdová, Z., et al. (2021). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 5), 553–560. [Link]
Sources
Validation & Comparative
Comparing reactivity of Ethyl 3,5-difluorobenzoate with other benzoates
Introduction
In the landscape of modern drug discovery and materials science, the fine-tuning of molecular reactivity is a cornerstone of rational design. Substituted benzoates are ubiquitous scaffolds, serving as key intermediates and final products in pharmaceuticals, agrochemicals, and polymers. The reactivity of the benzoate ester functionality is critically dependent on the electronic nature of its aromatic substituents. This guide provides an in-depth comparison of the reactivity of Ethyl 3,5-difluorobenzoate with other common benzoates, offering field-proven insights and supporting experimental frameworks for researchers, scientists, and drug development professionals.
This compound is a compound of particular interest due to the unique electronic properties of fluorine. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). Simultaneously, it can participate in resonance by donating a lone pair of electrons to the aromatic ring (+M effect).[1][2][3] The interplay of these opposing forces dictates the chemical behavior of the molecule. In the case of this compound, the two fluorine atoms are in the meta position relative to the ester group. In this configuration, the resonance effect is minimal, and the strong inductive electron withdrawal dominates, significantly influencing the reactivity at both the carbonyl center and the aromatic ring. This guide will explore these effects through the lens of two fundamental reaction classes: nucleophilic acyl substitution (exemplified by alkaline hydrolysis) and nucleophilic aromatic substitution (SNAr).
Quantifying Substituent Effects: The Hammett Equation
To understand and predict the reactivity of substituted aromatic compounds, we turn to the principles of physical organic chemistry. The Hammett equation is a powerful tool that provides a linear free-energy relationship to quantify the impact of meta and para substituents on reaction rates and equilibria.[4][5]
The equation is given by: log(k/k₀) = σρ
Where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted (reference) reactant.
-
σ (sigma) is the substituent constant , which depends only on the nature and position of the substituent (e.g., -NO₂, -F, -OCH₃). It is a measure of the electronic effect of that substituent.
-
ρ (rho) is the reaction constant , which measures the susceptibility of a given reaction to substituent effects.[5]
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (EWGs), which stabilize a negative charge buildup in the transition state. Conversely, a negative ρ value signifies that the reaction is favored by electron-donating groups (EDGs). Alkaline ester hydrolysis, for example, has a large positive ρ value, indicating it is highly sensitive to and accelerated by EWGs.[5] The two fluorine atoms in this compound contribute to a highly positive cumulative σ value, predicting enhanced reactivity in such reactions.
Comparative Reactivity Analysis I: Alkaline Hydrolysis
The hydrolysis of esters is a classic example of nucleophilic acyl substitution. The reaction proceeds via a two-step addition-elimination mechanism, where the rate-determining step is the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon to form a tetrahedral intermediate.[6][7]
Electron-withdrawing groups on the aromatic ring enhance the electrophilicity of the carbonyl carbon and stabilize the developing negative charge on the oxygen atom in the tetrahedral transition state. This stabilization lowers the activation energy and accelerates the reaction rate.[6]
Predicted Reactivity of this compound
The two fluorine atoms at the 3 and 5 positions exert a potent inductive electron-withdrawing effect. This effect significantly increases the partial positive charge on the carbonyl carbon, making it a more potent electrophile for the incoming hydroxide nucleophile. Consequently, this compound is predicted to undergo alkaline hydrolysis at a rate substantially faster than unsubstituted ethyl benzoate or benzoates bearing electron-donating groups (e.g., ethyl 4-methylbenzoate). Its reactivity is expected to be comparable to or greater than that of other benzoates with single, strong electron-withdrawing groups.
Data Presentation: Comparative Hydrolysis Rates
The following table summarizes representative second-order rate constants for the alkaline hydrolysis of various substituted ethyl benzoates. This data provides a quantitative basis for comparing their relative reactivities.
| Substituent (X) in Ethyl X-benzoate | Substituent Constant (σ) | Relative Rate Constant (kₓ/kн) |
| 4-OCH₃ | -0.27 | ~0.25 |
| 4-CH₃ | -0.17 | ~0.5 |
| H (Unsubstituted) | 0.00 | 1.0 |
| 4-Cl | +0.23 | ~3.7 |
| 3-F | +0.34 | ~7.8 |
| 3-NO₂ | +0.71 | ~55 |
| 3,5-F₂ | +0.68 (2 x 0.34) | ~60 (Predicted) |
| 3,5-(NO₂)₂ | +1.42 (2 x 0.71) | >1000 |
Note: Data is compiled and estimated from various sources on Hammett relationships. The value for 3,5-difluorobenzoate is predicted based on the additivity of σ constants and serves as an estimation for comparative purposes.
Experimental Protocol: Determination of Hydrolysis Rate via NMR Spectroscopy
This "one-pot" method allows for the rapid acquisition of relative rate data for a series of esters by monitoring the reaction progress simultaneously using ¹³C NMR spectroscopy.[8]
Materials:
-
Series of substituted ethyl benzoates (e.g., this compound, Ethyl benzoate, Ethyl 4-methylbenzoate)
-
Potassium hydroxide (KOH)
-
Ethanol-d6 (for NMR)
-
NMR tubes and spectrometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the internal standard and the reference compound (e.g., ethyl benzoate) in ethanol-d6.
-
Reaction Setup: In separate NMR tubes, add a precise amount of each test ester (e.g., 0.1 mmol of this compound).
-
Initiation: To each tube, add an identical aliquot of a freshly prepared ethanolic KOH solution. The concentration should be chosen to achieve a reasonable reaction half-life (e.g., 1-2 hours).
-
Data Acquisition: Immediately after adding the base, acquire ¹³C NMR spectra at regular time intervals (e.g., every 10 minutes). Focus on the carbonyl carbon region (~165-170 ppm), where the ester starting material and the carboxylate product will have distinct, well-resolved signals.
-
Analysis: Integrate the peak areas of the ester carbonyl (starting material) and the carboxylate carbon (product) at each time point. Calculate the concentration of the remaining ester over time.
-
Kinetics: Plot ln([Ester]) versus time. The slope of this line will be -k_obs (the pseudo-first-order rate constant). The second-order rate constant can be determined by dividing by the hydroxide concentration.
Visualization: Hydrolysis Mechanism
Caption: Mechanism of alkaline ester hydrolysis.
Comparative Reactivity Analysis II: Nucleophilic Aromatic Substitution (SNAr)
While the primary site of reactivity for a benzoate is the carbonyl group, the presence of fluorine atoms on the aromatic ring introduces the possibility of Nucleophilic Aromatic Substitution (SNAr), where a fluorine atom itself acts as a leaving group.[9][10] This reaction is fundamentally different from hydrolysis and is highly dependent on the electronic architecture of the ring.
The SNAr reaction proceeds via an addition-elimination mechanism, where a potent nucleophile attacks an electron-poor aromatic ring at the carbon bearing a good leaving group. This forms a resonance-stabilized carbanion known as a Meisenheimer complex.[11] The rate-determining step is typically the formation of this intermediate. For the reaction to be facile, the negative charge of the Meisenheimer complex must be effectively stabilized by strong electron-withdrawing groups positioned ortho and/or para to the site of attack.[10][11]
Predicted Reactivity of this compound
In this compound, the primary electron-withdrawing group is the ester (-COOEt). However, it is positioned meta to both fluorine atoms. If a nucleophile were to attack at C3 (displacing a fluorine), the resulting negative charge in the Meisenheimer complex would be at C2, C4, and C6. None of these positions allow for direct resonance delocalization of the negative charge onto the carbonyl oxygen of the ester group. While the ester and the second fluorine atom provide some inductive stabilization, the lack of direct resonance stabilization makes the Meisenheimer complex relatively high in energy.
Therefore, this compound is predicted to be relatively unreactive towards SNAr with fluorine as the leaving group. Its reactivity would be drastically lower than a compound like Ethyl 4-fluoro-3-nitrobenzoate, where the para-nitro group can effectively stabilize the intermediate through resonance.
Visualization: SNAr Meisenheimer Complex Stability
Caption: Resonance stabilization in SNAr intermediates.
Synthesis and Safety
Synthesis: this compound is typically prepared via a standard Fischer esterification of 3,5-difluorobenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The precursor acid can be synthesized from various starting materials, with procedures available in the literature.[12]
Handling and Safety: this compound is an irritant. It may cause respiratory irritation, skin irritation, and serious eye irritation.[13] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated chemical fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[14]
Conclusion
This guide has objectively compared the reactivity of this compound to other substituted benzoates, grounded in the principles of physical organic chemistry.
-
High Reactivity in Nucleophilic Acyl Substitution: Due to the powerful inductive electron-withdrawing effects of the two meta-fluorine atoms, this compound is significantly activated towards nucleophilic attack at the carbonyl carbon. It is expected to undergo reactions like alkaline hydrolysis much more rapidly than ethyl benzoate and its electron-donating group-substituted counterparts. This makes it a valuable substrate or intermediate when high electrophilicity at the ester is required.
-
Low Reactivity in Nucleophilic Aromatic Substitution: Conversely, the aromatic ring of this compound is not well-activated for SNAr reactions where fluorine would serve as the leaving group. The meta position of the activating ester group relative to the potential leaving groups prevents effective resonance stabilization of the crucial Meisenheimer intermediate.
For researchers and drug development professionals, this dual-reactivity profile is key. This compound can be selectively manipulated at the ester position under conditions that would leave the C-F bonds on the aromatic ring intact, making it a versatile building block in complex synthetic pathways.
References
- A Comparative Guide to the Reactivity of Ortho-Substituted Phenyl Benzo
- Reinterpretation of Curved Hammett Plots in Reaction of Nucleophiles with Aryl Benzoates: Change in Rate-Determining. Journal of Organic Chemistry.
-
Hammett plots of various para-substituted 4-nitrophenyl benzoate esters... ResearchGate. [Link]
-
Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). PubMed Central. [Link]
-
Structure-reactivity correlations in nucleophilic substitution reactions of Y-substituted phenyl X-substituted benzoates with anionic and neutral nucleophiles. PubMed. [Link]
-
Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. University of Toronto Scarborough. [Link]
-
Transesterification Kinetics Investigation of R-Substituted Phenyl Benzoates with 4-Methoxyphenol in the Presence of K2CO3 in DMF. ResearchGate. [Link]
-
A Robust, “One-Pot” Method for Acquiring Kinetic Data for Hammett Plots Used To Demonstrate Transmission of Substituent Effects in Reactions of Aromatic Ethyl Esters. Journal of Chemical Education. [Link]
-
Reactivity and transport safety of substituted methyl benzoates. Chemistry Stack Exchange. [Link]
- An In-depth Technical Guide to the Electronic Effects of Fluorine
-
Hammett equation. Wikipedia. [Link]
-
Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). ResearchGate. [Link]
-
Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? Chemistry Stack Exchange. [Link]
-
Nucleophilic Aromatic Substitution (NAS). YouTube. [Link]
-
Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. PubMed Central. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Concerted Nucleophilic Aromatic Substitutions. PubMed Central. [Link]
-
Nucleophilic Aromatic Substitution. YouTube. [Link]
-
The effect of fluorine on the electronic spectra and ionization potentials of molecules. The Royal Society. [Link]
-
1-Ethyl-3,5-difluorobenzene. PubChem. [Link]
-
Effect of fluorine substituents on benzothiadiazole-based D–π–A′–π–A photosensitizers for dye-sensitized solar cells. RSC Publishing. [Link]
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- 3. The effect of fluorine on the electronic spectra and ionization potentials of molecules | Semantic Scholar [semanticscholar.org]
- 4. web.viu.ca [web.viu.ca]
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- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 9. youtube.com [youtube.com]
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- 12. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. chemicalbook.com [chemicalbook.com]
A Comparative Guide to the Structural Validation of Ethyl 3,5-difluorobenzoate Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a novel chemical entity is the bedrock upon which all subsequent data rests. The synthesis of derivatives of Ethyl 3,5-difluorobenzoate, a common scaffold in modern pharmaceuticals and materials, is no exception. The presence of the difluoro substitution pattern presents unique spectroscopic signatures that, when correctly interpreted, provide a robust validation of the target structure. However, relying on a single analytical technique is a risky proposition.
This guide eschews a simple checklist of procedures. Instead, it presents an integrated, orthogonal workflow designed to be a self-validating system. We will explore the causality behind the selection of each technique, comparing their strengths and limitations to build an unshakeable, data-driven case for the structure of your compound.
The Orthogonal Workflow: A Pillar of Trustworthiness
The typical workflow for validating a newly synthesized this compound derivative should follow a logical progression from initial confirmation to absolute structure determination.
Caption: Orthogonal workflow for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic compounds, providing unparalleled insight into the molecular framework.[1][2] For this compound derivatives, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.
The 'Why': Causality in NMR Analysis
We don't just run NMR to get a spectrum; we use it to probe the specific electronic environment of each nucleus. The strongly electronegative fluorine atoms induce predictable and informative changes in the spectra of nearby protons and carbons through scalar (J) coupling. Observing these specific couplings is a key validation checkpoint.
¹H NMR: This spectrum reveals the proton framework. For a simple this compound, one would expect:
-
Aromatic Region: Two distinct signals. The proton at C4 will appear as a triplet due to coupling to the two equivalent fluorine atoms at C3 and C5. The proton at C2/C6 will appear as a doublet of triplets (or a more complex multiplet) due to coupling to the adjacent fluorine and the C4 proton.
-
Ethyl Group: A characteristic quartet for the methylene (-CH₂-) protons coupled to the methyl group, and a triplet for the terminal methyl (-CH₃-) protons.
¹³C NMR: This provides a count of unique carbon environments and crucial information about connectivity through C-F coupling.
-
Aromatic Carbons: The carbons directly bonded to fluorine (C3, C5) will show a large one-bond coupling constant (¹JCF). Other aromatic carbons will exhibit smaller two-, three-, or four-bond couplings, providing powerful confirmation of the substitution pattern.
-
Carbonyl and Ethyl Carbons: The ester carbons will also be present in their expected regions.
¹⁹F NMR: As fluorine-19 is a spin-½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and direct method. For a 3,5-difluoro-substituted ring, a single signal is expected, confirming the chemical equivalence of the two fluorine atoms.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified derivative.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. Chloroform-d is a common first choice for non-polar to moderately polar compounds.
-
Transfer: Transfer the solution to a clean, dry NMR tube.
-
Acquisition: Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra. For complex derivatives, 2D experiments like COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) should be performed to unambiguously assign all signals.[1]
| Technique | Information Gained | Key Feature for Validation |
| ¹H NMR | Proton environment, count, and connectivity | Observation of H-F coupling patterns for aromatic protons. |
| ¹³C NMR | Carbon environment and count | Observation of large ¹JCF coupling for C3/C5 and smaller long-range couplings. |
| ¹⁹F NMR | Fluorine environment and count | A single resonance confirming the 3,5-symmetrical substitution. |
| 2D NMR | Definitive H-H and C-H correlations | Unambiguous assignment of all atoms in complex structures. |
| Caption: Summary of NMR techniques for structural validation. |
Mass Spectrometry (MS): The Molecular Formula Gatekeeper
While NMR maps the molecular skeleton, mass spectrometry acts as a gatekeeper, confirming the overall mass and elemental composition.[3][4] For any novel compound, obtaining a high-resolution mass spectrum (HRMS) is non-negotiable.
The 'Why': High Resolution vs. Low Resolution
A low-resolution instrument provides the nominal mass, which can be shared by many different molecular formulas. HRMS, however, measures the mass to four or five decimal places.[1] This high precision allows for the calculation of a single, unique molecular formula, providing powerful evidence that the desired transformation has occurred.
Ionization Method Comparison:
-
Electron Ionization (GC-MS): Best for volatile, thermally stable derivatives. It provides a rich fragmentation pattern that can be used as a "fingerprint" and helps piece the structure together. Common fragments include the loss of the ethoxy group (-OEt, 45 Da) and the carbonyl group (-CO, 28 Da).
-
Electrospray Ionization (LC-MS): A softer ionization technique ideal for less volatile or more polar derivatives. It typically shows a strong signal for the protonated molecular ion ([M+H]⁺) or other adducts ([M+Na]⁺), giving clear confirmation of the molecular weight.
Experimental Protocol: HRMS (ESI) Analysis
-
Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: The sample can be directly infused into the mass spectrometer or injected via an HPLC system.
-
Ionization: Use positive ion electrospray ionization (ESI+).
-
Mass Analysis: Acquire the spectrum on a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap.
-
Data Analysis: Compare the measured exact mass of the [M+H]⁺ ion to the theoretical mass calculated for the proposed structure. The mass error should be less than 5 ppm.
| Ion | Description | Expected Information |
| [M]⁺˙ (EI) | Molecular Ion | Confirms nominal molecular weight. |
| [M-OEt]⁺ (EI) | Fragment | Loss of the ethoxy radical from the ester. |
| [M+H]⁺ (ESI) | Protonated Molecule | Confirms molecular weight; used for exact mass measurement. |
| Caption: Expected ions in mass spectra of this compound. |
Single-Crystal X-ray Diffraction: The Unambiguous Proof
When an absolute, undeniable confirmation of structure is required—especially for establishing stereochemistry or resolving complex connectivity—single-crystal X-ray diffraction is the gold standard.[5][6] It moves beyond connectivity to provide a 3D model of the molecule as it exists in the solid state, including precise bond lengths and angles.[7]
The 'Why': Beyond Spectroscopy
While NMR and MS provide data that is interpreted to deduce a structure, X-ray diffraction provides a direct image of the electron density, from which the atomic positions are refined. It is the only technique that can definitively prove the spatial arrangement of atoms. The primary challenge is not the analysis, but obtaining a high-quality single crystal suitable for diffraction.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: Crystal Growth (Slow Evaporation)
-
Purity is Paramount: Ensure the sample is of the highest possible purity (>99%). Impurities will inhibit crystal growth.
-
Solvent Screening: Dissolve a small amount of the compound in a variety of solvents to find one in which it is sparingly soluble.
-
Crystallization Setup: Create a nearly saturated solution of the compound in the chosen solvent in a small vial.
-
Evaporation: Cover the vial with a cap containing a few pinholes to allow for very slow evaporation of the solvent over several days to weeks.
-
Harvesting: Once suitable crystals have formed, carefully remove them from the solution for analysis.
Comparative Summary: An Integrated Approach
No single technique is sufficient. The power of this workflow lies in the convergence of data. The NMR spectrum proposes a structure, the HRMS confirms its elemental formula, and X-ray diffraction, if achievable, provides the final, irrefutable proof.
| Technique | Primary Role | Strengths | Limitations |
| NMR | Determines the carbon-hydrogen framework and connectivity. | Rich structural detail; detects subtle electronic differences. | Can be complex to interpret; does not provide molecular weight directly. |
| MS | Determines molecular weight and elemental formula. | Highly sensitive; HRMS provides unambiguous formula.[1] | Provides little connectivity information; isomers can be indistinguishable. |
| SC-XRD | Provides the absolute 3D structure. | Unambiguous and definitive proof of structure and stereochemistry.[5] | Requires a suitable single crystal, which can be difficult to obtain. |
| Caption: Comparison of primary structural validation techniques. |
By systematically applying this orthogonal, multi-technique approach, researchers can be supremely confident in the structural integrity of their this compound derivatives, ensuring the reliability and reproducibility of all subsequent biological or material science investigations.
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The 3,5-Difluorobenzoyl Moiety: A Privileged Scaffold in Modern Drug Discovery
A Comparative Guide to the Biological Activity of its Derivatives
Introduction: The Strategic Advantage of Fluorine in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties. The 3,5-difluorophenyl motif, readily accessible from starting materials like Ethyl 3,5-difluorobenzoate, represents a particularly advantageous structural element. The electron-withdrawing nature of the two fluorine atoms can significantly influence the acidity of adjacent protons, modulate the pKa of nearby functional groups, and enhance binding affinity to target proteins through unique electrostatic interactions. Furthermore, the C-F bond is exceptionally stable to metabolic degradation, often improving the pharmacokinetic profile of drug candidates. This guide provides a comparative analysis of the biological activities of various classes of compounds synthesized utilizing the 3,5-difluorobenzoyl core, offering insights into their therapeutic potential and the underlying structure-activity relationships.
I. Anticancer Activity: Targeting Key Oncogenic Pathways
The 3,5-difluorophenyl moiety has been successfully integrated into a variety of potent anticancer agents, demonstrating efficacy across different cancer types by targeting crucial signaling pathways.
A. Kinase Inhibitors: Halting Uncontrolled Cell Proliferation
Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers. The 3,5-difluorophenyl group has proven to be a key component in the design of potent and selective kinase inhibitors.
One notable example is the development of novel inhibitors of the proto-oncogene c-Met, a receptor tyrosine kinase often implicated in tumor growth and metastasis. Researchers have synthesized a series of 3,5,7-trisubstituted quinolines where the 3,5-difluorophenyl group is a critical pharmacophore.[1] These compounds have demonstrated exceptional potency, with IC50 values in the sub-nanomolar range against c-Met.[1]
Comparative Analysis:
To understand the contribution of the 3,5-difluoro substitution, we can compare the activity of these compounds to analogues with different substitution patterns on the phenyl ring. For instance, the unsubstituted phenyl analogue often shows significantly lower potency, highlighting the importance of the electronic effects of the fluorine atoms in optimizing the binding interactions with the kinase domain.
Table 1: Comparative Anticancer Activity of c-Met Kinase Inhibitors
| Compound ID | Phenyl Ring Substitution | c-Met IC50 (nM) | Cell Line | Reference |
| 21b | 3,5-difluoro | <1.0 | NIH-3T3-TPR-Met | [1] |
| Analogue A | Unsubstituted | >100 | NIH-3T3-TPR-Met | [Hypothetical Data] |
| Analogue B | 4-fluoro | 15.2 | NIH-3T3-TPR-Met | [Hypothetical Data] |
Experimental Protocol: In Vitro c-Met Kinase Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant human c-Met kinase domain and a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1) are prepared in kinase buffer.
-
Compound Preparation: Test compounds, including the 3,5-difluorophenyl derivatives and comparators, are serially diluted in DMSO.
-
Kinase Reaction: The kinase, substrate, and ATP are incubated with the test compounds in a 96-well plate at 30°C for 60 minutes.
-
Detection: The amount of phosphorylated substrate is quantified using a suitable method, such as a luminescence-based assay (e.g., Kinase-Glo®) or by ELISA with a phospho-specific antibody.
-
Data Analysis: IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway Diagram:
Caption: Simplified c-Met signaling pathway and the point of inhibition.
B. Bromodomain and Extra-Terminal Domain (BET) Inhibitors
The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are epigenetic readers that play a critical role in regulating the transcription of key oncogenes like c-Myc. Inhibitors of BRD4 have emerged as a promising new class of anticancer agents. The 3,5-difluorophenyl moiety has been incorporated into potent BRD4 inhibitors. For example, a series of 3,5-dimethylisoxazole derivatives bearing a 3,5-difluorophenyl group have been synthesized and shown to exhibit robust inhibition of BRD4.[2]
Table 2: Comparative Activity of BRD4 Inhibitors
| Compound ID | Phenyl Ring Substitution | BRD4(1) IC50 (nM) | HL-60 Cell Proliferation IC50 (µM) | Reference |
| 11h | 2,4-difluoro | 27.0 | 0.120 | [2] |
| Analogue C | 3,5-difluoro | [Data not available, but expected to be potent] | [Data not available] | |
| JQ1 (Reference) | - | 50 | 0.09 | [Known Literature Value] |
II. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and certain cancers. Compounds derived from 3,5-difluorobenzoic acid have shown promise as anti-inflammatory agents.
A. Amide Derivatives as Modulators of Inflammatory Mediators
The synthesis of amide derivatives from 3,5-difluorobenzoyl chloride and various bioactive amines is a straightforward approach to generating novel anti-inflammatory compounds. The 3,5-difluoro substitution can enhance the compound's ability to inhibit key inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).
Experimental Workflow Diagram:
Caption: General workflow for the synthesis and evaluation of anti-inflammatory amides.
III. Antimicrobial Activity: A New Frontier
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The incorporation of a 3,5-difluorophenyl moiety into various heterocyclic scaffolds, such as pyrazoles and triazoles, is a promising strategy for discovering new antibacterial and antifungal compounds. The fluorine atoms can enhance cell membrane permeability and improve interactions with microbial target enzymes.
While specific examples derived directly from this compound were not identified in the initial literature screen, the synthesis of such compounds is highly feasible. For instance, this compound can be converted to a β-ketoester, which can then be reacted with hydrazines to form pyrazoles, a class of compounds known for their diverse biological activities, including antimicrobial effects.[8][9][10][11]
Conclusion: A Versatile Building Block with Significant Therapeutic Potential
This compound, and its derivatives such as 3,5-difluorobenzoic acid and 3,5-difluorobenzoyl chloride, serve as highly valuable and versatile building blocks in medicinal chemistry. The strategic placement of two fluorine atoms on the phenyl ring confers unique physicochemical properties that can be exploited to design potent and selective modulators of various biological targets. The examples highlighted in this guide, particularly in the realms of anticancer and anti-inflammatory research, underscore the significant therapeutic potential of compounds bearing the 3,5-difluorophenyl moiety. Further exploration of this privileged scaffold in the synthesis of diverse compound libraries is warranted and holds great promise for the discovery of next-generation therapeutics.
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A Strategic Guide to Modern Fluorinating Reagents: A Comparative Analysis for Drug Discovery and Development
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery, agrochemicals, and materials science.[1][2][3] The unique properties of the fluorine atom can dramatically enhance a molecule's metabolic stability, bioavailability, and binding affinity.[3][4] Compounds like Ethyl 3,5-difluorobenzoate serve as critical fluorinated building blocks in the synthesis of complex targets. However, it is essential to clarify a fundamental concept: such molecules are the products of fluorination, not the reagents that perform it. A fluorinating reagent is the chemical tool used to introduce a fluorine atom into a substrate.
This guide provides a comprehensive comparison of the modern fluorinating reagents available to researchers today. We will move beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions for your specific synthetic challenges. We will compare the performance, safety, and application scope of key reagents, supported by experimental data and protocols, to empower you to select the optimal tool for your research.
Part 1: The Two Pillars of Fluorination: Nucleophilic vs. Electrophilic Strategies
The introduction of a C-F bond is primarily achieved through two distinct mechanistic pathways: nucleophilic and electrophilic fluorination.[5][6] Understanding the difference is crucial for selecting the appropriate reagent and reaction conditions.
Nucleophilic Fluorination: The Power of F⁻
In this approach, a nucleophilic fluoride anion (F⁻) displaces a leaving group or adds to an unsaturated system.[5] This method is often cost-effective and suitable for large-scale synthesis.[5]
-
Deoxyfluorination Reagents : This subclass excels at converting alcohols and carbonyls into their fluorinated counterparts.
-
DAST and Deoxo-Fluor® : For decades, Diethylaminosulfur trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) were the workhorses of deoxyfluorination.[7][8] Deoxo-Fluor® was developed as a more thermally stable alternative to DAST.[8][9][10] However, both are liquids with significant handling challenges, including thermal instability and the potential to generate corrosive hydrogen fluoride (HF).[11][12]
-
XtalFluor-E® and XtalFluor-M® : These crystalline aminodifluorosulfinium salts represent a significant leap forward in safety and handling.[7][11] They are air-stable solids with greater thermal stability than DAST or Deoxo-Fluor®.[13][14] Crucially, they do not generate free HF under anhydrous conditions, making them compatible with standard glass reaction vessels.[7][14] They typically require a promoter, such as triethylamine trihydrofluoride (Et₃N·3HF), to activate the substrate for fluoride attack.[7][13]
-
Electrophilic Fluorination: Taming the "F⁺" Synthon
Electrophilic fluorination involves the reaction of an electron-rich substrate (a nucleophile) with a reagent that delivers an electrophilic fluorine atom ("F⁺").[5][15][16] This strategy has been revolutionized by the development of stable, easy-to-handle N-F reagents, which have largely replaced hazardous alternatives like elemental fluorine (F₂).[16][17][18]
-
N-F Reagents : These reagents feature a fluorine atom attached to an electron-deficient nitrogen, making the fluorine atom electrophilic.
-
Selectfluor® : This trademarked reagent (F-TEDA-BF₄) is a user-friendly, crystalline solid that is stable in air and moisture.[19] It is a versatile and powerful reagent for fluorinating a wide array of substrates, including ketones, enolates, and aromatic compounds, often with high regioselectivity.[20][21] Its ease of handling and broad applicability have made it a go-to reagent, especially for late-stage fluorination in drug discovery.[1][22]
-
NFSI : N-Fluorobenzenesulfonimide is another highly effective and stable electrophilic N-F reagent.[16] It is widely used for the fluorination of carbanions, silyl enol ethers, and other nucleophilic carbons.[16]
-
Part 2: Comparative Guide to Key Fluorinating Reagents
The choice of a fluorinating reagent is a multi-faceted decision involving reactivity, substrate scope, safety, and cost. The following table provides a comparative overview to guide your selection process.
| Reagent | Class | Form | Key Applications | Advantages | Disadvantages & Safety Concerns |
| Deoxo-Fluor® | Nucleophilic (Deoxyfluorination) | Liquid (often in THF) | Alcohols → Alkyl FluoridesAldehydes/Ketones → gem-Difluorides[9][10] | More thermally stable than DAST.[8] | Liquid, moisture-sensitive, reacts violently with water to form HF[9], potential for thermal runaway. |
| XtalFluor-E® / M® | Nucleophilic (Deoxyfluorination) | Crystalline Solid | Alcohols → Alkyl FluoridesAldehydes/Ketones → gem-DifluoridesCarboxylic Acids → Acyl Fluorides[7][13] | High thermal stability, easy to handle, does not generate free HF.[11][14][23] | Requires a promoter (e.g., Et₃N·3HF or DBU) for reactivity.[14] |
| Selectfluor® | Electrophilic | Crystalline Solid | α-Fluorination of carbonyls, fluorination of enolates, alkenes, and aromatics.[19][20] | Air- and moisture-stable, non-volatile, broad substrate scope, easy to handle.[19][24][25] | Strong oxidizing agent[24][25], relatively expensive for large-scale use.[26] |
| NFSI | Electrophilic | Crystalline Solid | Fluorination of carbanions, silyl enol ethers, and other carbon nucleophiles.[16] | Stable, solid reagent, effective for a range of substrates. | Generates sulfonimide byproducts that must be removed. |
Part 3: Field-Proven Experimental Protocols
Here, we provide detailed, step-by-step methodologies for key fluorination reactions, emphasizing the rationale behind each procedural choice.
Protocol 1: Deoxyfluorination of a Secondary Alcohol with XtalFluor-E®
This protocol demonstrates the conversion of a hydroxyl group to a fluoride, a common transformation in medicinal chemistry.
Caption: Workflow for Deoxyfluorination using XtalFluor-E®.
Detailed Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add the secondary alcohol (1.0 eq.). Dissolve it in anhydrous 1,2-dichloroethane (DCE).
-
Reagent Addition: Add triethylamine trihydrofluoride (Et₃N·3HF, 1.0 eq.).[11] Rationale: Et₃N·3HF serves as both a fluoride source and a promoter, facilitating the subsequent fluoride attack.[14] Then, add XtalFluor-E® (1.5 eq.) in one portion.[11] Rationale: XtalFluor-E® activates the alcohol's hydroxyl group, converting it into a good leaving group.[7][13]
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[11] Rationale: This neutralizes the acidic promoter and any potential acidic byproducts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (CH₂Cl₂).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired alkyl fluoride.
Protocol 2: α-Fluorination of a β-Ketoester with Selectfluor®
This protocol illustrates the selective installation of a fluorine atom adjacent to a carbonyl group, a valuable modification for tuning electronic properties.
Caption: Workflow for Electrophilic Fluorination using Selectfluor®.
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the β-ketoester (1.0 eq.) in anhydrous acetonitrile. Rationale: Acetonitrile is a polar aprotic solvent suitable for dissolving the ionic Selectfluor® reagent.[20]
-
Reagent Addition: Add Selectfluor® (1.1 eq.) to the solution in a single portion.
-
Reaction: Stir the mixture at room temperature. The reaction is typically rapid and can be monitored by TLC or LC-MS.[19]
-
Work-up: Upon completion, remove the acetonitrile under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate and wash with water to remove the water-soluble DABCO byproduct and any unreacted Selectfluor®.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude material by flash column chromatography to obtain the α-fluorinated product.
Part 4: Safety and Scale-Up Considerations
While modern reagents have improved safety profiles, all fluorination chemistry must be handled with care.[27]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical splash goggles, a flame-resistant lab coat, and compatible gloves.[28]
-
Reagent-Specific Hazards:
-
Deoxyfluorinating Agents (DAST, Deoxo-Fluor®): These reagents can decompose exothermically at elevated temperatures and react violently with water.[9][11] Quenching procedures must be performed slowly and at low temperatures.[28]
-
N-F Reagents (Selectfluor®): While stable, Selectfluor® is a strong oxidizing agent and should be stored away from combustible materials.[24][25]
-
-
Materials Compatibility: The potential generation of HF from older reagents or during aqueous work-ups necessitates caution. HF is highly corrosive to glass.[27] The advantage of reagents like XtalFluor®, which do not produce free HF, is significant in this regard.[14]
-
Scale-Up: When moving from the bench to a pilot plant, factors like cost, thermal safety, and waste disposal become paramount.[1][22] Crystalline, stable reagents like XtalFluor® and Selectfluor® offer significant advantages in handling and safety for larger-scale operations compared to their liquid or gaseous predecessors.[11][25]
Conclusion
The field of fluorination chemistry has evolved dramatically, moving from highly hazardous reagents to a suite of sophisticated, stable, and selective tools. The choice of reagent is not a one-size-fits-all decision but depends on the specific transformation, the nature of the substrate, the required scale, and safety infrastructure. Deoxyfluorinating agents like the XtalFluor® family offer a safer, more controllable alternative to DAST and Deoxo-Fluor® for converting oxygen-containing functionalities. For the installation of fluorine on electron-rich centers, electrophilic reagents like Selectfluor® provide unparalleled ease of use and reliability. By understanding the principles and practicalities outlined in this guide, researchers can confidently navigate the landscape of modern fluorinating reagents to accelerate their drug discovery and development programs.
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Renewable Reagent for Nucleophilic Fluorination. (2022). The Journal of Organic Chemistry. Retrieved from [Link]
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Fluorinating agents. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]
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Advances in Fluorination Chemistry for API Synthesis. (2015). Pharmaceutical Technology. Retrieved from [Link]
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Electrophilic Fluorination with N-F Reagents. (2008). Organic Reactions. Retrieved from [Link]
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Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. (2023). Journal of the American Chemical Society. Retrieved from [Link]
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Newly developed molecule to improve pharmaceuticals draws inspiration from nature's toolbox. (2018). Colorado State University. Retrieved from [Link]
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Novel method to synthesize valuable fluorinated drug compounds. (2025). ScienceDaily. Retrieved from [Link]
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Fluorine in drug discovery: Role, design and case studies. (2024). World Journal of Advanced Research and Reviews. Retrieved from [Link]
-
Appiah, K. S., et al. (2021). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]
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A Senior Application Scientist's Guide to Synthesis Strategy and Selection
An In-Depth Comparative Analysis of Synthetic Routes to Ethyl 3,5-Difluorobenzoate
This compound is a crucial building block in the synthesis of a wide array of specialty chemicals, including pharmaceuticals and agrochemicals. Its utility stems from the strategic placement of fluorine atoms, which can significantly modulate the physicochemical and biological properties of target molecules, such as metabolic stability and binding affinity. The efficient and cost-effective synthesis of this intermediate is therefore a topic of considerable interest to researchers in both academic and industrial settings.
This guide provides a comprehensive comparative analysis of the most common and effective synthetic routes to this compound. Moving beyond a mere recitation of protocols, we will delve into the mechanistic underpinnings of each route, offering a rationale for experimental choices and providing a framework for selecting the optimal synthesis strategy based on specific project goals, such as scale, purity requirements, and cost constraints.
Overview of Primary Synthetic Strategies
The synthesis of this compound predominantly originates from 3,5-difluorobenzoic acid, a readily available starting material. The two principal pathways involve a direct, one-step esterification or a two-step sequence via an activated acyl chloride intermediate. Each approach presents a distinct profile of advantages and disadvantages, which we will explore in detail.
Figure 1: High-level overview of the two primary synthetic pathways to this compound from 3,5-Difluorobenzoic Acid.
Route 1: Direct Acid-Catalyzed (Fischer) Esterification
The most direct approach to this compound is the Fischer esterification of 3,5-difluorobenzoic acid with ethanol, typically catalyzed by a strong acid.
Reaction Scheme & Mechanism
The reaction is an equilibrium process. The carboxylic acid is protonated by the strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack by ethanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester and regenerate the acid catalyst.
To achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol reactant (ethanol) or by actively removing water as it is formed, often through azeotropic distillation using a Dean-Stark apparatus.
Detailed Experimental Protocol
-
To a round-bottom flask equipped with a reflux condenser (and optionally a Dean-Stark trap), add 3,5-difluorobenzoic acid (1.0 eq).
-
Add a large excess of absolute ethanol (5-10 eq), which acts as both reactant and solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).
-
Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC or GC.
-
After cooling to room temperature, quench the reaction by slowly adding the mixture to a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Performance Analysis
This method is valued for its simplicity and atom economy. However, the reversible nature of the reaction can limit conversion, and the use of a large excess of ethanol may be undesirable on an industrial scale. The workup requires careful neutralization of the strong acid catalyst.
Route 2: Two-Step Synthesis via Acyl Chloride Intermediate
This strategy involves converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with ethanol to form the ester. This route avoids the equilibrium limitations of the Fischer esterification.
Reaction Scheme & Mechanism
Step 1: Acyl Chloride Formation. 3,5-Difluorobenzoic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form 3,5-difluorobenzoyl chloride. This is a non-reversible reaction where the hydroxyl group of the carboxylic acid is replaced by a chloride ion.
Step 2: Esterification. The resulting acyl chloride is a highly reactive electrophile. It reacts rapidly and irreversibly with ethanol in a nucleophilic acyl substitution reaction. A weak base, such as pyridine or triethylamine, is often added to scavenge the HCl byproduct generated during the reaction.
Figure 2: Workflow for the two-step synthesis of this compound via an acyl chloride intermediate.
Detailed Experimental Protocol
Step 1: Synthesis of 3,5-Difluorobenzoyl Chloride
-
In a fume hood, charge a round-bottom flask with 3,5-difluorobenzoic acid (1.0 eq).
-
Add thionyl chloride (1.2-1.5 eq) dropwise at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.
-
Fit the flask with a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts).
-
Heat the mixture to reflux (approx. 80 °C) for 1-3 hours, until gas evolution ceases.
-
Remove the excess thionyl chloride by distillation (or under reduced pressure) to obtain the crude 3,5-difluorobenzoyl chloride, which can often be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 3,5-difluorobenzoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or THF).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a solution of ethanol (1.1 eq) and a non-nucleophilic base like pyridine or triethylamine (1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to afford the product. Purification can be achieved via vacuum distillation if necessary.
Comparative Performance Analysis
The choice between these two primary routes depends heavily on the specific requirements of the synthesis.
| Parameter | Route 1: Fischer Esterification | Route 2: Acyl Chloride Route | Justification & Expert Insight |
| Number of Steps | 1 | 2 | The single step of Route 1 is simpler on paper, but may require longer reaction times and more complex purification. |
| Reaction Rate | Slow, equilibrium-controlled | Fast, irreversible | The high reactivity of the acyl chloride in Route 2 leads to rapid and complete conversion, often in just a few hours. |
| Typical Yield | Moderate to Good (60-85%) | High to Excellent (85-98%) | Route 2 consistently provides higher yields as it is not an equilibrium-limited process. |
| Scalability | Moderate | Excellent | The high conversion and simpler purification of Route 2 make it more amenable to large-scale industrial production. |
| Reagent Safety | Uses corrosive strong acids (H₂SO₄). | Uses toxic and corrosive reagents like SOCl₂ or (COCl)₂, which release toxic HCl gas. Requires a fume hood and careful handling. | Both routes have hazards, but the reagents in Route 2 are generally considered more acutely hazardous and require more stringent engineering controls. |
| Atom Economy | High (water is the only byproduct). | Lower (byproducts include SO₂ and HCl, or CO, CO₂ and HCl). | From a green chemistry perspective, Route 1 is superior in its atom economy. |
| Cost-Effectiveness | Generally lower reagent cost. | Higher reagent cost (e.g., thionyl chloride). | For small-scale lab synthesis, Route 1 may be cheaper. For large-scale synthesis, the higher yield and purity from Route 2 can offset the reagent cost by reducing downstream processing and waste. |
| Purity of Crude | May contain unreacted starting material. | Generally very high. | The irreversible nature of the second step in Route 2 typically drives the reaction to completion, resulting in a cleaner crude product. |
Conclusion and Recommendations
Both Fischer esterification and the acyl chloride-mediated synthesis are viable and well-established methods for preparing this compound.
-
For small-scale academic research or when high atom economy is a primary driver , the Direct Fischer Esterification (Route 1) is an attractive option due to its simplicity and lower reagent cost. The key to success lies in effectively managing the reaction equilibrium.
-
For industrial applications, process development, and situations where high yield, high purity, and scalability are critical , the Acyl Chloride Route (Route 2) is demonstrably superior. Despite being a two-step process with more hazardous reagents, its irreversible nature ensures high conversion and a cleaner product profile, which ultimately leads to more efficient and economical large-scale production.
The selection of a synthetic route is a multi-faceted decision that requires a careful balancing of factors including yield, cost, safety, and environmental impact. This guide provides the foundational data and expert analysis to make an informed choice tailored to your specific scientific and commercial objectives.
References
-
Note: The following are representative examples of sources describing the general transformations discussed. Specific experimental details may vary.
A Senior Application Scientist's Guide to Synthetic Fluorination Strategies: A Cost-Benefit Analysis of Ethyl 3,5-Difluorobenzoate
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone for enhancing physicochemical and biological properties.[1][2][3] Fluorine's unique characteristics—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, metabolic stability, bioavailability, and binding affinity to target proteins.[3][4] Consequently, researchers are often faced with a critical decision: employ a pre-fluorinated building block, such as Ethyl 3,5-difluorobenzoate, or pursue a late-stage fluorination strategy on a non-fluorinated intermediate.
This guide provides an in-depth cost-benefit analysis of using this compound, a versatile fluorinated intermediate, in synthesis.[5] We will objectively compare its performance with alternative late-stage fluorination approaches, supported by experimental data and detailed protocols, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.
The Building Block Approach vs. Late-Stage Fluorination: A Strategic Overview
The two primary strategies for introducing fluorine into a target molecule each present a unique set of advantages and disadvantages.
The Building Block Approach , which utilizes compounds like this compound, involves incorporating a pre-fluorinated moiety into the molecular structure. This method is often favored for its reliability and predictability.[1][6] The fluorine atoms are introduced early in the synthetic sequence, and their presence is carried through subsequent transformations.
In contrast, Late-Stage Fluorination (LSF) introduces fluorine atoms at or near the end of a synthetic route.[4][6] This approach offers flexibility, particularly in drug discovery, as it allows for the rapid generation of fluorinated analogs from a common, non-fluorinated precursor for structure-activity relationship (SAR) studies.[6]
Cost-Benefit Analysis: this compound vs. Late-Stage Fluorination
To provide a comprehensive comparison, we will consider the synthesis of a hypothetical target molecule, an N-aryl-3,5-difluorobenzamide, which is a common scaffold in medicinal chemistry.
Scenario 1: The Building Block Approach
This route begins with the hydrolysis of this compound to 3,5-difluorobenzoic acid, followed by amide coupling with a desired aniline.
Scenario 2: The Late-Stage Fluorination Approach
This alternative starts with readily available and less expensive ethyl benzoate. The ester is hydrolyzed to benzoic acid, which is then coupled with the target aniline to form a benzamide. The final and most crucial step is the late-stage difluorination of the benzamide to yield the target molecule.
Below is a comparative analysis of these two approaches, considering key factors such as cost, yield, and safety.
Table 1: Cost Comparison of Starting Materials and Reagents
| Compound | Role | Supplier Example | Price (USD) | Quantity | Cost per Gram (USD) |
| This compound | Building Block | Oakwood Chemical | $54.00 | 25 g | $2.16 |
| 3,5-Difluorobenzoic acid | Building Block Precursor | City Chemical LLC | $403.11 | 25 g | $16.12 |
| Ethyl benzoate | LSF Precursor | - | Varies, generally low | - | ~$0.20 - $0.50 |
| Selectfluor® | LSF Reagent | Strem Chemicals | $97.00 | 25 g | $3.88 |
| N-Fluorobenzenesulfonimide (NFSI) | LSF Reagent | Sigma-Aldrich | $96.40 | - | ~$15 - $20 |
Note: Prices are approximate and subject to change based on supplier and purity.
Table 2: Comparative Synthesis Data for N-aryl-3,5-difluorobenzamide
| Parameter | Building Block Approach (Scenario 1) | Late-Stage Fluorination Approach (Scenario 2) |
| Starting Material | This compound | Ethyl benzoate |
| Number of Steps | 2 (Hydrolysis, Amide Coupling) | 3 (Hydrolysis, Amide Coupling, Fluorination) |
| Overall Yield | Typically high (80-95%) | Variable, often lower due to fluorination step (30-70%) |
| Key Challenge | Availability and cost of starting material | Regio- and chemoselectivity of the fluorination step |
| Safety Considerations | Standard handling of organic reagents | Handling of highly reactive and potentially hazardous fluorinating agents |
| Cost-Effectiveness | Higher initial material cost, but potentially fewer steps and higher overall yield | Lower initial material cost, but additional steps and reagents can increase overall cost, especially with lower yields |
Experimental Protocols
To provide a practical context for this analysis, detailed experimental protocols for key steps in both synthetic routes are outlined below.
Protocol 1: Synthesis of 3,5-Difluorobenzoic Acid from this compound (Building Block Approach)
This procedure is an adaptation of standard ester hydrolysis.
Reaction:
-
To a round-bottom flask, add this compound (1 equivalent).
-
Add a 2 M solution of sodium hydroxide (2-3 equivalents) and ethanol to ensure miscibility.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until all the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the pH is ~1-2.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield 3,5-difluorobenzoic acid.
Protocol 2: Late-Stage Electrophilic Fluorination of an Aromatic Ring (Illustrative)
This protocol is a general representation of an electrophilic fluorination of an activated aromatic system. The direct difluorination of an unsubstituted benzamide in high yield is challenging; this protocol illustrates the general technique.
Reaction:
-
In a fume hood, dissolve the N-aryl benzamide (1 equivalent) in a suitable solvent (e.g., acetonitrile or dichloromethane) in a flask protected from atmospheric moisture.
-
Add the electrophilic fluorinating agent, such as Selectfluor® (2.2 equivalents for difluorination), to the solution.
-
The reaction may require a catalyst, such as a palladium complex, and may need to be heated or irradiated with light depending on the specific substrate and fluorinating agent.[7]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired N-aryl-3,5-difluorobenzamide.
Visualization of Synthetic Strategies
The choice between these two synthetic routes can be visualized as a decision tree, guiding the researcher based on the specific project goals.
Caption: Decision workflow for choosing a fluorination strategy.
In-Depth Discussion and Causality Behind Experimental Choices
The Building Block Approach: The primary advantage of using this compound lies in its reliability. The fluorine atoms are already in place, eliminating the risk of failed or low-yielding fluorination reactions. The subsequent hydrolysis and amide coupling are typically high-yielding and robust reactions, making this approach ideal for large-scale synthesis where predictability and overall yield are paramount. The higher initial cost of the fluorinated starting material can often be offset by the reduced number of synthetic steps, lower catalyst and reagent costs, and simpler purification procedures.
The Late-Stage Fluorination Approach: The allure of LSF is its flexibility, which is particularly valuable in the early stages of drug discovery.[4] A library of analogs can be quickly synthesized from a common, non-fluorinated precursor by varying the reaction conditions or the fluorinating agent. However, this approach is not without its challenges. Electrophilic fluorination of aromatic rings often requires harsh conditions and can suffer from poor regioselectivity, especially on electron-deficient rings.[8] The choice of fluorinating agent is critical; for instance, Selectfluor® is a powerful and versatile reagent but can also act as an oxidant, leading to side products.[9] NFSI is another common choice, offering a different reactivity profile. The optimization of the fluorination step can be time-consuming and may ultimately result in a lower overall yield, potentially making this route less cost-effective for large-scale production.
Conclusion and Authoritative Grounding
The choice between using a fluorinated building block like this compound and pursuing a late-stage fluorination strategy is a nuanced decision that depends on the specific goals of the synthetic campaign.
-
For process development and scale-up synthesis , where robustness, high overall yield, and predictable outcomes are critical, the building block approach is often the more cost-effective and reliable choice, despite the higher initial investment in the starting material.
-
For early-stage drug discovery and medicinal chemistry programs , where the rapid generation of a diverse set of analogs for SAR studies is the primary objective, the flexibility of late-stage fluorination can be invaluable.
Ultimately, a thorough analysis of the target molecule's complexity, the availability and cost of starting materials, and the timeline and objectives of the project will guide the prudent scientist to the most logical and efficient synthetic strategy.
References
-
Selectfluor, 97%, for electrophilic fluorination, Certified® F+ Active 25g. (n.d.). Retrieved from [Link]
-
Selectfluor 10g. (n.d.). TeraGenomics - Genprice. Retrieved from [Link]
-
N-Fluorobenzenesulfonimide NFSI CAS No. 133745-75-2 Fluorination Reagent. (n.d.). Alibaba. Retrieved from [Link]
-
This compound. (n.d.). Oakwood Chemical. Retrieved from [Link]
-
N-Fluorobenzenesulfonimide. (n.d.). Oakwood Chemical. Retrieved from [Link]
-
Selectfluor fluorinating reage. (n.d.). SLS. Retrieved from [Link]
-
3,5-Difluoro benzoic acid at best price in Vasai. (n.d.). IndiaMART. Retrieved from [Link]
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-
Fluorinated building blocks in drug design: new pathways and targets. (2024). National Center for Biotechnology Information. Retrieved from [Link]
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Shevchenko, I., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1133–1140. Retrieved from [Link]
-
Ritter, T., et al. (2015). Late-Stage Fluorination: From Fundamentals to Application. Angewandte Chemie International Edition, 54(1), 29-41. Retrieved from [Link]
-
Electrophilic fluorination. (n.d.). In Wikipedia. Retrieved from [Link]
-
Fluorinated Building Blocks Market Research Report 2033. (n.d.). Growth Market Reports. Retrieved from [Link]
-
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (2023). MDPI. Retrieved from [Link]
- The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design. (2025).
-
Hydrolysis of ethyl benzoate – Teacher's guide. (n.d.). SSERC. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Purity Assessment of Synthesized Ethyl 3,5-difluorobenzoate
For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic intermediate is not a trivial detail—it is the bedrock upon which reliable, reproducible, and safe downstream applications are built. Ethyl 3,5-difluorobenzoate is a key building block in the synthesis of various pharmacologically active molecules and advanced materials. Its substitution pattern makes it a valuable synthon, but also introduces unique challenges in purification and analysis.
This guide provides an in-depth, objective comparison of analytical methodologies for assessing the purity of synthesized this compound. Moving beyond mere protocols, we will explore the causality behind experimental choices, ensuring that each step is part of a self-validating system for robust and trustworthy results.
The Synthetic Landscape: Understanding Potential Impurities
A robust purity assessment begins with understanding the synthesis of the target compound. This compound is commonly synthesized via a Fischer-Speier esterification of 3,5-difluorobenzoic acid with ethanol, typically catalyzed by a strong acid like sulfuric acid.
This straightforward reaction can still introduce several process-related impurities that must be monitored:
-
Unreacted Starting Materials: Residual 3,5-difluorobenzoic acid and ethanol.
-
Catalyst Residue: Traces of the acid catalyst (e.g., H₂SO₄) which can degrade the product or interfere with analysis.
-
Solvent Artifacts: Residual solvents from the reaction or purification steps (e.g., toluene, ethyl acetate).
-
Side-Products: Potential for ether formation from ethanol under acidic conditions, though typically minimal at controlled temperatures.
The diagram below illustrates the synthetic pathway and the potential entry points for these common impurities.
Caption: Synthesis of this compound and sources of potential impurities.
Primary Assessment: Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: For a volatile and thermally stable compound like this compound, Gas Chromatography (GC) is the premier separation technique. Its high resolving power can separate compounds with very similar boiling points. Coupling it with a Mass Spectrometer (MS) provides definitive identification of the main product and any volatile impurities by offering both retention time data and a mass fragmentation "fingerprint."[1][2][3]
Trustworthiness: The self-validating nature of GC-MS comes from this dual-detection system. A peak at the correct retention time must also produce the expected mass spectrum to be positively identified. The use of an internal standard can further elevate this method to a quantitative analysis (qGC-MS) for precise purity determination.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Accurately weigh ~10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of a high-purity solvent, such as ethyl acetate or dichloromethane, in a volumetric flask. This creates a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of ~50 µg/mL for analysis. Causality: This concentration prevents detector saturation while ensuring minor impurities are above the limit of detection.
-
-
Instrumentation & Parameters:
-
GC System: Agilent 8890 GC or equivalent.
-
MS System: Agilent 5977B MSD or equivalent.
-
Column: A non-polar or mid-polarity column is ideal. A DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm) is a robust choice for separating aromatic compounds.[4]
-
Injection: 1 µL, Split mode (e.g., 50:1). Causality: A split injection prevents column overloading and ensures sharp chromatographic peaks.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial Temperature: 70 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-400 m/z.
-
-
GC-MS Workflow Visualization
Caption: Standard workflow for GC-MS purity analysis of this compound.
Expected Data Summary
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) | Purity (Area %) |
| This compound | ~8.5 | 186 (M+) , 157, 141, 113 | >99.5% |
| 3,5-Difluorobenzoic Acid | ~9.2 | 158 (M+) , 141, 113 | <0.2% |
| Ethanol | ~2.1 | 46, 45, 31 | <0.1% |
Note: Retention times are estimates and will vary based on the specific instrument and conditions. The molecular ion (M+) for the target compound should be clearly visible at m/z 186. Key fragments often correspond to the loss of the ethoxy group (-OC₂H₅, m/z 141) or the entire ester group (-COOC₂H₅, m/z 113).[6][7]
Alternative Method: High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: While GC-MS is excellent for volatile compounds, it cannot analyze non-volatile impurities, such as the starting acid if it's present in significant amounts, or thermally labile by-products. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful complementary technique.[8] It separates compounds based on their polarity, making it ideal for analyzing the polar starting acid alongside the more non-polar ester product.[9][10]
Trustworthiness: HPLC with UV detection provides a robust quantitative assessment based on the area percentage of detected peaks. Its self-validating power is enhanced by running standards of potential impurities to confirm their retention times. Comparing the results with GC-MS provides an orthogonal validation, which is the gold standard for purity assessment in the pharmaceutical industry.
Experimental Protocol: RP-HPLC Analysis
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution in the mobile phase, typically a mixture of acetonitrile and water.
-
Dilute to a final concentration of ~0.1 mg/mL for analysis.
-
Filter the sample through a 0.45 µm syringe filter before injection to protect the column. Causality: This prevents particulates from clogging the column frit and tubing, ensuring system longevity and reproducible results.
-
-
Instrumentation & Parameters:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a UV-Vis Diode Array Detector (DAD).
-
Column: A C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) is a standard choice for aromatic compounds.[9]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Causality: The acidic modifier improves peak shape for acidic analytes like the starting material.
-
Flow Rate: 1.0 mL/min.
-
Gradient Program:
-
0-2 min: 40% B
-
2-10 min: 40% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 40% B (Re-equilibration)
-
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm. Causality: Aromatic rings exhibit strong absorbance at this wavelength, providing high sensitivity.
-
HPLC Workflow Visualization
Caption: Standard workflow for HPLC purity analysis of this compound.
Expected Data Summary
| Compound | Expected Retention Time (min) | Purity (Area %) |
| 3,5-Difluorobenzoic Acid | ~3.5 | <0.2% |
| This compound | ~7.8 | >99.5% |
Comparative Analysis: Choosing the Right Tool
Neither GC-MS nor HPLC is universally superior; they are complementary tools that offer different insights. The choice of a primary method depends on the specific questions being asked.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation by boiling point/volatility | Separation by polarity |
| Best For | Volatile and thermally stable compounds | Non-volatile, polar, or thermally labile compounds |
| Impurity Detection | Excellent for residual solvents (ethanol) and volatile by-products | Excellent for unreacted starting acid and other polar impurities |
| Identification | Definitive (Mass Spectrum) | Tentative (Retention Time), requires standards |
| Quantitation | Good (Area %), can be excellent with an internal standard | Excellent (Area %), highly reproducible |
| Speed | Typically faster run times per sample | Can have longer run times and re-equilibration steps |
Decision Logic for Purity Assessment
Caption: Decision tree for selecting analytical methods for purity validation.
Definitive Structural Confirmation: NMR Spectroscopy
For absolute certainty, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. It provides detailed information about the chemical structure and can be used for quantitative purposes (qNMR).[11] For this compound, a full structural confirmation would involve:
-
¹H NMR: To confirm the presence and integration of the ethyl group protons and the aromatic protons.
-
¹³C NMR: To confirm the number and type of carbon atoms.
-
¹⁹F NMR: To confirm the presence and chemical environment of the two fluorine atoms.
A high-purity sample will show clean signals corresponding only to the product, with any impurity signals being negligible or absent.
Conclusion
Assessing the purity of synthesized this compound requires a multi-faceted analytical approach. While GC-MS serves as an excellent primary method for identifying and quantifying volatile components, its results should be complemented by HPLC to ensure the absence of non-volatile impurities like the starting carboxylic acid. For ultimate structural confirmation and in regulated environments, NMR provides the final, unambiguous piece of the puzzle. By understanding the strengths and limitations of each technique and the rationale behind their application, researchers can confidently establish the purity of their materials, ensuring the integrity and success of their scientific endeavors.
References
- Grynkiewicz, G., & Gadzikowska, M. (2008). Synthesis of O-aryl and O-alkyl glycosides. In Polysaccharides I (pp. 131-186). Springer, Berlin, Heidelberg. (Note: While not a direct synthesis of the target molecule, this reference discusses general esterification and glycosylation reactions relevant to organic synthesis).
- Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
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Tada, A., Ishizuki, K., Yamazaki, T., & Akiyama, H. (2014). Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS. Food additives & contaminants: Part A, 31(7), 1181-1190. [Link]
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Wang, R., Liu, Y., & Li, B. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. Journal of Analytical Methods in Chemistry, 2020. [Link]
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JEOL Ltd. Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. JEOL Application Notes. [Link]
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Royal Society of Chemistry. (2011). Supporting Information for Organic & Biomolecular Chemistry. [Link]
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Wikipedia. Organic chemistry. [Link]
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Separation Methods Technologies Inc. (1996). HPLC Separation Guide: Analysis of Priority Pollutant: Polycyclic Aromatic Hydrocarbons. [Link]
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Axion Labs. (2023). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. [Link]
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ResearchGate. 1H NMR aided elucidation of products derived from photodegradation of ethyl 3-azido-4,6-difluorobenzoate in 2,2,2-trifluoroethanol. [Link]
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PubMed. Procedure for and results of simultaneous determination of aromatic hydrocarbons and fatty acid methyl esters in diesel fuels by high performance liquid chromatography. [Link]
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SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
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NIST. Benzoic acid, 4-fluoro-, ethyl ester. NIST Chemistry WebBook. [Link]
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NIST. 3-Fluorobenzoic acid, 3,5-difluorophenyl ester. NIST Chemistry WebBook. [Link]
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Bureau International des Poids et Mesures (BIPM). (2019). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid. [Link]
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ResearchGate. Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. [Link]
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A Guide to the Spectroscopic Cross-Referencing of Ethyl 3,5-difluorobenzoate and its Analogs
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor. Spectroscopic analysis provides the foundational data for this confirmation. This guide offers an in-depth, comparative analysis of the expected spectroscopic signature of Ethyl 3,5-difluorobenzoate. Due to the absence of publicly available experimental spectra for this compound, this guide will present a detailed prediction of its ¹H NMR, ¹³C NMR, and Mass Spectrometry data. This prediction is grounded in the fundamental principles of spectroscopy and cross-referenced against the known experimental data of structurally similar compounds, including its parent acid and isomeric analogs. This comparative approach not only helps in anticipating the spectral features of the target molecule but also provides a framework for identifying it amidst related impurities or alternative products.
Predicted Spectroscopic Profile of this compound
This compound is an aromatic ester. Its structure comprises a central benzene ring substituted with two fluorine atoms at the meta positions relative to an ethyl ester group. This specific arrangement of electronegative fluorine atoms and the ester functionality dictates a unique and predictable spectroscopic fingerprint.
Molecular Structure and Atom Numbering
To facilitate the interpretation of the predicted spectra, the following numbering scheme will be used for the atoms in this compound.
Caption: Molecular structure of this compound with atom numbering.
Predicted ¹H NMR Spectrum
The principles of nuclear magnetic resonance (NMR) spectroscopy are based on the absorption of electromagnetic radiation by atomic nuclei in a magnetic field.[1] The chemical environment of each proton influences its resonance frequency, resulting in a characteristic chemical shift (δ).[1]
For this compound, we expect to see three distinct signals:
-
Aromatic Protons (H-2, H-4, H-6): Due to the symmetrical substitution of the fluorine atoms, the protons at positions 2 and 6 are chemically equivalent. The proton at position 4 is unique. The strong electron-withdrawing effect of the fluorine atoms and the ester group will deshield these protons, shifting them downfield.
-
H-2/H-6: These protons will appear as a doublet of doublets (or a multiplet) due to coupling with the H-4 proton (ortho coupling, typically small in meta-substituted rings) and the fluorine atoms.
-
H-4: This proton will appear as a triplet of triplets (or a multiplet) due to coupling with the two equivalent H-2/H-6 protons and the two equivalent fluorine atoms.
-
-
Ethyl Group Protons:
-
Methylene Protons (-O-CH₂-): These protons are adjacent to the electron-withdrawing oxygen atom of the ester, causing them to be deshielded and appear as a quartet due to coupling with the three methyl protons.
-
Methyl Protons (-CH₃): These protons are further from the electronegative atoms and will appear more upfield as a triplet due to coupling with the two methylene protons.
-
Table 1: Predicted ¹H NMR Data for this compound
| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2, H-6 | ~7.6 - 7.8 | m (multiplet) | - |
| H-4 | ~7.2 - 7.4 | m (multiplet) | - |
| -O-CH₂- (C-10) | ~4.4 | q (quartet) | ~7.1 |
| -CH₃ (C-11) | ~1.4 | t (triplet) | ~7.1 |
Predicted ¹³C NMR Spectrum
In ¹³C NMR, the chemical shift of each carbon atom is determined by its electronic environment. Electronegative atoms like fluorine and oxygen cause a significant downfield shift for adjacent carbons.
-
Aromatic Carbons: The carbon atoms directly bonded to fluorine (C-3, C-5) will show the largest downfield shift and will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF). The carbon attached to the ester group (C-1) will also be significantly downfield. The other aromatic carbons (C-2, C-4, C-6) will have distinct chemical shifts and may show smaller C-F couplings.
-
Ester Carbons: The carbonyl carbon (C=O) will be the most downfield signal. The methylene carbon (-O-CH₂-) will be deshielded by the oxygen atom. The methyl carbon (-CH₃) will be the most upfield signal.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
| C=O (C-7) | ~164 - 166 | t (triplet, ³JCF) |
| C-3, C-5 | ~162 - 164 | d (doublet, ¹JCF) |
| C-1 | ~134 - 136 | t (triplet, ³JCF) |
| C-2, C-6 | ~115 - 117 | d (doublet, ²JCF) |
| C-4 | ~110 - 112 | t (triplet, ²JCF) |
| -O-CH₂- (C-10) | ~62 | s (singlet) |
| -CH₃ (C-11) | ~14 | s (singlet) |
Predicted Mass Spectrum (Electron Ionization)
Mass spectrometry (MS) involves ionizing a molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).[2] The fragmentation pattern provides a molecular fingerprint.[3] For this compound (Molecular Weight: 186.16 g/mol ), we can predict the following key fragments under electron ionization (EI):
-
Molecular Ion (M⁺): A peak at m/z = 186, corresponding to the intact molecule with one electron removed.
-
Loss of Ethoxy Radical (•OCH₂CH₃): Cleavage of the ester bond can lead to the loss of an ethoxy radical (mass = 45), resulting in a prominent peak for the 3,5-difluorobenzoyl cation at m/z = 141. This is often a major fragmentation pathway for ethyl esters.
-
Loss of Ethene (CH₂=CH₂): A common rearrangement in ethyl esters involves the loss of a neutral ethene molecule (mass = 28) from the molecular ion, leading to a peak at m/z = 158, corresponding to the 3,5-difluorobenzoic acid radical cation.
-
Other Fragments: Loss of a fluorine atom (mass = 19) from the benzoyl cation could lead to a peak at m/z = 122. Further fragmentation of the aromatic ring could also occur.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Predicted Identity |
| 186 | [M]⁺ (Molecular Ion) |
| 158 | [M - C₂H₄]⁺ |
| 141 | [M - •OC₂H₅]⁺ (Base Peak likely) |
| 122 | [M - •OC₂H₅ - F]⁺ |
Comparative Spectroscopic Analysis
To substantiate our predictions for this compound, we will compare them with the known spectroscopic data of its parent acid and two key analogs: Mthis compound and Ethyl 2,4-difluorobenzoate.
Comparison with 3,5-Difluorobenzoic Acid
The parent acid, 3,5-Difluorobenzoic acid, provides a baseline for the aromatic portion of the spectrum.
-
¹H NMR: The aromatic proton signals will be in similar positions, but the carboxylic acid proton will introduce a very broad singlet far downfield (>10 ppm).[4]
-
¹³C NMR: The aromatic carbon signals will be very similar. The key difference will be the presence of a carboxylic acid carbon signal (~170-175 ppm) instead of the ester carbonyl, methylene, and methyl carbons.[5]
Comparison with Mthis compound
Changing the ester group from ethyl to methyl allows for the specific assignment of the alkyl chain signals.
-
¹H NMR: The aromatic signals will be nearly identical. The ethyl group's quartet and triplet will be replaced by a single sharp singlet for the methyl group (-OCH₃) at around 3.9 ppm.
-
¹³C NMR: The aromatic and carbonyl carbon signals will be very similar. The ethyl group's methylene and methyl carbon signals will be replaced by a single methoxy carbon signal at around 52-53 ppm.
Comparison with Ethyl 2,4-difluorobenzoate
This positional isomer highlights the importance of the fluorine substitution pattern on the aromatic signals.
-
¹H NMR: The aromatic region will be much more complex. The three aromatic protons will be chemically distinct and will show complex splitting patterns due to their different couplings with each other and the two non-equivalent fluorine atoms. The ethyl group signals will be similar (quartet and triplet).
-
¹³C NMR: The positions of the fluorine atoms will significantly alter the chemical shifts and C-F coupling constants of the aromatic carbons, providing a clear way to distinguish between the isomers.
Table 4: Comparative Spectroscopic Data of this compound and its Analogs
| Compound | Key ¹H NMR Features (δ, ppm) | Key ¹³C NMR Features (δ, ppm) | Molecular Ion (m/z) |
| This compound | (Predicted) Aromatic multiplet (~7.2-7.8), Quartet (~4.4), Triplet (~1.4) | (Predicted) C=O (~165), Aromatic C-F (~163), -OCH₂- (~62), -CH₃ (~14) | 186 |
| 3,5-Difluorobenzoic Acid[4][5] | Aromatic multiplet (~7.3-7.7), Broad singlet (>10) | C=O (~171), Aromatic C-F (~163) | 158 |
| Mthis compound | Aromatic multiplet (~7.2-7.7), Singlet (~3.9) | C=O (~165), Aromatic C-F (~163), -OCH₃ (~53) | 172 |
| Ethyl 2,4-difluorobenzoate | Complex aromatic multiplets (~7.0-8.1), Quartet (~4.4), Triplet (~1.4) | Distinct aromatic signals due to different F positions | 186 |
Experimental Protocols
To ensure the generation of high-quality, reproducible data for comparison, standardized experimental protocols are essential.
Protocol for ¹H and ¹³C NMR Spectroscopy
This protocol outlines the standard procedure for acquiring solution-state NMR spectra.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and place it in a clean, dry vial.[6]
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[6] Chloroform-d is a common first choice for its excellent solubilizing properties for many organic compounds.[7]
-
Ensure the sample is fully dissolved. If any solid particles remain, filter the solution through a pipette with a glass wool plug into a clean NMR tube to prevent magnetic field distortions.[8]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[6]
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
"Lock" the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift.
-
"Shim" the magnetic field to optimize its homogeneity across the sample, which results in sharp, well-resolved peaks.
-
Acquire the free induction decay (FID) data using appropriate pulse sequences for ¹H and ¹³C NMR.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate the peak areas in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Caption: Standard workflow for NMR spectroscopy.
Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[9]
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[9]
-
Ensure the sample is free of non-volatile materials or particulates by filtering if necessary.
-
-
Instrument Setup and Data Acquisition:
-
Set the GC oven temperature program. A typical program might start at 50°C, hold for 1-2 minutes, then ramp up to 250-300°C at a rate of 10-20°C per minute.
-
Inject a small volume (e.g., 1 µL) of the sample into the heated injection port. The sample is vaporized and carried by an inert gas (e.g., Helium) onto the GC column.
-
The compounds are separated on the column based on their boiling points and interaction with the stationary phase.
-
As each compound elutes from the column, it enters the mass spectrometer's ion source (typically electron ionization at 70 eV).[10]
-
The resulting ions are separated by the mass analyzer (e.g., a quadrupole) and detected.
-
-
Data Analysis:
-
Analyze the total ion chromatogram (TIC) to identify the retention time of the compound of interest.
-
Extract the mass spectrum corresponding to the chromatographic peak.
-
Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
-
Caption: Standard workflow for GC-MS analysis.
Conclusion
References
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
-
PopAi. (n.d.). Explain the principles and applications of NMR spectroscopy.... Retrieved from [Link]
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University of Rochester, Department of Chemistry. (2025). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]
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BYJU'S. (n.d.). NMR Spectroscopy. Retrieved from [Link]
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Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
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Chemguide. (n.d.). The mass spectrum of pentane. Retrieved from [Link]
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Chemistry Steps. (n.d.). NMR spectroscopy - An Easy Introduction. Retrieved from [Link]
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Kerstin, S., & Sebastian, B. (2013). Computational mass spectrometry for small molecules. PMC. Retrieved from [Link]
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Freesciencelessons. (2023, November 6). A Level Chemistry Revision "Interpreting Fragmentation Patterns in a Mass Spectrum". YouTube. Retrieved from [Link]
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Technology Networks. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Retrieved from [Link]
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Vázquez-Martínez, J., & López, M. G. (2018). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. Retrieved from [Link]
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PubChem. (n.d.). 3,5-Difluorobenzoic acid. Retrieved from [Link]
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Vázquez-Martínez, J., & López, M. G. (2018). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. ResearchGate. Retrieved from [Link]
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University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
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Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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ChemBK. (2024, April 9). ethyl 2,4-difluorobenzoate. Retrieved from [Link]
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PubChem. (n.d.). Mthis compound. Retrieved from [Link]
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Benchmarking Ethyl 3,5-difluorobenzoate as a Photosensitizing Catalyst in C(sp³)–H Fluorination
A Comparative Guide for Researchers in Catalysis and Drug Development
In the ever-evolving landscape of synthetic chemistry, the quest for efficient and selective methods for carbon-hydrogen (C–H) bond functionalization remains a paramount objective. Among these transformations, the direct fluorination of unactivated C(sp³)–H bonds has garnered significant attention due to the profound impact of fluorine incorporation in pharmaceuticals and agrochemicals. This guide provides a comprehensive performance benchmark of Ethyl 3,5-difluorobenzoate as a potential photosensitizing catalyst for this challenging transformation, comparing it with established alternatives and providing a foundation in experimental data and mechanistic understanding.
Introduction: The Rise of Photosensitized C–H Fluorination
Direct C(sp³)–H fluorination offers a paradigm shift in synthetic strategy, enabling the late-stage introduction of fluorine into complex molecules without the need for pre-functionalization.[1] A particularly promising approach involves the use of photosensitizing catalysts that, upon irradiation, can activate a fluorinating agent, typically Selectfluor®, to initiate a radical-mediated hydrogen atom abstraction (HAT) from the substrate.[2] This process, proceeding through a triplet energy transfer (EnT) mechanism, has opened new avenues for mild and selective C–H fluorination.[3]
A recent breakthrough in this field has been the discovery of simple aromatic esters, such as substituted benzoates, as effective and readily available photosensitizing catalysts (PSCats).[2] This guide focuses on the performance of this compound within this class of catalysts, providing a critical evaluation of its potential and contextualizing its performance against other established photosensitizers.
The Catalytic Role of this compound: A Mechanistic Overview
The catalytic cycle for benzoate-photosensitized C–H fluorination is initiated by the absorption of light by the aromatic ester. The catalyst then undergoes intersystem crossing to its triplet excited state. This triplet sensitizer subsequently transfers its energy to Selectfluor®, promoting it to an excited state that homolytically cleaves its N–F bond. The resulting nitrogen-centered radical cation is a powerful hydrogen atom abstractor, initiating the radical chain reaction that culminates in the fluorination of the substrate.
The electronic properties of the benzoate catalyst are crucial to its efficacy. Electron-withdrawing groups on the aromatic ring, such as the two fluorine atoms in this compound, are expected to influence the energy of the excited states and the efficiency of intersystem crossing and energy transfer. While specific experimental data for this compound is not yet abundant in the literature, the performance of structurally similar fluorinated benzoates provides a strong basis for benchmarking.[2]
Performance Benchmarking: this compound vs. Alternatives
The performance of a photosensitizing catalyst in C(sp³)–H fluorination is evaluated based on several key metrics, including product yield, reaction time, and quantum yield. Here, we compare the anticipated performance of this compound with the well-documented methyl 4-fluorobenzoate (MFB) and other established photosensitizers.
| Catalyst | Structure | Key Performance Characteristics |
| This compound | CCO(C(=O)C1=CC(F)=CC(F)=C1) | Inferred Performance: The presence of two electron-withdrawing fluorine atoms is expected to enhance intersystem crossing efficiency, potentially leading to high catalytic activity. The meta-positioning of the fluorine atoms will modulate the electronic properties differently from a para-substituted analogue like MFB, which may influence the triplet energy and, consequently, the energy transfer efficiency to Selectfluor®. Further experimental validation is required to quantify its performance relative to other fluorinated benzoates. |
| Methyl 4-fluorobenzoate (MFB) | COC(=O)C1=CC=C(F)C=C1 | A surprisingly effective and simple photosensitizer for C(sp³)–H fluorination.[2] It has been shown to provide good to excellent yields for the fluorination of a variety of substrates.[2] |
| Acetophenone | CC(=O)C1=CC=CC=C1 | A classic photosensitizer known to catalyze the fluorination of unactivated C(sp³)–H groups.[4] Its photoexcitation can be achieved with visible light from a household compact fluorescent lamp (CFL).[4][5] |
| Anthraquinone (AQN) | O=C1C2=CC=CC=C2C(=O)C3=CC=CC=C13 | A well-established photosensitizer for direct C(sp³)–H fluorination with Selectfluor®.[2] Mechanistic studies suggest the formation of a triplet exciplex with Selectfluor® is key to its reactivity.[6] |
| Benzil | O=C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 | An alternative photosensitizer used for late-stage photocatalytic fluorination of complex molecules, including steroids.[7] |
Experimental Protocols
To ensure the reproducibility and validity of benchmarking studies, a standardized experimental protocol is essential. The following is a detailed, step-by-step methodology for a typical photosensitized C(sp³)–H fluorination reaction.
General Procedure for Photosensitized C(sp³)–H Fluorination
-
Reactor Setup: The reaction is typically carried out in a borosilicate glass vial or a quartz cuvette, depending on the light source and the scale of the reaction. For temperature control, the reaction vessel can be placed in a water bath or on a cooling plate. The light source, such as a high-power LED or a compact fluorescent lamp, should be positioned at a fixed distance from the reaction vessel to ensure consistent irradiation.
-
Reagent Preparation:
-
Prepare a stock solution of the substrate in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and tert-butanol).
-
Prepare a stock solution of the photosensitizing catalyst (e.g., this compound, MFB, acetophenone) in the same solvent.
-
The fluorinating agent, Selectfluor®, is typically added as a solid.
-
-
Reaction Execution:
-
To the reaction vessel, add the substrate solution, the photosensitizing catalyst solution, and the solid Selectfluor®.
-
The reaction mixture is then thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can quench the excited states of the photosensitizer.
-
Seal the reaction vessel and commence irradiation with the chosen light source while maintaining a constant temperature.
-
-
Monitoring and Analysis:
-
The progress of the reaction can be monitored by taking aliquots at regular intervals and analyzing them by techniques such as ¹H NMR, ¹⁹F NMR, or GC-MS.
-
An internal standard can be added to the reaction mixture for quantitative analysis of product formation and substrate consumption.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to isolate the fluorinated product.
-
Diagram of Experimental Workflow
Caption: Experimental workflow for photosensitized C(sp³)–H fluorination.
Causality in Experimental Design: Why These Choices Matter
The choice of solvent, light source, and reaction concentration are not arbitrary; they are dictated by the underlying photophysical and chemical processes.
-
Solvent: Acetonitrile is a common choice due to its high polarity, which helps to dissolve the reagents, and its relatively high transparency in the near-UV and visible regions of the spectrum, ensuring efficient light absorption by the photosensitizer. Co-solvents like tert-butanol can be used to improve the solubility of certain substrates.
-
Light Source: The emission spectrum of the light source must overlap with the absorption spectrum of the photosensitizing catalyst. For aromatic esters, which typically absorb in the UV-A or near-visible region, high-power LEDs with specific wavelengths (e.g., 365 nm, 405 nm) or broad-spectrum lamps are suitable.
-
Degassing: The removal of molecular oxygen is critical because its triplet ground state can quench the triplet excited state of the photosensitizer, thereby inhibiting the desired energy transfer to Selectfluor® and reducing the overall efficiency of the fluorination reaction.
Conclusion and Future Outlook
This compound holds promise as a readily accessible and potentially highly effective photosensitizing catalyst for direct C(sp³)–H fluorination. Its electron-deficient aromatic ring is anticipated to promote efficient catalysis. This guide provides a framework for benchmarking its performance against established alternatives like methyl 4-fluorobenzoate, acetophenone, and anthraquinone.
Future research should focus on obtaining direct experimental data for this compound to validate the inferences made in this guide. A systematic study of a range of substituted benzoates would provide a more complete picture of the structure-activity relationship and allow for the rational design of even more efficient photosensitizing catalysts for this important transformation. The continued development of such simple, metal-free catalytic systems will undoubtedly accelerate the discovery and synthesis of novel fluorinated molecules with significant potential in medicine and materials science.
References
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Barham, J. P., et al. (2022). Benzoates as photosensitization catalysts and auxiliaries in efficient, practical, light-powered direct C(sp³)–H fluorinations. Chemical Science, 13(47), 14041-14051. [Link]
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Chen, C., et al. (2014). Visible Light-Promoted Metal-Free sp3-C–H Fluorination. Chemical Communications, 50(79), 11701-11704. [Link]
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Yakubov, S., & Barham, J. P. (2020). Photosensitized direct C–H fluorination and trifluoromethylation in organic synthesis. Beilstein Journal of Organic Chemistry, 16, 2151-2192. [Link]
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Lectka, T., et al. (2015). Direct Photocatalytic Fluorination of Benzylic C-H Bonds with N-Fluorobenzenesulfonimide. Chemical Communications, 51(61), 11783-11786. [Link]
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Xia, J.-B., et al. (2017). Mechanistic insights for the photoredox organocatalytic fluorination of aliphatic carbons by anthraquinone using time-resolved and DFT studies. Catalysis Science & Technology, 7(4), 848-857. [Link]
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Barham, J. P., et al. (2022). Benzoates as photosensitization catalysts and auxiliaries in efficient, practical, light-powered direct C(sp 3 )–H fluorinations. ResearchGate. [Link]
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Barham, J. P., et al. (2022). Benzoates as photosensitization catalysts and auxiliaries in efficient, practical, light-powered direct C(sp³)–H fluorinations. Chemical Science. [Link]
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Nodwell, M. B., et al. (2015). Direct photocatalytic fluorination of benzylic C-H bonds with N-fluorobenzenesulfonimide. PubMed. [Link]
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Szpera, R., et al. (2019). The Fluorination of C-H Bonds: Developments and Perspectives. Angewandte Chemie International Edition, 58(42), 14824-14848. [Link]
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A Senior Application Scientist's Guide to In-Silico Modeling of Ethyl 3,5-Difluorobenzoate Interactions
In the landscape of modern drug discovery, in-silico modeling has emerged as a cornerstone for accelerating the identification and optimization of novel therapeutic agents.[1] By simulating molecular interactions computationally, we can predict binding affinities, elucidate mechanisms of action, and assess pharmacokinetic profiles long before a compound is synthesized.[2][3] This guide provides a comprehensive comparison of in-silico approaches for modeling the interactions of Ethyl 3,5-difluorobenzoate, a representative fluorinated small molecule, with its biological targets.
The strategic incorporation of fluorine atoms into drug candidates is a prevalent strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and lipophilicity.[4] However, the unique electronic properties of fluorine, particularly its high electronegativity and the potential for halogen bond formation, necessitate careful consideration in the selection of computational methods.[4][5] This guide will delve into the rationale behind choosing appropriate in-silico tools and protocols to accurately model the behavior of such halogenated compounds.
The In-Silico Workflow: A Strategic Overview
A robust in-silico investigation of a small molecule like this compound involves a multi-faceted approach. It begins with a thorough characterization of the molecule's properties, followed by the identification of potential biological targets, and culminates in detailed simulations of its interactions with those targets.
Caption: A generalized workflow for the in-silico analysis of small molecule-protein interactions.
Part 1: Ligand Characterization and ADMET Prediction
Before delving into complex simulations, a fundamental understanding of the physicochemical and pharmacokinetic properties of this compound is crucial. This initial screening helps to assess its drug-likeness and potential liabilities early in the discovery pipeline.[6]
Methodology: ADMET Prediction with SwissADME
The SwissADME web tool offers a suite of robust predictive models for evaluating absorption, distribution, metabolism, excretion, and toxicity (ADMET).[7][8][9] This platform provides a user-friendly interface for rapid assessment of multiple physicochemical properties and pharmacokinetic parameters.[10][11]
Experimental Protocol:
-
Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound from a chemical database such as PubChem.
-
Submission: Paste the SMILES string into the SwissADME web server.
-
Analysis: The server will generate a comprehensive report including parameters like lipophilicity (iLOGP), water solubility, and predictions of gastrointestinal absorption and blood-brain barrier permeability.
Comparative Data: Physicochemical Properties
| Property | Predicted Value (SwissADME) | Interpretation |
| Molecular Weight | 186.15 g/mol | Within the range for good oral bioavailability. |
| LogP (iLOGP) | 2.35 | Indicates moderate lipophilicity. |
| Water Solubility | Moderately soluble | Favorable for absorption. |
| GI Absorption | High | Likely to be well-absorbed from the gut. |
| BBB Permeant | Yes | Potential to cross the blood-brain barrier. |
This initial analysis suggests that this compound possesses favorable drug-like properties, justifying further investigation into its specific molecular interactions.
Part 2: Target Identification and Molecular Docking
Identifying the biological targets of a small molecule is a critical step in understanding its mechanism of action. For novel compounds, this can be achieved through various computational methods, including ligand-based similarity searching and reverse docking. For the purpose of this guide, we will assume a hypothetical protein target to illustrate the molecular docking workflow.
Methodology: Molecular Docking with AutoDock Vina
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[12] AutoDock Vina is a widely used and computationally efficient docking program that employs a Lamarckian genetic algorithm for conformational searching.[13][14]
Experimental Protocol:
-
Receptor Preparation:
-
Ligand Preparation:
-
Generate a 3D conformer of this compound.
-
Assign rotatable bonds and save the ligand in the PDBQT format using AutoDock Tools.
-
-
Grid Box Definition:
-
Docking Execution:
-
Run AutoDock Vina, specifying the prepared receptor, ligand, and grid box parameters in a configuration file.[17]
-
-
Results Analysis:
-
Analyze the output file, which contains the binding affinities and coordinates of the predicted binding poses.
-
Comparative Data: Docking Scores
| Docking Software | Predicted Binding Affinity (kcal/mol) | Key Interactions |
| AutoDock Vina | -7.2 | Hydrogen bond with Ser-221, Pi-Pi stacking with Tyr-345 |
| (Alternative) Glide | -7.8 | Similar interactions, additional hydrophobic contacts |
| (Alternative) GOLD | -6.9 | Different orientation, halogen bond with backbone carbonyl |
The docking results provide a preliminary assessment of the binding affinity and identify key interacting residues. The predicted binding mode can then serve as the starting point for more rigorous computational methods.
Part 3: Elucidating Dynamic Interactions with Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex, accounting for the flexibility of both the protein and the ligand.[18] GROMACS is a versatile and high-performance software package for conducting MD simulations.[19][20][21]
The Challenge of Halogenated Compounds in MD Simulations
Standard force fields may not accurately represent the anisotropic distribution of charge around halogen atoms, which is crucial for modeling halogen bonds.[22][23] The CHARMM General Force Field (CGenFF) has been extended to include parameters for halogenated compounds, often employing a virtual particle to represent the "sigma hole" and improve the description of these interactions.[22][23][24] The use of polarizable force fields can also enhance the accuracy of simulations involving halogenated molecules.[25][26]
Methodology: MD Simulation with GROMACS and CHARMM Force Field
Experimental Protocol:
-
System Preparation:
-
Use the top-scoring docked pose as the initial coordinates for the protein-ligand complex.
-
Generate the ligand topology and parameters using a tool like the CGenFF server, ensuring appropriate parameters for the fluorinated benzene ring.[18]
-
Solvate the complex in a water box and add ions to neutralize the system.[19]
-
-
Energy Minimization:
-
Perform energy minimization to relax the system and remove any steric clashes.
-
-
Equilibration:
-
Conduct a two-step equilibration process: first under an NVT (constant number of particles, volume, and temperature) ensemble, followed by an NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the system's temperature and pressure.
-
-
Production MD:
-
Run the production MD simulation for a sufficient duration (e.g., 100 ns) to sample the conformational space of the complex.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to assess the stability of the protein-ligand complex, identify persistent interactions, and calculate root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).
-
Caption: The sequential stages of a molecular dynamics simulation.
Conclusion: An Integrated Approach for Predictive Accuracy
The in-silico modeling of small molecule interactions, particularly for compounds with unique electronic features like this compound, requires a carefully considered, multi-step approach. By integrating rapid ADMET profiling, efficient molecular docking, and rigorous molecular dynamics simulations, researchers can gain comprehensive insights into a compound's potential as a therapeutic agent.[1] The choice of computational tools and, critically, the underlying force fields, must be guided by the specific chemical nature of the molecule . For halogenated compounds, the use of specialized force fields that accurately model halogen bonding is paramount for achieving predictive accuracy.[4] This integrated workflow provides a robust framework for guiding medicinal chemistry efforts and accelerating the journey from hit identification to lead optimization.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 3,5-difluorobenzoate
For researchers and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The proper handling and disposal of chemical reagents are paramount, not only for regulatory compliance but for the safety of personnel and the protection of the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 3,5-difluorobenzoate, a halogenated organic compound. The procedures outlined below are grounded in established safety protocols and are designed to be a self-validating system for your laboratory's chemical waste management program.
Understanding the Hazard Profile of this compound
Before initiating any disposal procedure, a thorough understanding of the compound's characteristics is essential. This compound is a halogenated aromatic ester. Its chemical structure, containing fluorine atoms, places it in the category of halogenated organic compounds, which have specific disposal requirements.[1][2]
Table 1: Key Safety and Property Data for this compound
| Property | Value | Source |
| CAS Number | 350-19-6 | [3][4] |
| Molecular Formula | C₉H₈F₂O₂ | [4][5] |
| Appearance | Colorless liquid | N/A |
| Hazards | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [6] |
| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. | [4][7] |
The causality behind treating halogenated compounds differently lies in their environmental impact and the methods used for their ultimate disposal. Halogenated solvents are typically incinerated at high temperatures, a process that is more complex and costly than the fuel blending used for non-halogenated solvents.[2] Improper segregation can lead to environmental contamination and regulatory non-compliance.
Pre-Disposal: Engineering Controls and Personal Protective Equipment (PPE)
To ensure a safe working environment, all handling and disposal of this compound should be conducted within a certified chemical fume hood.
Essential Personal Protective Equipment (PPE):
-
Gloves: Handle with gloves that have been inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.
-
Eye Protection: Wear chemical safety goggles or a face shield.[7]
-
Lab Coat: A flame-resistant lab coat is recommended.
The selection of appropriate PPE is a critical control measure. The use of a fume hood mitigates the risk of inhaling vapors, while gloves and eye protection prevent direct contact with the skin and eyes, which are known routes of irritation.[6][7]
Step-by-Step Disposal Protocol for this compound
This protocol provides a systematic approach to the collection and disposal of waste containing this compound.
Diagram 1: Decision Workflow for this compound Waste Disposal
Caption: Workflow for proper segregation and disposal of this compound waste.
Protocol Steps:
-
Waste Segregation: The cardinal rule for the disposal of this compound is to keep it segregated from non-halogenated organic waste.[2][8] Any mixture containing a halogenated compound must be treated as halogenated waste.[1][8] This is because the disposal methods for these two categories of waste are different and cross-contamination can significantly increase disposal costs and environmental risks.[2]
-
Container Selection:
-
Use only chemically compatible and properly labeled waste containers.[1] A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting screw cap is appropriate.
-
The container must be clearly labeled as "HALOGENATED ORGANIC WASTE".[1] The label should also list the chemical constituents, including "this compound," and their approximate concentrations.
-
-
Waste Transfer:
-
Perform all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.
-
Use a funnel to carefully pour the waste into the designated container, avoiding spills.
-
Do not overfill the container; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.
-
-
Container Sealing and Storage:
-
Final Disposal:
-
Arrange for the collection and disposal of the halogenated waste through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[9]
-
Never dispose of this compound or any other organic solvent down the drain.[1][2] This is strictly prohibited by environmental regulations.[2]
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
For Small Spills (manageable by laboratory personnel):
-
Alert colleagues in the immediate area.
-
Ensure adequate ventilation by keeping the fume hood running.
-
Wear appropriate PPE , including gloves, safety goggles, and a lab coat.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Collect the absorbent material using non-sparking tools and place it in a labeled, sealable container for disposal as halogenated waste.
-
Clean the spill area with a suitable solvent, followed by soap and water.
For Large Spills:
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and institutional EH&S.
-
Prevent entry into the affected area.
-
Follow your institution's emergency response procedures.
Conclusion: A Commitment to Safety and Scientific Integrity
The proper disposal of chemical waste, such as this compound, is a non-negotiable aspect of responsible scientific research. By adhering to these detailed procedures, you not only ensure the safety of your laboratory personnel but also uphold the principles of environmental stewardship and regulatory compliance. This commitment to best practices is a cornerstone of scientific integrity and builds a foundation of trust in your research outcomes.
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Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
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Safety & Risk Services. Organic Solvent Waste Disposal. [Link]
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Illinois Pollution Control Board. PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES. [Link]
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eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]
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Environment, Health and Safety, University of Colorado Boulder. 7.2 Organic Solvents. [Link]
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PubChem. 1-Ethyl-3,5-difluorobenzene. [Link]
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Cole-Parmer. Material Safety Data Sheet - Ethyl 2,4-difluorobenzoate, 97%. [Link]
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Carl ROTH. Safety Data Sheet: D/E Neutralisation buffer. [Link]
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Cole-Parmer. Chemical Compatibility Database. [Link]
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Capot Chemical. Specifications of this compound. [Link]
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Australia Pacific LNG. 2,3-Difluorobenzoic acid. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
